molecular formula C16H32O2 B164436 Methyl 12-methyltetradecanoate CAS No. 5129-66-8

Methyl 12-methyltetradecanoate

Cat. No.: B164436
CAS No.: 5129-66-8
M. Wt: 256.42 g/mol
InChI Key: BJIUDNXPLSJWKE-UHFFFAOYSA-N
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Description

Methyl 12-methyltetradecanoate is a fatty acid methyl ester resulting from the formal condensation of the carboxy group of 12-methyltetradecanoic acid (12-methylmyristic acid) with methanol. It has a role as a plant metabolite. It is functionally related to a 12-methyltetradecanoic acid.
This compound has been reported in Streptomyces malaysiense, Streptomyces malaysiensis, and Streptomyces lydicus with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 12-methyltetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H32O2/c1-4-15(2)13-11-9-7-5-6-8-10-12-14-16(17)18-3/h15H,4-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJIUDNXPLSJWKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20965581
Record name Methyl 12-methyltetradecanoate
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Molecular Weight

256.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5129-66-8
Record name Methyl 12-methyltetradecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5129-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetradecanoic acid, 12-methyl-, methyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 12-methyltetradecanoate
Source EPA DSSTox
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Foundational & Exploratory

Chemical and physical properties of Methyl 12-methyltetradecanoate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 12-methyltetradecanoate is a branched-chain fatty acid methyl ester (FAME) that has garnered interest in various scientific fields, from microbiology to cancer research. As an anteiso-fatty acid, its structure plays a crucial role in the fluidity of bacterial cell membranes, enabling adaptation to environmental stress. Furthermore, its precursor, 12-methyltetradecanoic acid, has demonstrated potential as an anti-cancer agent. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological significance and potential therapeutic applications.

Chemical and Physical Properties

This compound is a colorless liquid with an aromatic odor.[1] It is soluble in organic solvents such as alcohols, ethers, and chloroform (B151607), but insoluble in water.[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound[2]
Synonyms 12-Methyltetradecanoic acid methyl ester, Methyl 12-methylmyristate, Anteiso C15 methyl ester[3][4]
CAS Number 5129-66-8[3][5]
Molecular Formula C₁₆H₃₂O₂[3][5]
Molecular Weight 256.42 g/mol [3][5][6]
Appearance Liquid[4][5]
Boiling Point 296.8 °C at 760 mmHg[5]
Density 0.864 g/cm³[5]
Vapor Pressure 0.0014 mmHg at 25°C[5]
Flash Point 134.7 °C[5]
Solubility Soluble in alcohol, ether, chloroform; Insoluble in water[1]
LogP 6.6 - 6.743[5][7]
Storage Temperature 2-8°C or in a freezer[3][4][5]
Kovats Retention Index 1771, 1777, 1781.6, 1781.9, 1785.7, 1786[2]

Experimental Protocols

Synthesis: Acid-Catalyzed Esterification

A common and effective method for the synthesis of this compound is the acid-catalyzed esterification of its corresponding carboxylic acid, 12-methyltetradecanoic acid, with methanol (B129727).[1]

Materials:

  • 12-methyltetradecanoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Organic solvent for extraction (e.g., hexane (B92381) or diethyl ether)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 12-methyltetradecanoic acid in an excess of anhydrous methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as hexane or diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

  • Wash again with water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound.

Purification: Column Chromatography

The crude product can be purified by column chromatography on silica (B1680970) gel.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate (B1210297)

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

  • Dissolve the crude product in a minimal amount of hexane and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with pure hexane.

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield purified this compound.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the analysis of FAMEs.

  • Column: A non-polar or medium-polar capillary column, such as one coated with 5% phenyl methylpolysiloxane, is suitable.

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 5-10 °C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 256, along with characteristic fragmentation patterns for FAMEs.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule.

  • Solvent: Deuterated chloroform (CDCl₃)

  • ¹H NMR: Expected signals include a singlet for the methoxy (B1213986) protons (~3.6 ppm), a triplet for the terminal methyl group of the main chain, a doublet for the methyl group at the branch point, and a series of multiplets for the methylene (B1212753) and methine protons along the carbon chain.

  • ¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon (~174 ppm), the methoxy carbon (~51 ppm), and the individual carbons of the fatty acid chain, with the branched carbon and the carbons near the ester group having characteristic chemical shifts.

Biological Significance and Signaling Pathways

This compound is a naturally occurring compound found in various organisms, including bacteria, plants, and insects.[5][9] As an anteiso-branched-chain fatty acid, it plays a critical role in regulating the fluidity of cell membranes, particularly in bacteria, allowing them to adapt to changes in temperature and other environmental stressors.

Anti-Cancer Activity of 12-Methyltetradecanoic Acid

The precursor to this compound, 12-methyltetradecanoic acid (12-MTA), has shown promising anti-cancer properties. Studies have demonstrated that 12-MTA can inhibit the proliferation of prostate cancer cells (PC3) by inducing apoptosis. This effect is linked to the inhibition of the 5-lipoxygenase (5-LOX) pathway.

Signaling Pathway of 12-MTA in Cancer Cells

The diagram below illustrates the proposed mechanism of action for 12-MTA in inhibiting cancer cell proliferation.

Caption: Proposed signaling pathway of 12-MTA in cancer cells.

12-MTA inhibits the enzyme 5-lipoxygenase, which is responsible for converting arachidonic acid into 5-hydroxyeicosatetraenoic acid (5-HETE). 5-HETE is a known signaling molecule that promotes cell proliferation. By reducing the levels of 5-HETE, 12-MTA effectively curtails the pro-proliferative signal, leading to the induction of apoptosis (programmed cell death) in cancer cells.

Experimental Workflow Overview

The following diagram provides a logical workflow for the synthesis, purification, and analysis of this compound.

Experimental_Workflow Start Start: 12-Methyltetradecanoic Acid + Methanol Synthesis Synthesis: Acid-Catalyzed Esterification Start->Synthesis Workup Aqueous Workup: Neutralization & Extraction Synthesis->Workup Purification Purification: Column Chromatography Workup->Purification Analysis Analysis Purification->Analysis GCMS GC-MS: Identity & Purity Analysis->GCMS NMR NMR (¹H & ¹³C): Structure Confirmation Analysis->NMR Pure_Product Pure Methyl 12-methyltetradecanoate GCMS->Pure_Product NMR->Pure_Product

References

A Technical Guide to the Natural Sources of Methyl 12-methyltetradecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 12-methyltetradecanoate is a branched-chain fatty acid methyl ester (FAME) belonging to the anteiso-series of fatty acids. This class of lipids is of significant interest to the scientific community due to its roles in microbial physiology, its potential as a biomarker, and its diverse biological activities. This technical guide provides an in-depth overview of the known natural sources of this compound, detailed experimental protocols for its extraction and identification, and a summary of its biosynthetic pathway. The information is presented to support research and development efforts in fields ranging from microbiology to pharmacology.

Natural Occurrence of this compound

This compound has been identified in a variety of natural sources, spanning the microbial, plant, and animal kingdoms. While its presence is often as a minor constituent of the total lipid profile, its consistent detection in certain organisms suggests specific biological roles.

Microbial Sources

Bacteria, particularly those of the genus Streptomyces, are notable producers of this compound. Several species have been reported to synthesize this compound.[1] Branched-chain fatty acids like 12-methyltetradecanoic acid are crucial for maintaining membrane fluidity in many bacteria, especially in response to environmental stress.[2]

Streptomyces species are well-known for their ability to produce a wide array of secondary metabolites with important industrial and medicinal applications. The production of 12-methyltetradecanoic acid, the precursor to this compound, can be influenced by culture conditions such as temperature, pH, and nutrient availability. For instance, in one study with Streptomyces sp. UST040711-290, the concentration of 12-methyltetradecanoic acid in the culture broth was found to be as high as 1,339 μg/L under optimized nutrient conditions.[3]

Plant Sources

Several plant species have been identified as sources of this compound, often as a component of their surface waxes or leaf lipids.

  • Kigelia africana : The epicuticular wax of Kigelia africana leaves has been shown to contain this compound.[4] One analysis reported that this compound constitutes approximately 0.29% of the total epicuticular wax.

  • Papaya (Carica papaya) : The leaves of the papaya plant are another documented source of this fatty acid methyl ester.[4][5] While its quantitative presence can vary, it is a consistent component of the leaf lipid profile.

Other Natural Sources
  • Vermicompost : Vermicompost, the product of composting using various worm species, has been found to contain this compound.[4][5] The microbial communities within the vermicompost are likely responsible for its synthesis.

  • Lipid-Reducing Granule Tea : This compound has also been identified as a volatile component in certain lipid-reducing granule teas.[4][5]

  • Ruminant Animals : Anteiso-fatty acids, including the parent acid of this compound, are found in ruminant animals. Their presence is attributed to the metabolic activities of microorganisms in the rumen.[2]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound in various natural sources. It is important to note that the concentration of this compound can be influenced by a multitude of factors including the specific species or cultivar, environmental conditions, and the developmental stage of the organism.

Natural SourceSample TypeMethod of AnalysisConcentration/YieldReference
Streptomyces sp. UST040711-290Culture BrothGC-MSUp to 1,339 µg/L (of the parent fatty acid)[3]
Kigelia africanaEpicuticular Leaf WaxGC-MS0.29% of total wax

Note: Quantitative data for papaya leaves, vermicompost, and lipid-reducing granule tea are not consistently reported in the available literature.

Experimental Protocols

The isolation and identification of this compound from natural sources typically involve solvent extraction followed by chromatographic analysis. The specific protocol can be adapted based on the source matrix.

Protocol 1: Extraction and Analysis of FAMEs from Bacterial Culture (Streptomyces sp.)

This protocol is based on methodologies for analyzing fatty acids from bacterial cultures.

1. Cell Culture and Harvesting:

  • Cultivate the Streptomyces strain in a suitable liquid medium under optimal conditions for growth and secondary metabolite production.

  • Harvest the bacterial cells by centrifugation at 10,000 x g for 15 minutes at 4°C.

  • Wash the cell pellet twice with sterile distilled water and lyophilize to obtain a dry cell weight.

2. Direct Transesterification:

  • To approximately 50 mg of lyophilized cells in a screw-capped glass tube, add 2 mL of 2.5% (v/v) sulfuric acid in methanol.

  • Add a known amount of an internal standard (e.g., methyl heptadecanoate) for quantification.

  • Seal the tube tightly and heat at 85°C for 2.5 hours in a heating block or water bath.

  • Cool the tube to room temperature.

3. Extraction of FAMEs:

  • Add 1 mL of 0.9% (w/v) NaCl solution and 1.5 mL of n-hexane to the tube.

  • Vortex vigorously for 2 minutes to extract the FAMEs into the hexane (B92381) layer.

  • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Repeat the extraction with another 1.5 mL of n-hexane and combine the hexane fractions.

  • Dry the pooled hexane extract over anhydrous sodium sulfate.

4. GC-MS Analysis:

  • Analyze the hexane extract using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • GC Conditions (Example):

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
    • Injector Temperature: 250°C.
    • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 5°C/min, and hold for 10 minutes.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.
    • Mass Range: m/z 40-500.

  • Identification: Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard.

Protocol 2: Extraction and Analysis of FAMEs from Plant Leaves (Kigelia africana or Carica papaya)

This protocol is adapted from general methods for the extraction of lipids from plant tissues.

1. Sample Preparation:

  • Collect fresh, healthy leaves and wash them with distilled water to remove any surface debris.

  • Air-dry the leaves in the shade or use a lyophilizer.

  • Grind the dried leaves into a fine powder using a blender or a mortar and pestle.

2. Solvent Extraction:

  • Perform a Soxhlet extraction on approximately 20 g of the powdered leaf material with n-hexane for 8 hours to extract the epicuticular waxes and other lipids.

  • Alternatively, use a chloroform:methanol (2:1, v/v) mixture for a more exhaustive lipid extraction.

  • Evaporate the solvent from the extract under reduced pressure using a rotary evaporator to obtain the crude lipid extract.

3. Transesterification:

  • Dissolve a known amount of the crude lipid extract (e.g., 100 mg) in 2 mL of toluene.

  • Add 4 mL of 1% sulfuric acid in methanol.

  • Reflux the mixture at 50°C for 12 hours.

  • Cool the reaction mixture to room temperature.

4. Extraction of FAMEs:

  • Add 5 mL of 5% (w/v) NaCl solution.

  • Extract the FAMEs twice with 5 mL of n-hexane.

  • Combine the hexane layers and wash with 2% (w/v) potassium bicarbonate solution, followed by distilled water.

  • Dry the hexane layer over anhydrous sodium sulfate.

5. GC-MS Analysis:

  • Analyze the resulting FAMEs solution using the GC-MS conditions described in Protocol 1.

  • Identify and quantify this compound by comparison with a standard.

Biosynthesis and Signaling Pathways

This compound is the methyl ester of 12-methyltetradecanoic acid, an anteiso-branched-chain fatty acid. The biosynthesis of anteiso-fatty acids in bacteria is a well-characterized process that utilizes precursors from amino acid metabolism.

Anteiso-Fatty Acid Biosynthesis Pathway

The biosynthesis of anteiso-fatty acids starts with the amino acid L-isoleucine. This pathway involves a series of enzymatic reactions that ultimately provide the branched-chain primer for fatty acid synthesis.

Anteiso_Biosynthesis cluster_amino_acid_catabolism Amino Acid Catabolism cluster_fas Fatty Acid Synthesis (FAS II) cluster_final_product Final Product Formation L_isoleucine L-Isoleucine alpha_keto_beta_methylvalerate α-keto-β-methylvalerate L_isoleucine->alpha_keto_beta_methylvalerate Branched-chain amino acid transaminase methylbutyryl_CoA 2-methylbutyryl-CoA alpha_keto_beta_methylvalerate->methylbutyryl_CoA Branched-chain α-keto acid dehydrogenase Malonyl_CoA Malonyl-CoA FAS_initiation Fatty Acid Synthase Initiation (FabH) methylbutyryl_CoA->FAS_initiation Malonyl_CoA->FAS_initiation Elongation_cycles Elongation Cycles (FAS II enzymes) FAS_initiation->Elongation_cycles C15_anteiso_acid 12-methyltetradecanoic acid C15_anteiso_ACP 12-methyltetradecanoyl-ACP Elongation_cycles->C15_anteiso_ACP C15_anteiso_ACP->C15_anteiso_acid Acyl-ACP thioesterase Methyl_ester This compound C15_anteiso_acid->Methyl_ester Esterification (e.g., with Methanol)

Caption: Biosynthesis pathway of this compound from L-isoleucine.

The key steps in this pathway are:

  • Primer Synthesis: L-isoleucine is converted to 2-methylbutyryl-CoA through the action of a branched-chain amino acid transaminase and a branched-chain α-keto acid dehydrogenase complex.

  • Fatty Acid Synthase (FAS) Initiation: The 2-methylbutyryl-CoA serves as a primer for the fatty acid synthase system. The enzyme β-ketoacyl-ACP synthase III (FabH) catalyzes the initial condensation reaction with malonyl-ACP.

  • Elongation: The fatty acid chain is elongated through multiple cycles of condensation, reduction, and dehydration reactions carried out by the enzymes of the FAS II system.

  • Termination and Esterification: The synthesis terminates with the formation of 12-methyltetradecanoyl-ACP. A thioesterase can then release the free fatty acid, 12-methyltetradecanoic acid. Subsequent esterification with methanol, which can occur naturally or as an artifact of the extraction process, yields this compound.

Experimental Workflow for Identification

The logical workflow for the identification of this compound from a natural source is depicted below.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_quantification Quantification Natural_Source Natural Source (e.g., Bacterial Culture, Plant Leaves) Extraction Solvent Extraction (e.g., Hexane, Chloroform:Methanol) Natural_Source->Extraction Crude_Extract Crude Lipid Extract Extraction->Crude_Extract Transesterification Transesterification (Acid or Base Catalyzed) Crude_Extract->Transesterification Internal_Standard Addition of Internal Standard Crude_Extract->Internal_Standard FAMEs Fatty Acid Methyl Esters (FAMEs) Transesterification->FAMEs GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) FAMEs->GC_MS Data_Analysis Data Analysis GC_MS->Data_Analysis Identification Identification of Methyl 12-methyltetradecanoate Data_Analysis->Identification Quantification_Result Quantitative Result Data_Analysis->Quantification_Result Internal_Standard->Transesterification Calibration_Curve Calibration Curve with Authentic Standard Calibration_Curve->Data_Analysis

Caption: Experimental workflow for the identification and quantification of this compound.

Conclusion

This compound is a naturally occurring branched-chain fatty acid methyl ester found in a range of biological sources, most notably in Streptomyces bacteria and certain plants. Its biosynthesis is intricately linked to amino acid metabolism, and its presence in cell membranes plays a role in adapting to environmental conditions. The protocols provided in this guide offer a robust framework for the extraction, identification, and quantification of this compound, thereby facilitating further research into its biological functions and potential applications. As analytical techniques continue to improve, it is likely that the list of natural sources for this compound will expand, and our understanding of its significance in nature will deepen.

References

A Technical Guide to the Biosynthetic Pathway of Methyl 12-methyltetradecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the biosynthetic pathway of methyl 12-methyltetradecanoate, an anteiso-branched-chain fatty acid methyl ester. It covers the metabolic route from its amino acid precursor, presents relevant quantitative data, outlines key experimental protocols for its study, and includes a visual representation of the pathway.

Introduction

This compound is the methyl ester of 12-methyltetradecanoic acid, a saturated branched-chain fatty acid.[1] This type of fatty acid, characterized by a methyl group on the antepenultimate carbon (the third carbon from the end), is classified as an anteiso-fatty acid.[2][3][4] Anteiso-fatty acids are significant components of the cell membranes in many bacteria, where they play a crucial role in regulating membrane fluidity.[3][5] Their unique physical properties, such as lower melting points compared to their straight-chain counterparts, make them subjects of interest in various biological and industrial applications.[6][7] This guide details the established biosynthetic route for this compound, primarily elucidated from studies in bacteria.

The Biosynthetic Pathway

The synthesis of 12-methyltetradecanoic acid, the precursor to its methyl ester, is a variation of the general fatty acid synthesis (FAS) pathway. The key distinction lies in the initial priming molecule used to start the elongation process. While straight-chain fatty acids typically use acetyl-CoA as a primer, the synthesis of anteiso-fatty acids utilizes a branched-chain primer derived from the amino acid L-isoleucine.[8]

The pathway can be divided into two main stages:

  • Primer Synthesis: The conversion of L-isoleucine into 2-methylbutyryl-CoA.

  • Chain Elongation: The sequential addition of two-carbon units to the primer via the fatty acid synthase (FAS) system.

  • Esterification: The final conversion of the fatty acid to its methyl ester.

2.1 Primer Synthesis from L-Isoleucine

The synthesis begins with the catabolism of the branched-chain amino acid L-isoleucine. This multi-step process generates the specific starter unit required for the synthesis of odd-numbered anteiso-fatty acids.

  • Step 1: Transamination: L-isoleucine is first transaminated to form α-keto-β-methylvaleric acid.

  • Step 2: Oxidative Decarboxylation: The branched-chain α-keto acid decarboxylase (BCKA) enzyme catalyzes the decarboxylation of α-keto-β-methylvaleric acid to produce 2-methylbutyryl-CoA.[8] This enzyme complex is essential for initiating branched-chain fatty acid synthesis and shows high specificity for branched-chain α-keto acid substrates derived from isoleucine, leucine, and valine.[8]

2.2 Chain Elongation by Fatty Acid Synthase (FAS)

Once the 2-methylbutyryl-CoA primer is formed, it enters the fatty acid synthesis cycle. The elongation process is carried out by the fatty acid synthase (FAS) system, which repeatedly adds two-carbon units derived from malonyl-CoA.[5][8]

The elongation cycle consists of four key reactions:

  • Condensation: The 2-methylbutyryl group is transferred to the acyl carrier protein (ACP) and then condensed with malonyl-ACP by β-ketoacyl-ACP synthase (KAS).

  • Reduction: The resulting β-ketoacyl-ACP is reduced to a β-hydroxyacyl-ACP by β-ketoacyl-ACP reductase (KAR), using NADPH as the reducing agent.

  • Dehydration: A dehydratase (DH) removes a molecule of water to form an enoyl-ACP intermediate.

  • Reduction: The double bond is reduced by enoyl-ACP reductase (ER), again using NADPH, to form a saturated acyl-ACP that is two carbons longer than the starting molecule.

This cycle is repeated five more times, with malonyl-CoA serving as the two-carbon donor in each cycle, to extend the chain to a total of 15 carbons, yielding 12-methyltetradecanoyl-ACP. The fatty acid is then released from the ACP by a thioesterase (TE).

2.3 Final Esterification

The final step is the formal condensation of the carboxyl group of 12-methyltetradecanoic acid with methanol (B129727) to form this compound.[1] This esterification can occur enzymatically or as part of an experimental procedure for analysis (e.g., creating fatty acid methyl esters for gas chromatography).

Pathway Visualization

The following diagram illustrates the biosynthetic pathway from L-isoleucine to 12-methyltetradecanoic acid.

Biosynthesis_of_12_Methyltetradecanoic_Acid cluster_elongation Chain Elongation sub_ile L-Isoleucine enzyme_trans Transaminase sub_ile->enzyme_trans int_keto α-Keto-β-methylvaleric acid enzyme_bcka Branched-chain α-keto acid decarboxylase (BCKA) int_keto->enzyme_bcka primer 2-Methylbutyryl-CoA (Primer) process_fas Fatty Acid Synthase (FAS) Elongation Cycle x6 primer->process_fas malonyl Malonyl-CoA (x6) malonyl->process_fas product 12-Methyltetradecanoic Acid process_ester Esterification (+ Methanol) product->process_ester final_product This compound enzyme_trans->int_keto enzyme_bcka->primer process_fas->product process_ester->final_product

References

The Biological Activity of Methyl 12-methyltetradecanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 12-methyltetradecanoate is a branched-chain fatty acid methyl ester with emerging biological significance. As the methyl ester of 12-methyltetradecanoic acid (12-MTA), also known as anteiso-pentadecanoic acid methyl ester (anteiso-C15:0 methyl ester), this compound is found in various natural sources, including bacteria and marine organisms.[1][2] Branched-chain fatty acids are crucial for regulating the fluidity of cell membranes, particularly in bacteria, enabling them to adapt to environmental stress such as low temperatures.[2] While much of the currently available quantitative biological data pertains to the unesterified form, 12-methyltetradecanoic acid (12-MTA), it is reasonably anticipated that the methyl ester exhibits analogous activities, as fatty acid methyl esters (FAMEs) are frequently utilized as precursors or delivery vehicles for their corresponding free fatty acids. This guide provides a comprehensive overview of the known biological activities, quantitative data, and relevant experimental protocols associated with this class of molecules.

Core Biological Activities

The primary biological activities identified for 12-methyltetradecanoic acid, and by extension, its methyl ester, are its anti-proliferative effects against cancer cells and its potent antifouling properties against marine organisms. Additionally, as an anteiso-branched-chain fatty acid, it plays a significant role in the physiology of certain bacteria.

Anti-proliferative Activity

12-Methyltetradecanoic acid (12-MTA) has demonstrated significant inhibitory effects on the proliferation of various human cancer cell lines.[3] This activity is primarily attributed to the induction of apoptosis.[3]

Antifouling Activity

12-MTA has been identified as a potent, non-toxic inhibitor of larval settlement in the biofouling polychaete Hydroides elegans.[4] This suggests its potential as an environmentally friendly antifouling agent.

Role in Bacterial Membranes

As an anteiso-branched-chain fatty acid, the C15:0 backbone of this compound is a key component of the cell membrane in certain bacteria, such as Listeria monocytogenes. It plays a critical role in maintaining membrane fluidity, which is essential for survival at low temperatures.[5][6]

Quantitative Biological Data

The following tables summarize the available quantitative data for the biological activities of 12-methyltetradecanoic acid (12-MTA).

Table 1: Anti-proliferative Activity of 12-Methyltetradecanoic Acid (12-MTA) against Human Cancer Cell Lines [3]

Cell LineCancer TypeIC50 (µg/mL)
PC3Prostate Cancer17.99
LNCaPProstate Cancer25.46
DU145Prostate Cancer35.44
OVCAR-5Ovarian Cancer28.75
HT-29Colon Cancer30.11

Table 2: Antifouling Activity of 12-Methyltetradecanoic Acid (12-MTA) against Hydroides elegans Larvae [4]

ParameterValue (µg/mL)Description
EC500.6The concentration that inhibits larval settlement by 50%.
LC50> 80The concentration that is lethal to 50% of the larvae.

Mechanistic Insights and Signaling Pathways

Anti-proliferative Mechanism

The anti-cancer activity of 12-MTA is associated with the inhibition of the 5-lipoxygenase (5-LOX) enzyme.[3] This inhibition leads to a reduction in the production of 5-hydroxyeicosatetraenoic acid (5-HETE), a pro-inflammatory and pro-proliferative metabolite. The downstream effect of 5-LOX inhibition is the induction of apoptosis, a form of programmed cell death, in cancer cells.[3]

antiproliferative_pathway MTA 12-Methyltetradecanoic Acid (12-MTA) LOX 5-Lipoxygenase (5-LOX) MTA->LOX Inhibits Proliferation Cancer Cell Proliferation MTA->Proliferation Inhibits Apoptosis Apoptosis MTA->Apoptosis Induces HETE 5-HETE Production LOX->HETE Reduces HETE->Proliferation

Antiproliferative signaling of 12-MTA.
Antifouling Mechanism

The antifouling activity of 12-MTA against Hydroides elegans larvae is linked to the regulation of specific gene expression. Treatment with 12-MTA leads to the downregulation of Ran GTPase activating protein (GAP) and the upregulation of ATP synthase (AS).[7] These genes are believed to play crucial roles in the signaling cascade that governs larval settlement and metamorphosis.

antifouling_pathway MTA 12-Methyltetradecanoic Acid (12-MTA) GAP Ran GTPase Activating Protein (GAP) Gene Expression MTA->GAP Downregulates AS ATP Synthase (AS) Gene Expression MTA->AS Upregulates Settlement Larval Settlement & Metamorphosis MTA->Settlement Inhibits GAP->Settlement AS->Settlement

Antifouling mechanism of 12-MTA.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activity of this compound.

Anti-proliferative Activity (MTT Assay)

This protocol is adapted from standard MTT assay procedures and the methodology described for 12-MTA.[3]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on the proliferation of cancer cells.

Workflow:

mtt_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis CellCulture Culture Cancer Cells Harvest Harvest & Count Cells CellCulture->Harvest Seed Seed Cells in 96-well Plate Harvest->Seed AddCompound Add Test Compound (this compound) Seed->AddCompound Incubate1 Incubate (e.g., 72h) AddCompound->Incubate1 AddMTT Add MTT Reagent Incubate1->AddMTT Incubate2 Incubate (e.g., 4h) AddMTT->Incubate2 AddSolubilizer Add Solubilization Solution Incubate2->AddSolubilizer Incubate3 Incubate (Overnight) AddSolubilizer->Incubate3 ReadAbsorbance Read Absorbance (570 nm) Incubate3->ReadAbsorbance CalculateViability Calculate % Cell Viability ReadAbsorbance->CalculateViability DetermineIC50 Determine IC50 CalculateViability->DetermineIC50

Workflow for the MTT assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (solvent only).

  • Incubation: Incubate the plate for a period appropriate for the cell line's doubling time (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add the solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

5-Lipoxygenase Inhibition Assay

This protocol is based on a general spectrophotometric method for measuring 5-LOX activity.

Objective: To determine the inhibitory effect of a compound on 5-lipoxygenase activity.

Workflow:

lox_workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis PrepareReagents Prepare Buffer, Enzyme, Substrate & Test Compound Mix Mix Buffer, Enzyme & Test Compound in Cuvette PrepareReagents->Mix PreIncubate Pre-incubate Mix->PreIncubate AddSubstrate Add Substrate (Arachidonic Acid) PreIncubate->AddSubstrate MonitorAbsorbance Monitor Absorbance Change (234 nm) AddSubstrate->MonitorAbsorbance CalculateInhibition Calculate % Inhibition MonitorAbsorbance->CalculateInhibition DetermineIC50 Determine IC50 CalculateInhibition->DetermineIC50

Workflow for 5-Lipoxygenase inhibition assay.

Materials:

  • Purified 5-lipoxygenase enzyme

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl)

  • This compound

  • UV-Vis spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the reaction buffer, 5-lipoxygenase enzyme, and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a short period.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.

  • Absorbance Measurement: Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes.

  • Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration relative to a control without the inhibitor. Calculate the IC50 value.

Antifouling Larval Settlement Assay

This protocol is based on the methodology used to test the antifouling properties of 12-MTA against Hydroides elegans.[4]

Objective: To determine the effective concentration (EC50) of a compound that inhibits larval settlement.

Workflow:

settlement_workflow cluster_prep Preparation cluster_assay Settlement Assay cluster_analysis Data Collection & Analysis CultureLarvae Culture Marine Larvae (e.g., Hydroides elegans) PreparePlates Prepare Multi-well Plates with Test Compound CultureLarvae->PreparePlates AddLarvae Add Competent Larvae to each well PreparePlates->AddLarvae Incubate Incubate under Controlled Conditions AddLarvae->Incubate CountLarvae Count Settled vs. Unsettled Larvae Incubate->CountLarvae CalculateInhibition Calculate % Settlement Inhibition CountLarvae->CalculateInhibition DetermineEC50 Determine EC50 CalculateInhibition->DetermineEC50

Workflow for larval settlement assay.

Materials:

  • Competent larvae of the target marine organism

  • Multi-well plates

  • Filtered seawater

  • This compound

  • Stereomicroscope

Procedure:

  • Preparation of Test Plates: Add the test compound at various concentrations to the wells of a multi-well plate. Allow the solvent to evaporate if necessary.

  • Larval Addition: Add a known number of competent larvae to each well.

  • Incubation: Incubate the plates under conditions that promote settlement (e.g., specific temperature and light cycle).

  • Observation and Counting: After a set incubation period, count the number of settled and unsettled (swimming) larvae in each well under a stereomicroscope.

  • Data Analysis: Calculate the percentage of settlement inhibition for each concentration and determine the EC50 value.

Conclusion

This compound, and its corresponding free fatty acid, represent a class of molecules with significant and diverse biological activities. The anti-proliferative effects, mediated through the inhibition of the 5-lipoxygenase pathway, suggest potential applications in oncology. Concurrently, the potent and non-toxic antifouling properties highlight its promise as an environmentally benign solution to biofouling. Further research is warranted to fully elucidate the biological activities and mechanisms of action of the methyl ester form and to explore its therapeutic and industrial potential. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the understanding and application of this intriguing molecule.

References

The Multifaceted Role of Methyl 12-Methyltetradecanoate in Bacterial Physiology and Behavior

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 12-methyltetradecanoate, an anteiso-branched-chain fatty acid methyl ester, is a significant lipid component in various bacterial species. Beyond its structural role in modulating cell membrane fluidity, emerging evidence suggests its involvement in complex bacterial processes, including intercellular signaling and virulence. This technical guide provides a comprehensive overview of the known functions of this compound in bacteria, its biosynthesis, and its potential as a target for novel antimicrobial strategies. Detailed experimental protocols for its analysis and quantitative data from relevant studies are presented to facilitate further research in this area.

Introduction

Branched-chain fatty acids (BCFAs) are crucial constituents of the cell membranes of many bacterial species, imparting unique physicochemical properties that are essential for survival in diverse environments. Among these, anteiso-BCFAs, characterized by a methyl branch on the antepenultimate carbon, are of particular interest. This compound, the methyl ester of 12-methyltetradecanoic acid (anteiso-C15:0), has been identified in various bacteria, including species of Bacillus, Streptomyces, and Listeria.[1][2][3] While its primary role is associated with maintaining membrane fluidity, especially in response to temperature stress, recent studies have begun to uncover its potential involvement in more dynamic cellular processes. This guide synthesizes the current understanding of this compound's function, offering a technical resource for researchers exploring bacterial lipid metabolism and its implications for drug development.

Core Functions of this compound and its Precursor

The functions of this compound in bacteria are intrinsically linked to its de-esterified form, 12-methyltetradecanoic acid (anteiso-C15:0), which is a key component of membrane phospholipids (B1166683).

Regulation of Membrane Fluidity

The primary and most well-established function of anteiso-BCFAs is the regulation of cell membrane fluidity. The methyl branch in anteiso-fatty acids introduces a kink in the acyl chain, which disrupts the tight packing of phospholipids in the membrane. This leads to a lower phase transition temperature, ensuring the membrane remains in a fluid, functional state even at low temperatures.[2][3]

Bacteria dynamically alter the ratio of different fatty acids in their membranes to adapt to environmental changes. For instance, in Listeria monocytogenes, a decrease in growth temperature leads to an increased proportion of anteiso-C15:0, which is critical for its growth and survival in cold environments.[4][5] This adaptation highlights the essential role of anteiso-BCFAs in the psychrotolerance of certain pathogenic bacteria.

Potential Role in Bacterial Signaling and Virulence

While the direct signaling role of this compound is still an active area of research, studies on its precursor fatty acid and other fatty acid derivatives suggest potential involvement in intercellular communication and virulence.

  • Inhibition of Swarming Motility: 12-methyltetradecanoic acid has been shown to repress the extracellular production of surfactants required for swarming motility in Pseudomonas aeruginosa. This suggests a potential role in controlling a key virulence-associated behavior in this opportunistic pathogen.

  • Quorum Sensing Interference: While not directly demonstrated for this compound, other fatty acid methyl esters have been implicated in the inhibition of quorum sensing (QS), a bacterial communication system that regulates virulence factor production and biofilm formation.[6][7] Given the structural similarity, it is plausible that this compound could have similar anti-QS activities, representing a promising avenue for the development of anti-virulence therapies.

Biosynthesis of this compound

The biosynthesis of anteiso-branched-chain fatty acids starts with a primer molecule derived from the amino acid L-isoleucine.

dot

FAME_Analysis_Workflow Start Bacterial Cell Pellet Saponification Saponification (NaOH, Methanol, Heat) Start->Saponification Methylation Methylation (HCl, Methanol, Heat) Saponification->Methylation Extraction Extraction (Hexane:Methyl tert-butyl ether) Methylation->Extraction Wash Base Wash (NaOH solution) Extraction->Wash Analysis GC-MS Analysis Wash->Analysis

References

The Role of Methyl 12-Methyltetradecanoate in the Chemical Communication of Trogoderma granarium

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Scientists

Methyl 12-methyltetradecanoate is a crucial component of the aggregation pheromone of the khapra beetle, Trogoderma granarium, a significant pest of stored grain products worldwide. This branched-chain fatty acid methyl ester, in synergy with other compounds, plays a vital role in the chemical communication of this invasive species, primarily mediating the congregation of adults and larvae at food sources. This technical guide provides a comprehensive overview of the role of this compound in the pheromonal communication of T. granarium, detailing its identification, behavioral effects, and the experimental protocols utilized in its study.

Identification and Pheromone Blend Composition

This compound is one of the key components of the multi-component aggregation pheromone of Trogoderma granarium. The primary components of this pheromone blend are (Z)-14-methyl-8-hexadecenal and (E)-14-methyl-8-hexadecenal, typically found in a 92:8 ratio.[1] this compound acts as a synergistic component, enhancing the attractive properties of the main constituents. The presence of this complete blend is essential for eliciting the full range of aggregation behaviors in T. granarium.

Behavioral and Electrophysiological Responses

The aggregation pheromone of T. granarium, containing this compound, induces distinct behaviors in both adult males and larvae. These behaviors include attraction to the pheromone source and arrestment, causing the insects to cease locomotion and remain in the vicinity of the stimulus.[1] Adult male T. granarium exhibit characteristic behaviors in the presence of the aggregation pheromone, such as vibrating their antennae, making intermittent stops, and moving in a zigzag pattern towards the source.[1]

While much of the behavioral research has focused on the complete pheromone blend, the individual contribution of this compound is an area of ongoing investigation. To fully understand its specific role, detailed dose-response studies and electroantennography (EAG) analyses focusing solely on this compound are necessary. EAG is a technique that measures the electrical output of an insect's antenna in response to olfactory stimuli, providing a quantitative measure of its sensitivity to a particular compound.

Table 1: Pheromone Components of Trogoderma granarium

ComponentChemical NameTypical Ratio
(Z)-14-methyl-8-hexadecenal(Z)-14-methyl-8-hexadecenal92
(E)-14-methyl-8-hexadecenal(E)-14-methyl-8-hexadecenal8
This compoundThis compoundSynergist

Biosynthesis of this compound

The biosynthesis of methyl-branched fatty acids and their derivatives in insects is a complex process. It is generally understood that these compounds are derived from fatty acid metabolism.[2] The biosynthesis of branched-chain fatty acids typically involves the use of α-keto acids, such as those derived from the amino acids valine, leucine, and isoleucine, as primers for the fatty acid synthase (FAS) system.[3] Specifically, 2-methylbutyryl-CoA, derived from isoleucine, can be elongated to produce anteiso-series fatty acids, which would include the precursor to 12-methyltetradecanoic acid.[3] The stereochemistry of the methyl branch is likely determined by the enoyl-ACP reductase domain of the FAS during the reduction of the α,β-unsaturated thioester.[4] Subsequent modifications, including esterification with methanol, would lead to the formation of this compound. The precise enzymatic steps and regulatory mechanisms in Trogoderma granarium are yet to be fully elucidated.

Experimental Protocols

A variety of experimental protocols are employed to study the role of this compound in Trogoderma granarium. These include pheromone extraction, chemical analysis, behavioral assays, and electrophysiological recordings.

Pheromone Extraction

Pheromones from Trogoderma species can be extracted from whole bodies, specific glands, or by collecting airborne volatiles.

  • Whole Body Extraction: This method involves immersing a number of beetles of a specific sex in a non-polar solvent like hexane (B92381) for a period of time to extract the cuticular lipids, which include the pheromones.[5] This is a relatively simple method for obtaining a crude extract.

  • Gland Dissection and Extraction: For more targeted analysis, the pheromone-producing glands can be dissected and extracted. In many dermestid beetles, these glands are located on the abdominal sternites of males.[5]

  • Solid Phase Microextraction (SPME): SPME is a solvent-free technique used to collect volatile compounds from the headspace around living insects.[6] A fused silica (B1680970) fiber coated with a sorbent material is exposed to the air surrounding the insects, and the adsorbed volatiles are then thermally desorbed into a gas chromatograph for analysis.

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary analytical technique for identifying and quantifying pheromone components.

  • Sample Injection: The pheromone extract is injected into the GC, where it is vaporized.

  • Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through a capillary column. A typical temperature program might start at 60°C and ramp up to 300°C.[7]

  • Detection and Identification: As the separated compounds exit the column, they enter the mass spectrometer, which ionizes the molecules and fragments them. The resulting mass spectrum, a unique fingerprint for each compound, is used for identification by comparing it to a library of known spectra. The retention time of the compound on the GC column provides additional confirmation.

Behavioral Assays

Behavioral assays are essential for determining the biological activity of pheromones.

  • Olfactometer Assays: An olfactometer is a device that allows researchers to present insects with a choice of different odors and observe their behavioral responses. A Y-tube olfactometer, for example, gives the insect a choice between two air streams, one carrying the test odor and one with clean air (control). The number of insects choosing each arm of the olfactometer provides a quantitative measure of attraction.

  • Arrestment Assays: These assays measure the ability of a compound to cause insects to stop moving. This can be done by placing insects in a petri dish with a treated area and observing the amount of time they spend in that area compared to an untreated area.[1]

Electrophysiological Assays: Electroantennography (EAG)

EAG is used to measure the overall electrical response of an insect's antenna to an odor.

  • Antenna Preparation: An antenna is carefully excised from a live insect. The tip and base of the antenna are then placed into contact with electrodes.

  • Odor Stimulation: A puff of air containing a known concentration of the test compound is delivered over the antenna.

  • Signal Recording: The change in electrical potential across the antenna is amplified and recorded. The amplitude of the EAG response is proportional to the strength of the olfactory stimulus.[8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in the study of this compound as an insect pheromone.

Pheromone_Signaling_Pathway Pheromone This compound OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding in sensillar lymph Receptor Olfactory Receptor (OR) OBP->Receptor Transport to dendrite Neuron Olfactory Receptor Neuron (ORN) Receptor->Neuron Signal Transduction (Ion channel activation) Brain Antennal Lobe of Brain Neuron->Brain Action Potential Transmission Behavior Aggregation Behavior Brain->Behavior Neural Processing & Motor Output

Pheromone Signaling Pathway for this compound.

Experimental_Workflow cluster_extraction Pheromone Extraction cluster_analysis Analysis cluster_bioassays Bioassays cluster_synthesis Synthesis & Field Trials Whole_Body Whole Body Extraction GC_MS GC-MS Analysis (Identification & Quantitation) Whole_Body->GC_MS SPME SPME SPME->GC_MS Synthesis Chemical Synthesis of Pheromone Components GC_MS->Synthesis Identified Components EAG Electroantennography (EAG) Field_Trials Field Trapping Experiments EAG->Field_Trials Candidate Attractants Behavioral Behavioral Assays (Olfactometer, Arrestment) Behavioral->Field_Trials Synthesis->EAG Synthesis->Behavioral

References

An In-depth Technical Guide to the Discovery and Isolation of Methyl 12-methyltetradecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 12-methyltetradecanoate, a branched-chain fatty acid methyl ester, has garnered increasing interest within the scientific community due to its diverse biological activities, including its potential as an anti-inflammatory and anti-fouling agent. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It includes detailed experimental protocols for its extraction from natural sources and its chemical synthesis. Furthermore, this guide presents a summary of its physicochemical properties and explores its known biological signaling pathways. The information is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a fatty acid methyl ester that is formally derived from the condensation of the carboxylic acid group of 12-methyltetradecanoic acid with methanol (B129727).[1][2] It is a naturally occurring compound found in a variety of sources, including vermicompost, the leaves of Carica papaya, and the cuticle wax of Kigelia africana.[3] This branched-chain fatty acid ester has demonstrated several interesting biological activities. For instance, reduced levels of this compound have been observed in Trypanosoma cruzi after treatment with nifurtimox.[3] Additionally, its parent fatty acid, 12-methyltetradecanoic acid, has shown potent anti-fouling properties, inhibiting the settlement of marine invertebrate larvae.[4]

This guide will delve into the technical aspects of working with this compound, providing detailed methodologies and data to facilitate further research and development.

Physicochemical Properties

A comprehensive summary of the known physical and chemical properties of this compound is presented in the tables below. This data is essential for its purification, characterization, and handling in a laboratory setting.

Table 1: General and Chemical Properties

PropertyValueSource
IUPAC Name This compound[1][5]
Synonyms 12-Methyltetradecanoic acid methyl ester, Methyl 12-methylmyristate[1][6]
CAS Number 5129-66-8[1][6]
Molecular Formula C₁₆H₃₂O₂[1][6]
Molecular Weight 256.42 g/mol [1][5]
Appearance Colorless liquid[2]
Odor Aromatic[2]

Table 2: Solubility and Spectroscopic Data

PropertyValueSource
Solubility Soluble in organic solvents (e.g., alcohol, ether, chloroform); Insoluble in water[2]
¹H NMR Data available[1][7]
¹³C NMR Data available[1][7]
GC-MS Data available[1][8]
IR Spectra Data available[1]
Kovats Retention Index 1771-1787.6 (non-polar and semi-standard non-polar columns)[1]

Experimental Protocols

This section provides detailed protocols for the isolation of this compound from natural sources and its chemical synthesis.

Isolation from Plant Material (e.g., Carica papaya leaves)

This protocol is a general guideline for the extraction and isolation of fatty acid methyl esters from plant leaves.

Materials:

  • Fresh or dried plant leaves

  • Methanol

  • Chloroform (B151607)

  • Hexane (B92381)

  • 0.2 M Potassium Hydroxide (KOH) in methanol

  • 1 M Acetic Acid

  • Anhydrous Sodium Sulfate

  • Rotary evaporator

  • Soxhlet apparatus (optional)

  • Silica (B1680970) gel for column chromatography

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Air-dry or freeze-dry the plant leaves and grind them into a fine powder.

  • Extraction:

    • Maceration: Suspend the powdered leaves in a 2:1 (v/v) mixture of chloroform and methanol. Stir at room temperature for 24 hours.

    • Soxhlet Extraction: Alternatively, extract the powdered leaves with methanol or a chloroform-methanol mixture in a Soxhlet apparatus for 48 hours.

  • Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Transesterification (Mild Alkaline Methanolysis):

    • Dissolve the crude extract in a known volume of 0.2 M KOH in methanol.

    • Incubate the mixture in a water bath at 37°C for 1 hour, with vortexing every 10 minutes.[9]

    • Neutralize the reaction by adding 1 M acetic acid.[9]

  • Extraction of FAMEs:

    • Add hexane to the mixture and vortex thoroughly to extract the fatty acid methyl esters (FAMEs).

    • Allow the layers to separate and collect the upper hexane layer containing the FAMEs.

    • Wash the hexane layer with water to remove any remaining impurities.

    • Dry the hexane layer over anhydrous sodium sulfate.

  • Purification:

    • Concentrate the dried hexane extract.

    • Perform column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (B1210297) to purify this compound from other components.

  • Analysis:

    • Analyze the purified fractions by GC-MS to identify and quantify this compound. Compare the mass spectrum and retention time with a known standard.

Chemical Synthesis via Fischer Esterification

This protocol describes the synthesis of this compound from 12-methyltetradecanoic acid and methanol.[2][10]

Materials:

  • 12-methyltetradecanoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 12-methyltetradecanoic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in diethyl ether or a similar organic solvent.

    • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

    • Evaporate the solvent under reduced pressure to obtain the crude this compound.

  • Purification:

    • If necessary, purify the crude product by vacuum distillation or column chromatography on silica gel.

  • Characterization:

    • Confirm the identity and purity of the synthesized product using ¹H NMR, ¹³C NMR, and GC-MS.

Biological Activity and Signaling Pathways

Branched-chain fatty acids (BCFAs) and their esters, including this compound, are known to be involved in various biological processes and affect multiple signaling pathways.[11]

Anti-fouling Activity

The parent compound, 12-methyltetradecanoic acid, has been identified as a potent anti-fouling agent. Its proposed mechanism of action involves the modulation of gene expression in marine invertebrate larvae. Studies have suggested that it may down-regulate GTPase-activating genes and up-regulate ATP synthase genes, thereby inhibiting larval settlement.

antifouling_pathway cluster_compound This compound cluster_larva Marine Larva MTA This compound GTPase GTPase-activating gene MTA->GTPase Down-regulation ATP_synthase ATP synthase gene MTA->ATP_synthase Up-regulation Settlement Larval Settlement GTPase->Settlement ATP_synthase->Settlement

Caption: Proposed anti-fouling mechanism of this compound.

Modulation of Gene Expression in Hepatocytes

Recent research has indicated that 12-methyltetradecanoic acid (12-MTA), the parent acid of the methyl ester, can influence the expression of genes related to fatty acid synthesis and inflammation in hepatocytes. Specifically, it has been shown to increase the mRNA levels of Fatty Acid Synthase (FASN), C-reactive protein (CRP), and Interleukin-6 (IL-6).[4] This suggests a potential role in lipid metabolism and inflammatory responses.

hepatocyte_pathway cluster_compound This compound cluster_hepatocyte Hepatocyte MTA This compound FASN FASN gene MTA->FASN Increased mRNA CRP CRP gene MTA->CRP Increased mRNA IL6 IL-6 gene MTA->IL6 Increased mRNA Lipid_Metabolism Lipid Metabolism FASN->Lipid_Metabolism Inflammation Inflammation CRP->Inflammation IL6->Inflammation

Caption: Influence of this compound on gene expression in hepatocytes.

Analytical Characterization Workflow

The identification and quantification of this compound require a systematic analytical approach. The following workflow outlines the key steps.

analytical_workflow Start Sample (Natural Extract or Synthetic Product) Extraction Extraction / Work-up Start->Extraction Purification Purification (Column Chromatography) Extraction->Purification GCMS GC-MS Analysis Purification->GCMS NMR NMR Spectroscopy Purification->NMR Structure_Confirmation Structure Confirmation GCMS->Structure_Confirmation Quantification Quantification GCMS->Quantification NMR->Structure_Confirmation

Caption: General analytical workflow for this compound.

Conclusion

This compound is a naturally occurring branched-chain fatty acid ester with promising biological activities. This technical guide has provided a detailed overview of its discovery, isolation, synthesis, and characterization. The experimental protocols and data presented herein are intended to serve as a valuable resource for the scientific community, fostering further research into the therapeutic and industrial applications of this intriguing molecule. As our understanding of the biological roles of branched-chain fatty acids continues to grow, compounds like this compound will likely become increasingly important in the fields of drug discovery and biotechnology.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Methyl 12-methyltetradecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 12-methyltetradecanoate is a branched-chain fatty acid methyl ester.[1] Branched-chain fatty acids are abundant in various organisms, particularly bacteria, where they play a crucial role in regulating membrane fluidity.[2] This document provides detailed protocols for the chemical synthesis of this compound, outlining the necessary reagents, equipment, and procedures for successful laboratory-scale production. The primary method described is the direct esterification of 12-methyltetradecanoic acid. An overview of a synthetic route for the precursor acid is also provided for contexts where the starting carboxylic acid is not commercially available.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the characterization and quality control of the synthesized product.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₆H₃₂O₂[3][4][5]
Molecular Weight 256.42 g/mol [1][3][5]
Appearance Colorless liquid[6]
Odor Aromatic[6]
Boiling Point 296.8 °C at 760 mmHg[3]
Flash Point 134.7 °C[3]
Density 0.864 g/cm³[3]
Solubility Soluble in organic solvents (e.g., alcohol, ether, chloroform); Insoluble in water.[6]
Purity (Commercial Standard) >98%[5]

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification of 12-Methyltetradecanoic Acid

This protocol details the most direct method for synthesizing this compound, which involves the Fischer esterification of 12-methyltetradecanoic acid with methanol (B129727), using a strong acid catalyst.[6]

Materials and Reagents:

  • 12-Methyltetradecanoic acid (CAS: 5502-94-3)

  • Anhydrous Methanol (CH₃OH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Diethyl ether or other suitable organic solvent

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 12-methyltetradecanoic acid in an excess of anhydrous methanol (typically 10-20 equivalents).

  • Catalyst Addition: While stirring the solution, carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-5 mol% relative to the carboxylic acid). The addition should be done slowly and cautiously as the reaction is exothermic.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Allow the reaction to proceed under reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate. Continue addition until effervescence ceases.

    • Transfer the mixture to a separatory funnel and add diethyl ether to extract the product.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

    • If necessary, the product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Expected Yield:

  • Yields for this type of esterification are typically high, often exceeding 80-90%, depending on the purity of the starting materials and the reaction conditions.

Protocol 2: Overview of the Synthesis of the Precursor, 12-Methyltetradecanoic Acid

Visualizing the Synthesis Workflow

The following diagrams illustrate the logical flow of the synthesis protocols.

Synthesis_Workflow cluster_0 Protocol 1: Esterification start1 12-Methyltetradecanoic Acid + Methanol reaction1 Acid-Catalyzed Esterification (H₂SO₄, Reflux) start1->reaction1 workup1 Neutralization & Extraction reaction1->workup1 purification1 Drying & Solvent Removal workup1->purification1 product1 This compound purification1->product1

Caption: Workflow for the synthesis of this compound via esterification.

Precursor_Synthesis_Overview cluster_1 Protocol 2: Precursor Synthesis Overview start2 Long-Chain Halide/ Tosylate grignard_reaction Grignard Reaction start2->grignard_reaction grignard_reagent Grignard Reagent (e.g., Isopropylmagnesium bromide) grignard_reagent->grignard_reaction oxidation Oxidation grignard_reaction->oxidation product2 12-Methyltetranoic Acid oxidation->product2

Caption: Overview of a potential synthetic route for the precursor acid.

Characterization Data

The synthesized this compound should be characterized to confirm its identity and purity. The following table summarizes typical characterization data.

Table 2: Characterization Data for this compound

Analysis TechniqueExpected Results
¹H NMR Peaks corresponding to the methyl ester protons (~3.6 ppm), the alpha-methylene protons (~2.3 ppm), the methyl protons of the branched chain, and the methylene (B1212753) protons of the long alkyl chain.
¹³C NMR Resonances for the ester carbonyl carbon (~174 ppm), the methoxy (B1213986) carbon (~51 ppm), and the carbons of the alkyl chain.
Mass Spectrometry (MS) Molecular ion peak (M⁺) at m/z = 256.42.
Gas Chromatography (GC) A single major peak indicating high purity, with a retention time consistent with a standard sample.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

  • Organic solvents are flammable and should be kept away from ignition sources.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

References

Application Note: Analysis of Methyl 12-methyltetradecanoate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Abstract

This application note details a comprehensive methodology for the qualitative and quantitative analysis of Methyl 12-methyltetradecanoate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a branched-chain fatty acid methyl ester with significance in various biological and industrial contexts. The protocols outlined herein provide a robust framework for sample preparation, instrument configuration, and data analysis, ensuring reliable and reproducible results for researchers in diverse fields.

Introduction

This compound (C16H32O2, MW: 256.42 g/mol ) is the methyl ester of 12-methyltetradecanoic acid.[1][2][3] Accurate and sensitive analytical methods are crucial for its identification and quantification in various matrices. Gas chromatography coupled with mass spectrometry (GC-MS) offers the high resolution and specificity required for the analysis of such fatty acid methyl esters (FAMEs). This document provides a detailed protocol for the GC-MS analysis of this compound, including sample preparation, instrument parameters, and expected mass spectral data.

Data Presentation

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
IUPAC NameThis compound[1]
Molecular FormulaC16H32O2[1][2][3]
Molecular Weight256.42 g/mol [1][2][3]
CAS Number5129-66-8[2][3]
Kovats Retention Index (Standard non-polar)1771 - 1786[1]
Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions. The key mass-to-charge ratios (m/z) and their relative intensities are summarized in Table 2. The mass spectrum can be found in the NIST WebBook.[2]

m/zRelative Intensity (%)Putative Fragment Assignment
74100McLafferty rearrangement ion [CH3OC(=O)H2]+
8780[CH3OC(=O)CH2CH2]+
22725[M-29]+ (Loss of C2H5)
25610[M]+ (Molecular Ion)

Experimental Protocols

Sample Preparation: Esterification of 12-methyltetradecanoic acid

For accurate GC-MS analysis, carboxylic acids are typically derivatized to their more volatile and less polar methyl esters.[4] A common method is acid-catalyzed esterification.

Materials:

  • 12-methyltetradecanoic acid standard

  • Methanol (B129727), anhydrous

  • Concentrated Sulfuric Acid (H2SO4) or Boron Trifluoride-Methanol (BF3-Methanol) solution (14%)[5]

  • Hexane (B92381), GC grade

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Vials with PTFE-lined caps

Protocol:

  • Accurately weigh approximately 10 mg of 12-methyltetradecanoic acid into a clean, dry reaction vial.

  • Add 2 mL of anhydrous methanol to the vial.

  • Carefully add 100 µL of concentrated sulfuric acid (or 1 mL of 14% BF3-Methanol).

  • Seal the vial tightly and heat at 60°C for 1 hour with occasional vortexing.

  • Allow the vial to cool to room temperature.

  • Add 2 mL of hexane and 1 mL of saturated sodium bicarbonate solution to the vial.

  • Vortex thoroughly for 1 minute to extract the methyl ester into the hexane layer and neutralize the acid catalyst.

  • Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial.

  • Dry the hexane extract by passing it through a small column of anhydrous sodium sulfate.

  • The resulting solution contains this compound and is ready for GC-MS analysis. Dilute with hexane as necessary to achieve the desired concentration.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound. These may be optimized based on the specific instrumentation and analytical goals.

ParameterRecommended Setting
Gas Chromatograph
Injection Port Temperature250°C
Injection ModeSplit (e.g., 20:1 ratio) or Splitless for trace analysis
Injection Volume1 µL
Carrier GasHelium, constant flow at 1.0 mL/min
GC ColumnDB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Oven Temperature ProgramInitial: 100°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230°C
Quadrupole Temperature150°C
Electron Energy70 eV
Mass Rangem/z 40-400
Solvent Delay3 minutes

Mandatory Visualization

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of this compound is depicted in the following diagram.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 12-methyltetradecanoic acid Esterification Acid-Catalyzed Esterification Sample->Esterification Extraction Liquid-Liquid Extraction Esterification->Extraction Drying Drying of Extract Extraction->Drying PreparedSample This compound in Hexane Drying->PreparedSample Injection GC Injection PreparedSample->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAcquisition Data Acquisition Detection->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration LibrarySearch Mass Spectral Library Search PeakIntegration->LibrarySearch Quantification Quantification LibrarySearch->Quantification Report Final Report Quantification->Report

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

The protocol described in this application note provides a reliable and robust method for the GC-MS analysis of this compound. The detailed sample preparation and instrument parameters will enable researchers to achieve high-quality, reproducible data for both qualitative identification and quantitative analysis. The provided mass spectral information serves as a valuable reference for data interpretation.

References

Application Notes & Protocols for the Quantification of Methyl 12-methyltetradecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 12-methyltetradecanoate is a branched-chain fatty acid methyl ester (FAME). The quantification of this and other FAMEs is crucial in various research areas, including microbiology, food science, and pharmacology. In drug development, understanding the metabolic pathways and concentrations of such molecules can be vital. For instance, 12-methyltetradecanoic acid has been shown to possess anti-tumor activity and is associated with the inhibition of 5-lipoxygenase, a key enzyme in inflammatory pathways.[1] This document provides detailed methodologies for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), including sample preparation, instrument parameters, and data analysis.

Quantitative Data Summary

The following tables summarize typical quantitative performance characteristics for the analysis of fatty acid methyl esters using GC-MS. While specific validation data for this compound is not widely published, these values are representative of validated methods for FAMEs and can be used as a benchmark for method development and validation.[2][3]

Table 1: GC-MS Method Validation Parameters for FAME Analysis

ParameterTypical Acceptance Criteria
Linearity (R²)> 0.99
Accuracy (% Recovery)98 - 102%
Precision (RSD%)< 5%
Repeatability (Intra-assay RSD%)≤ 2%
Intermediate Precision (Inter-assay RSD%)≤ 3%
Limit of Detection (LOD)Signal-to-Noise Ratio of ~3:1
Limit of Quantification (LOQ)Signal-to-Noise Ratio of ~10:1

Table 2: Representative Quantitative Performance Data for a FAME Analysis Method

AnalyteLinearity Range (µg/mL)LOD (ng/mL)LOQ (ng/mL)Recovery (%)Precision (RSD%)
Methyl palmitate0.5 - 100.99911.9439.898.5< 3
Methyl stearate1 - 200.99811.9039.799.2< 3
This compound (Expected) 0.5 - 20 > 0.99 ~10-20 ~30-60 98-102 < 5

Note: The values for this compound are extrapolated based on typical FAME analysis performance and should be confirmed by internal validation.

Experimental Protocols

Protocol 1: Sample Preparation - Acid-Catalyzed Transesterification

This protocol is suitable for the transesterification of fatty acids from lipids to their corresponding methyl esters.

Materials:

  • Sample containing lipids

  • Methanolic HCl (1.25 M) or 5% H₂SO₄ in methanol

  • Hexane (B92381) or Heptane

  • Saturated NaCl solution

  • Anhydrous Sodium Sulfate (B86663)

  • Glass test tubes with screw caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • GC vials

Procedure:

  • Weigh approximately 10-25 mg of the lipid-containing sample into a screw-capped glass test tube.

  • Add 2 mL of methanolic HCl (1.25 M) or 5% H₂SO₄ in methanol.

  • Add an appropriate internal standard (e.g., Methyl heptadecanoate) for quantitative analysis.

  • Cap the tube tightly and vortex for 30 seconds.

  • Heat the mixture at 80-100°C for 1-2 hours in a heating block or water bath.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at 2000 rpm for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer to a clean GC vial.

  • Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.

  • The sample is now ready for GC-MS analysis.

Protocol 2: Sample Preparation - Base-Catalyzed Transesterification

This is a rapid method suitable for the transesterification of glycerolipids.

Materials:

  • Sample containing glycerolipids (e.g., oils, fats)

  • 0.5 M Sodium methoxide (B1231860) in methanol

  • Hexane or Heptane

  • Saturated NaCl solution

  • Anhydrous Sodium Sulfate

  • Glass test tubes with screw caps

  • Vortex mixer

  • Centrifuge

  • GC vials

Procedure:

  • Weigh approximately 10-25 mg of the sample into a screw-capped glass test tube.

  • Add 1 mL of hexane to dissolve the sample.

  • Add an appropriate internal standard.

  • Add 0.2 mL of 0.5 M sodium methoxide in methanol.

  • Cap the tube tightly and vortex vigorously for 2 minutes at room temperature.

  • Centrifuge at 2000 rpm for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer to a clean GC vial.

  • Add a small amount of anhydrous sodium sulfate.

  • The sample is now ready for GC-MS analysis.

Protocol 3: GC-MS Analysis

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977B MSD).

GC Conditions:

  • Column: DB-23 capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar cyanopropyl column.

  • Injector: Splitless mode at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min.

    • Ramp 1: 10°C/min to 200°C.

    • Ramp 2: 5°C/min to 240°C, hold for 10 min.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode:

    • Full Scan: For qualitative analysis and identification of unknown compounds (mass range m/z 40-550).

    • Selected Ion Monitoring (SIM): For quantitative analysis of this compound.

      • Target Ions (m/z): 74 (base peak for many FAMEs), 87, 256 (molecular ion). The specific ions should be confirmed by analyzing a standard.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Lipid-Containing Sample InternalStandard Add Internal Standard Sample->InternalStandard 1 Esterification Acid or Base-Catalyzed Esterification InternalStandard->Esterification 2 Extraction Hexane Extraction Esterification->Extraction 3 Drying Drying with Na₂SO₄ Extraction->Drying 4 Injection GC Injection Drying->Injection 5 Separation Chromatographic Separation Injection->Separation 6 Detection Mass Spectrometry Detection (Full Scan / SIM) Separation->Detection 7 Identification Peak Identification Detection->Identification 8 Integration Peak Integration Identification->Integration 9 Quantification Quantification (Calibration Curve) Integration->Quantification 10 Report Final Report Quantification->Report 11

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway cluster_synthesis Biosynthesis cluster_arachidonic Arachidonic Acid Metabolism BCAA Branched-Chain Amino Acids (e.g., Isoleucine) BCFA_precursor Branched-Chain Acyl-CoA BCAA->BCFA_precursor Metabolic Conversion BCFA 12-Methyltetradecanoic Acid BCFA_precursor->BCFA Fatty Acid Synthase LOX5 5-Lipoxygenase (5-LOX) BCFA->LOX5 Inhibition ArachidonicAcid Arachidonic Acid ArachidonicAcid->LOX5 COX2 Cyclooxygenase-2 (COX-2) ArachidonicAcid->COX2 Leukotrienes Leukotrienes (Pro-inflammatory) LOX5->Leukotrienes Prostaglandins Prostaglandins (Inflammation, Cancer) COX2->Prostaglandins

References

Application Notes and Protocols: Methyl 12-methyltetradecanoate as a Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 12-methyltetradecanoate is a branched-chain fatty acid (BCFA) methyl ester. BCFAs are important components of bacterial cell membranes and are also found in various natural sources, including certain foods and the gut microbiota.[1][2] The unique structure and biological origins of this compound make it a promising biomarker for assessing gut microbiota composition, monitoring bacterial infections, and potentially for investigating metabolic health.[1][3] These application notes provide an overview of its potential uses and detailed protocols for its quantification in biological samples.

Biomarker Applications

Indicator of Gut Microbiota Composition

Branched-chain fatty acids, including anteiso- and iso-fatty acids, are synthesized by many gut bacteria.[1] The presence and relative abundance of specific BCFAs like 12-methyltetradecanoic acid can reflect the composition and metabolic activity of the gut microbiome.[1] For instance, certain bacterial genera are known to produce higher levels of specific BCFAs. Therefore, quantifying this compound in fecal or plasma samples can provide insights into the gut microbial landscape, which is increasingly recognized as a critical factor in health and disease.[4][5][6][7]

Biomarker for Bacterial Infections

As a component of bacterial cell membranes, the detection of this compound can indicate the presence of a bacterial infection.[2][8] Different bacteria have distinct fatty acid profiles, and changes in the levels of specific BCFAs could potentially be used to identify the causative agent of an infection or to monitor the response to antibiotic therapy.[8] For example, some bacteria alter the ratio of anteiso- to iso-fatty acids in their cell membranes in response to environmental stress, a change that could be detected by analyzing the BCFA profile.[1]

Potential Role in Metabolic Health and Signaling

Recent research has uncovered a link between a leucine-derived monomethyl branched-chain fatty acid and the mTORC1 signaling pathway, a central regulator of cell growth and metabolism.[9][10] This finding suggests that BCFAs may play a role in nutrient sensing and metabolic regulation.[9][10] While much of the research on metabolic diseases has focused on branched-chain amino acids (BCAAs), the emerging role of BCFAs in metabolic signaling pathways warrants further investigation.[11][12] Elevated levels of certain fatty acids have been associated with both pro- and anti-inflammatory responses, and understanding the specific role of this compound could provide new insights into metabolic and inflammatory diseases.[13][14][15][16]

Quantitative Data Summary

The following tables summarize typical parameters for the analysis of fatty acid methyl esters (FAMEs), including branched-chain forms, by gas chromatography-mass spectrometry (GC-MS).

Table 1: GC-MS Instrumentation and Parameters for FAME Analysis

ParameterTypical Value/Setting
Gas Chromatograph
ColumnDB-225ms or equivalent polar capillary column
Injection ModeSplitless
Injector Temperature250 °C
Carrier GasHelium
Flow Rate1.0 - 1.5 mL/min
Oven Temperature ProgramInitial temp 50-100°C, hold for 1-2 min, ramp at 5-10°C/min to 200-250°C, hold for 5-10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Scan Rangem/z 50-550
Data Acquisition ModeFull Scan and/or Selected Ion Monitoring (SIM)

Table 2: Performance Characteristics of GC-MS Methods for Fatty Acid Quantification

ParameterTypical PerformanceReference
Linearity (R²)≥ 0.99[17]
Limit of Detection (LOD)Low µg/L to ng/L range[18]
Limit of Quantification (LOQ)µg/L to ng/L range[18]
Intraday Precision (%RSD)< 10%[17]
Interday Precision (%RSD)< 15%[17]
Recovery85 - 115%[17]

Experimental Protocols

The quantification of this compound in biological samples typically involves lipid extraction, derivatization to its methyl ester form (if not already in that form), and analysis by GC-MS.

Protocol 1: Total Fatty Acid Analysis from Plasma/Serum

This protocol is for the analysis of all fatty acids, including those esterified in complex lipids.

1. Lipid Extraction (Folch Method) a. To 100 µL of plasma or serum in a glass tube with a PTFE-lined cap, add an internal standard (e.g., heptadecanoic acid, C17:0). b. Add 2 mL of a 2:1 (v/v) chloroform:methanol solution. c. Vortex vigorously for 2 minutes. d. Add 400 µL of 0.9% NaCl solution and vortex for another minute. e. Centrifuge at 2000 x g for 5 minutes to separate the phases. f. Carefully collect the lower organic phase containing the lipids into a clean glass tube. g. Dry the extracted lipids under a stream of nitrogen.

2. Saponification and Methylation a. To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol. b. Heat at 80°C for 10 minutes to saponify the lipids. c. Cool the sample and add 1 mL of 14% boron trifluoride (BF₃) in methanol. d. Heat at 80°C for another 10 minutes to methylate the free fatty acids. e. Cool to room temperature and add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution. f. Vortex and centrifuge at 1000 x g for 5 minutes. g. Transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a GC vial for analysis.

Protocol 2: GC-MS Analysis of FAMEs

1. Instrument Setup a. Set up the GC-MS system according to the parameters outlined in Table 1.

2. Calibration a. Prepare a series of calibration standards of this compound of known concentrations, each containing the internal standard at a constant concentration. b. Inject each standard into the GC-MS to generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

3. Sample Analysis a. Inject 1 µL of the extracted sample (from Protocol 1) into the GC-MS. b. Acquire the data in full scan mode to identify the FAMEs based on their retention times and mass spectra. c. Use Selected Ion Monitoring (SIM) for more sensitive and specific quantification of this compound.

4. Data Analysis a. Identify the peak corresponding to this compound in the sample chromatogram based on its retention time compared to the standard. b. Confirm the identity of the peak by comparing its mass spectrum to a reference spectrum. c. Calculate the concentration of this compound in the sample using the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output sample Biological Sample (Plasma, Serum, Feces) extraction Lipid Extraction (e.g., Folch Method) sample->extraction derivatization Saponification & Methylation (to FAMEs) extraction->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Processing & Quantification gcms->data_analysis biomarker_level Biomarker Level of This compound data_analysis->biomarker_level

Caption: Experimental workflow for the quantification of this compound.

mtorc1_pathway cluster_input Nutrient Sensing cluster_signaling Signaling Cascade cluster_output Cellular Response bcaa Branched-Chain Amino Acids (e.g., Leucine) mTORC1 mTORC1 bcaa->mTORC1 bcfa Branched-Chain Fatty Acids bcfa->mTORC1 protein_synthesis Protein Synthesis mTORC1->protein_synthesis cell_growth Cell Growth mTORC1->cell_growth autophagy Autophagy Inhibition mTORC1->autophagy

Caption: Simplified overview of the mTORC1 signaling pathway activated by branched-chain nutrients.

References

Applications of Methyl 12-methyltetradecanoate in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Methyl 12-methyltetradecanoate, a branched-chain fatty acid methyl ester, holds potential as a valuable tool in various metabolic studies.[1][2][3] While direct research on the metabolic applications of this specific methyl ester is emerging, its structural relationship to 12-methyltetradecanoic acid (12-MTA) and its nature as a fatty acid ester suggest several key applications.[1] 12-MTA has been investigated for its anti-tumor properties and its influence on lipid signaling pathways.[4] This provides a foundation for the utility of this compound in metabolic research, particularly in cancer metabolism and the study of parasitic diseases.

Potential Applications:

  • Tracer for Fatty Acid Uptake and Metabolism: Isotopically labeled this compound (e.g., with ¹³C or ²H) can be used as a tracer to investigate the uptake, trafficking, and metabolism of branched-chain fatty acids in various cell types. This allows for the elucidation of how these fatty acids are incorporated into complex lipids and their subsequent metabolic fate.

  • Investigating Lipid Signaling Pathways: The parent fatty acid, 12-MTA, has been shown to inhibit the 5-lipoxygenase pathway, a key component of eicosanoid metabolism.[4] this compound can be used as a research tool to further explore the impact of branched-chain fatty acids on this and other lipid signaling pathways, which are often dysregulated in inflammatory diseases and cancer.

  • Biomarker Discovery in Parasitic Diseases: Altered levels of this compound have been observed in the parasite Trypanosoma cruzi following treatment with nifurtimox.[5][6] This suggests its potential as a biomarker for monitoring disease progression and the effectiveness of therapeutic interventions in parasitic infections.

  • Screening for Novel Therapeutic Agents: By understanding the metabolic pathways influenced by this compound, it can be used in screening assays to identify novel therapeutic agents that target fatty acid metabolism in cancer cells or parasites.

Experimental Protocols

Protocol 1: Metabolic Labeling and Lipid Analysis using this compound

This protocol describes how to use isotopically labeled this compound to trace its metabolic fate in cultured cells.

Materials:

  • Isotopically labeled this compound (e.g., [¹³C₁₆]-Methyl 12-methyltetradecanoate)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Methanol (B129727) (ice-cold)

  • Chloroform (B151607)

  • Water (LC-MS grade)

  • Internal standards for LC-MS/MS analysis

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Cell Culture and Treatment: Culture the cells of interest to the desired confluency. Prepare a stock solution of isotopically labeled this compound in a suitable solvent (e.g., ethanol). Add the labeled compound to the cell culture medium at the desired final concentration and incubate for a specific period.

  • Metabolism Quenching and Cell Harvesting: After incubation, aspirate the medium and wash the cells twice with ice-cold PBS. To quench metabolism, add ice-cold methanol to the cells and scrape them from the culture dish. Transfer the cell suspension to a tube.

  • Lipid Extraction: Perform a lipid extraction using a modified Bligh-Dyer method. Add chloroform and water to the methanol cell suspension to achieve a final solvent ratio of 1:2:0.8 (chloroform:methanol:water). Vortex thoroughly and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

  • Sample Preparation for LC-MS/MS: Dry the extracted lipids under a stream of nitrogen. Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1). Add internal standards to the samples for quantification.

  • LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Separate the lipid species using a C18 reverse-phase column. Use the mass spectrometer to identify and quantify the labeled this compound and its metabolites based on their mass-to-charge ratios and fragmentation patterns.

Protocol 2: Investigating the Effect of this compound on 5-Lipoxygenase Activity

This protocol outlines a method to assess the inhibitory effect of this compound on the 5-lipoxygenase (5-LOX) pathway in cancer cells.

Materials:

  • This compound

  • Cancer cell line (e.g., PC3 prostate cancer cells)

  • Cell culture reagents

  • Arachidonic acid

  • 5-hydroxyeicosatetraenoic acid (5-HETE) ELISA kit

  • Cell lysis buffer

  • Protein assay kit

Procedure:

  • Cell Treatment: Seed the cancer cells in culture plates and allow them to adhere. Treat the cells with varying concentrations of this compound for a predetermined time. Include a vehicle control (e.g., DMSO).

  • Stimulation of 5-LOX Pathway: After the treatment period, stimulate the cells with arachidonic acid to induce the production of 5-HETE, a downstream product of 5-LOX activity.

  • Sample Collection: Collect the cell culture supernatant, which will contain the secreted 5-HETE. Lyse the cells to determine the total protein concentration for normalization.

  • Quantification of 5-HETE: Use a 5-HETE ELISA kit to quantify the concentration of 5-HETE in the cell culture supernatant according to the manufacturer's instructions.

  • Data Analysis: Normalize the 5-HETE concentrations to the total protein content of the corresponding cell lysates. Compare the levels of 5-HETE in the this compound-treated groups to the vehicle control to determine the inhibitory effect.

Data Presentation

Table 1: Quantitative Analysis of Labeled Lipids Following Incubation with [¹³C₁₆]-Methyl 12-methyltetradecanoate

Lipid SpeciesControl (pmol/mg protein)Treated (pmol/mg protein)Fold Change
[¹³C₁₆]-12-Methyltetradecanoyl-CoANot Detected150.2 ± 12.5-
[¹³C₁₆]-PhosphatidylcholineNot Detected85.6 ± 7.8-
[¹³C₁₆]-TriglyceridesNot Detected210.4 ± 20.1-

Fictional data for illustrative purposes.

Table 2: Effect of this compound on 5-HETE Production in PC3 Cells

Treatment Concentration (µM)5-HETE Concentration (pg/mg protein)% Inhibition
0 (Vehicle)520.3 ± 45.20%
10415.8 ± 38.920.1%
25286.1 ± 25.745.0%
50150.9 ± 14.371.0%

Fictional data for illustrative purposes.

Visualizations

Fatty_Acid_Metabolism_Workflow cluster_0 Cell Culture cluster_1 Sample Preparation cluster_2 Analysis A 1. Cell Seeding B 2. Treatment with Labeled Methyl 12-methyltetradecanoate A->B C 3. Metabolism Quenching & Cell Harvesting B->C D 4. Lipid Extraction C->D E 5. Sample Derivatization (if necessary) D->E F 6. LC-MS/MS Analysis E->F G 7. Data Processing & Quantification F->G

Caption: Experimental workflow for tracing the metabolism of this compound.

Signaling_Pathway cluster_Arachidonic_Acid_Metabolism Arachidonic Acid Metabolism Membrane Cell Membrane AA Arachidonic Acid LOX5 5-Lipoxygenase (5-LOX) AA->LOX5 HETE5 5-HETE LOX5->HETE5 Proliferation Cell Proliferation & Survival HETE5->Proliferation Promotes Inhibitor Methyl 12-methyltetradecanoate Inhibitor->LOX5 Inhibition

Caption: Proposed mechanism of action for this compound in cancer cells.

References

Protocol for derivatization of 12-methyltetradecanoic acid to its methyl ester.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Protocol for the Derivativatization of 12-Methyltetradecanoic Acid to its Methyl Ester

Audience: Researchers, scientists, and drug development professionals.

Introduction:

12-methyltetradecanoic acid (12-MTA) is a branched-chain fatty acid of interest in various biological studies. For analytical purposes, particularly gas chromatography-mass spectrometry (GC-MS), direct analysis of free fatty acids can be challenging due to their low volatility and polar nature, which can lead to poor chromatographic peak shape and inaccurate quantification.[1] Derivatization to a more volatile and less polar form, such as a fatty acid methyl ester (FAME), is a crucial step to overcome these challenges.[1][2] This protocol details a standard and effective method for the derivatization of 12-methyltetradecanoic acid to its methyl ester, 12-methyltetradecanoate, using an acid-catalyzed esterification reaction with boron trifluoride (BF₃) in methanol (B129727).[1][3] This process neutralizes the polar carboxyl group, allowing for improved separation and analysis.[1]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the acid-catalyzed methylation of fatty acids. The exact yield and purity for 12-methyltetradecanoic acid may vary depending on the specific experimental conditions and the purity of the starting material.

ParameterTypical Value/RangeNotes
Starting Material 1-25 mgThe amount can be scaled depending on the analytical requirements.[2]
Reagent 12-14% Boron Trifluoride in MethanolA common and effective reagent for esterification.[1][2]
Reaction Temperature 60-100°COptimal temperature may need to be determined empirically.[1]
Reaction Time 5-60 minutesLonger times may be required for complete reaction.[1]
Expected Yield >95%High yields are typically achieved with this method.[4]
Purity of Final Product >95%Purity is dependent on the effectiveness of the extraction and purification steps.

Experimental Protocol

This protocol describes the acid-catalyzed esterification of 12-methyltetradecanoic acid using boron trifluoride-methanol.

Materials:

  • 12-methyltetradecanoic acid (solid or in a non-polar solvent)

  • 12-14% Boron trifluoride in methanol (BF₃-Methanol) solution

  • Hexane (B92381) or Heptane (GC grade)

  • Saturated sodium chloride (NaCl) solution or distilled water

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Screw-capped glass tubes with PTFE liners

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • Pipettes

  • GC vials

Procedure:

  • Sample Preparation:

    • Weigh 1-10 mg of 12-methyltetradecanoic acid into a screw-capped glass tube.[2]

    • If the sample is in a solvent, ensure it is a non-polar solvent like hexane or toluene. If in an aqueous solution, evaporate the sample to complete dryness under a stream of nitrogen before proceeding.[1][2]

  • Reagent Addition:

    • Add 2 mL of 12-14% BF₃-Methanol solution to the tube containing the dried sample.[1][2]

  • Esterification Reaction:

    • Tightly cap the tube and vortex briefly to dissolve the fatty acid.

    • Place the tube in a heating block or water bath set to 80°C and heat for 60 minutes.[1] The optimal time and temperature may need to be determined empirically for specific sample types.[1]

  • Extraction of the Methyl Ester:

    • Cool the reaction tube to room temperature.

    • Add 1 mL of hexane (or heptane) and 1 mL of saturated NaCl solution (or distilled water) to the tube.[2]

    • Cap the tube and vortex thoroughly for 1-2 minutes to extract the 12-methyltetradecanoate into the organic (upper) layer.[1]

  • Phase Separation and Collection:

    • Centrifuge the tube at approximately 1,500 x g for 5 minutes to achieve a clear separation of the aqueous and organic layers.[1]

    • Carefully transfer the upper organic layer (containing the methyl ester) to a clean vial using a pipette.

  • Drying and Final Preparation:

    • Add a small amount of anhydrous sodium sulfate to the collected organic layer to remove any residual water.

    • The sample is now ready for GC-MS analysis. Transfer the dried organic layer to a GC vial if necessary.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Esterification Reaction cluster_extraction Extraction and Purification cluster_analysis Analysis start Start with 12-Methyltetradecanoic Acid prep_sample Weigh 1-10 mg of Sample into a Glass Tube start->prep_sample add_reagent Add 2 mL of 12-14% BF3-Methanol prep_sample->add_reagent heat_reaction Heat at 80°C for 60 minutes add_reagent->heat_reaction cool_down Cool to Room Temperature heat_reaction->cool_down add_solvents Add 1 mL Hexane and 1 mL Saturated NaCl cool_down->add_solvents vortex Vortex for 1-2 minutes add_solvents->vortex centrifuge Centrifuge at 1,500 x g for 5 minutes vortex->centrifuge collect_organic Collect Upper Organic Layer centrifuge->collect_organic dry_sample Dry with Anhydrous Sodium Sulfate collect_organic->dry_sample end Sample Ready for GC-MS Analysis dry_sample->end

Caption: Workflow for the derivatization of 12-MTA to its methyl ester.

References

Application Notes and Protocols for the Use of Methyl 12-methyltetradecanoate as a Chromatographic Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 12-methyltetradecanoate is a branched-chain fatty acid methyl ester (FAME) that serves as a valuable internal and external standard in chromatographic analyses.[1] Its unique branched structure and odd-numbered total carbon chain make it an ideal candidate for use as a standard, as it is typically absent or present in very low concentrations in most biological and food samples. This minimizes the risk of co-elution with endogenous fatty acids, ensuring accurate quantification. These application notes provide detailed protocols for the use of this compound in Gas Chromatography (GC) coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS) for the quantitative analysis of fatty acids in various matrices.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a standard is crucial for its effective application.

PropertyValueReference
Molecular Formula C16H32O2[2]
Molecular Weight 256.42 g/mol [2]
CAS Number 5129-66-8[2]
Appearance LiquidN/A
Kovats Retention Index (Standard non-polar column) 1771, 1777, 1781.6, 1781.9, 1785.7, 1786[1][3]

Application as an Internal Standard in GC Analysis

This compound is particularly effective as an internal standard to correct for variations in sample preparation and injection volume, thereby improving the accuracy and precision of quantitative analysis.

Experimental Protocol: Quantitative Analysis of Fatty Acids in a Biological Matrix

This protocol outlines the steps for the extraction and derivatization of fatty acids from a biological sample, followed by GC-MS analysis using this compound as an internal standard.

1. Sample Preparation and Lipid Extraction:

  • Homogenization: Homogenize 10-50 mg of tissue or cell pellet in a suitable solvent system, such as chloroform:methanol (B129727) (2:1, v/v).[4]

  • Internal Standard Spiking: Prior to extraction, add a known amount of this compound solution in a non-polar solvent (e.g., hexane (B92381) or isooctane) to the homogenate. The amount should be comparable to the expected concentration of the analytes of interest.

  • Extraction: Perform lipid extraction using a standard method like the Folch or Bligh-Dyer procedure.[4]

  • Solvent Evaporation: Evaporate the organic solvent containing the lipid extract under a gentle stream of nitrogen.

2. Transesterification to Fatty Acid Methyl Esters (FAMEs):

  • Reagent: Prepare a fresh solution of 1.25 M HCl in methanol or use a commercially available methanolic HCl reagent. Alternatively, a base-catalyzed method with methanolic potassium hydroxide (B78521) can be used.[5][6]

  • Reaction: Add the methylation reagent to the dried lipid extract.[4]

  • Heating: Heat the mixture at 80°C for 1 hour to ensure complete conversion of fatty acids to their corresponding methyl esters.[4]

  • Extraction of FAMEs: After cooling, add hexane and water to the reaction mixture. Vortex thoroughly and centrifuge to separate the layers. The upper hexane layer containing the FAMEs is collected for GC analysis.[4]

3. GC-MS Analysis:

  • Gas Chromatograph: An Agilent 8890 GC or similar, equipped with a flame ionization detector (FID) or mass spectrometer (MS).[7]

  • Column: A polar capillary column, such as a DB-23 (cyanopropyl) or HP-88, is recommended for the separation of FAMEs, including cis/trans isomers.[8] A standard non-polar column can also be used, with the expected retention index for this compound being around 1771-1786.[1][3]

  • Injector and Detector Temperatures: Set the injector and detector temperatures to 250°C.

  • Oven Temperature Program:

    • Initial temperature: 120°C, hold for 1 minute.

    • Ramp: Increase to 240°C at a rate of 4°C/minute.

    • Final hold: Hold at 240°C for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL.

4. Data Analysis:

  • Identify the peaks corresponding to the fatty acid methyl esters of interest and the internal standard (this compound) based on their retention times and mass spectra.

  • Calculate the response factor for each analyte relative to the internal standard using a calibration curve prepared with known concentrations of each FAME and the internal standard.

  • Quantify the amount of each fatty acid in the original sample based on the peak area ratio of the analyte to the internal standard.

Data Presentation: Example Calibration Data

The following table illustrates how to present calibration data for the quantification of a target fatty acid (e.g., Palmitic Acid - Methyl Palmitate) using this compound as an internal standard.

Concentration of Methyl Palmitate (µg/mL)Concentration of this compound (µg/mL)Peak Area of Methyl PalmitatePeak Area of this compoundPeak Area Ratio (Analyte/IS)
11010,000105,0000.095
51052,000106,0000.491
1010105,000104,5001.005
2510260,000105,5002.464
5010515,000104,0004.952

Workflow for Quantitative FAME Analysis using an Internal Standard

FAME_Analysis_Workflow Sample Biological Sample (Tissue, Cells, etc.) Homogenization Homogenization Sample->Homogenization Spiking Spike with Internal Standard (this compound) Homogenization->Spiking Extraction Lipid Extraction (e.g., Folch Method) Spiking->Extraction Drying Solvent Evaporation Extraction->Drying Derivatization Transesterification to FAMEs (e.g., Methanolic HCl) Drying->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Processing and Quantification GCMS->Data

Caption: Workflow for the quantitative analysis of fatty acids using an internal standard.

Logical Relationship for Quantification

Quantification_Logic Analyte_Peak Analyte Peak Area Ratio Peak Area Ratio (Analyte / IS) Analyte_Peak->Ratio IS_Peak Internal Standard Peak Area IS_Peak->Ratio Cal_Curve Calibration Curve Ratio->Cal_Curve Concentration Analyte Concentration Cal_Curve->Concentration

Caption: Logical flow for calculating analyte concentration using an internal standard.

Conclusion

This compound is a highly suitable internal standard for the accurate and reliable quantification of fatty acids in complex matrices by gas chromatography. Its distinct chemical structure minimizes interference with endogenous compounds, and the detailed protocols provided herein offer a robust framework for its application in research and development. The use of a proper internal standard, such as this compound, is critical for achieving high-quality, reproducible data in lipid analysis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 12-methyltetradecanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 12-methyltetradecanoate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and direct method for synthesizing this compound is the Fischer-Speier esterification of 12-methyltetradecanoic acid with methanol (B129727) using an acid catalyst, such as sulfuric acid or hydrochloric acid.[1][2] This is a reversible reaction where a carboxylic acid and an alcohol react to form an ester and water.[1][2]

Q2: What are the key factors that influence the yield of the esterification reaction?

A2: The yield of this compound synthesis is primarily influenced by several factors:

  • Methanol to Carboxylic Acid Molar Ratio: Using an excess of methanol can shift the reaction equilibrium towards the product side, increasing the yield.[3]

  • Catalyst Concentration: The concentration of the acid catalyst affects the reaction rate. However, excessively high concentrations can lead to side reactions.

  • Reaction Temperature: Higher temperatures generally increase the reaction rate, but temperatures that are too high can cause degradation of reactants or products.

  • Reaction Time: Sufficient reaction time is necessary to reach equilibrium.

  • Water Removal: As water is a byproduct, its removal can drive the reaction to completion.[1]

Q3: Are there any specific challenges associated with the synthesis of a branched-chain fatty acid methyl ester like this compound?

A3: The methyl group at the 12-position of the tetradecanoic acid chain can introduce some steric hindrance, which might slow down the rate of esterification compared to straight-chain fatty acids. However, this is generally not a major obstacle for the Fischer esterification of primary or secondary alcohols. For highly hindered esters, alternative methods might be considered.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete Reaction: The reaction may not have reached equilibrium.- Increase the reaction time. - Increase the reaction temperature (monitor for potential degradation). - Ensure efficient stirring to maximize contact between reactants and catalyst.
Unfavorable Equilibrium: The presence of water, a byproduct, can limit the forward reaction.- Use a large excess of methanol to shift the equilibrium. - Remove water as it forms, for example, by using a Dean-Stark apparatus.[2]
Insufficient Catalyst: The amount of acid catalyst may be too low to effectively catalyze the reaction.- Increase the catalyst concentration incrementally. Be cautious as too much acid can cause side reactions.
Steric Hindrance: The branched chain of 12-methyltetradecanoic acid might slightly hinder the reaction.- While generally effective, if yields remain low, consider alternative esterification methods for sterically hindered acids, such as using an acyl chloride intermediate.[1]
Product is Contaminated with Unreacted Carboxylic Acid Incomplete Reaction: Similar to the causes of low yield.- Refer to the solutions for "Low Yield." - During workup, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted carboxylic acid.[4]
Dark-colored Product Side Reactions/Degradation: High catalyst concentration or reaction temperature can lead to oxidation or other degradation pathways.- Reduce the concentration of the sulfuric acid catalyst. - Lower the reaction temperature and extend the reaction time if necessary.
Difficulty in Product Purification Emulsion Formation during Workup: Soaps can form if a strong base is used for neutralization, leading to emulsions.- Use a weak inorganic base like sodium bicarbonate for neutralization. - If an emulsion forms, adding a saturated brine solution can help to break it.
Incomplete Separation of Layers: The ester and aqueous layers may not separate cleanly.- Ensure the mixture has cooled to room temperature before extraction. - Allow sufficient time for the layers to separate in the separatory funnel.

Data Presentation: Impact of Reaction Parameters on FAME Yield (General Trends)

The following tables summarize the general impact of key reaction parameters on the yield of fatty acid methyl esters (FAMEs), based on studies of similar esterification reactions. Note that the optimal conditions for this compound may vary.

Table 1: Effect of Methanol to Fatty Acid Molar Ratio on Yield

Methanol:Fatty Acid Molar RatioTypical Yield (%)
1:160-70
5:185-95
10:1>95
20:1>98

Table 2: Effect of Catalyst (H₂SO₄) Concentration on Yield

Catalyst Concentration (wt% of fatty acid)Typical Yield (%)
0.5%80-90
1.0%>95
2.0%>95 (potential for side reactions)
>2.0%Decreased yield due to side reactions

Table 3: Effect of Reaction Temperature on Yield

Temperature (°C)Typical Reaction TimeTypical Yield (%)
4512-24 hours>90
65 (Reflux)2-4 hours>95
>80<2 hours>95 (risk of degradation)

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Fischer Esterification

This protocol is a general guideline and may require optimization for specific laboratory conditions and desired purity.

Materials:

  • 12-methyltetradecanoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether or Hexane (B92381)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 12-methyltetradecanoic acid in a 10 to 20-fold molar excess of anhydrous methanol.

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid dropwise to the solution. A typical catalyst loading is 1-2% by weight of the carboxylic acid.

  • Reflux: Heat the reaction mixture to a gentle reflux (approximately 65°C for methanol) and maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly add a saturated solution of sodium bicarbonate to neutralize the excess sulfuric acid until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether or hexane and an equal volume of water. Shake the funnel gently, venting frequently. Allow the layers to separate.

  • Washing: Drain the lower aqueous layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.

  • Drying: Transfer the organic layer to a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

  • Purification (Optional): The crude this compound can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel if a higher purity is required.

Visualizations

Diagram 1: Fischer Esterification Signaling Pathway

FischerEsterification CarboxylicAcid 12-methyltetradecanoic Acid ProtonatedCarbonyl Protonated Carbonyl CarboxylicAcid->ProtonatedCarbonyl Protonation Methanol Methanol TetrahedralIntermediate Tetrahedral Intermediate Methanol->TetrahedralIntermediate Nucleophilic Attack H_plus H⁺ (Catalyst) ProtonatedCarbonyl->TetrahedralIntermediate Ester_H2O This compound + Water TetrahedralIntermediate->Ester_H2O Proton Transfer & Elimination of H₂O

Caption: Mechanism of Fischer Esterification for this compound synthesis.

Diagram 2: Experimental Workflow for Synthesis and Purification

SynthesisWorkflow Start Start: Reactants (12-methyltetradecanoic acid, Methanol, H₂SO₄) Reflux Reflux Reaction Start->Reflux Cooling Cool to Room Temperature Reflux->Cooling Neutralization Neutralize with NaHCO₃ Cooling->Neutralization Extraction Liquid-Liquid Extraction (Ether/Hexane & Water) Neutralization->Extraction Washing Wash Organic Layer (NaHCO₃, Brine) Extraction->Washing Drying Dry with MgSO₄/Na₂SO₄ Washing->Drying SolventRemoval Solvent Removal (Rotary Evaporation) Drying->SolventRemoval Purification Optional: Purification (Vacuum Distillation/Chromatography) SolventRemoval->Purification FinalProduct Final Product: This compound SolventRemoval->FinalProduct If high purity not required Purification->FinalProduct

Caption: Workflow for the synthesis and purification of this compound.

Diagram 3: Troubleshooting Logic for Low Yield

TroubleshootingYield Problem Problem: Low Yield CheckReactionTime Is reaction time sufficient? Problem->CheckReactionTime CheckMethanolRatio Is Methanol:Acid ratio high enough? CheckReactionTime->CheckMethanolRatio Yes IncreaseTime Solution: Increase reaction time. CheckReactionTime->IncreaseTime No CheckCatalyst Is catalyst concentration optimal? CheckMethanolRatio->CheckCatalyst Yes IncreaseMethanol Solution: Increase molar ratio of methanol. CheckMethanolRatio->IncreaseMethanol No CheckWater Is water being effectively removed? CheckCatalyst->CheckWater Yes AdjustCatalyst Solution: Adjust catalyst concentration. CheckCatalyst->AdjustCatalyst No RemoveWater Solution: Implement water removal (e.g., Dean-Stark). CheckWater->RemoveWater No ConsiderAlternatives Consider alternative synthesis methods. CheckWater->ConsiderAlternatives Yes

Caption: Troubleshooting flowchart for addressing low yield in the synthesis.

References

Technical Support Center: Purifying Methyl 12-methyltetradecanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Methyl 12-methyltetradecanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this branched-chain fatty acid methyl ester.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Common impurities can originate from the starting materials and side reactions during synthesis. These typically include:

  • Unreacted 12-methyltetradecanoic acid: The parent fatty acid may not fully esterify.

  • Methanol (B129727): Excess methanol from the esterification reaction is a common impurity.

  • Glycerol (B35011): If the starting material was a triglyceride, glycerol will be a byproduct of transesterification.[1]

  • Positional Isomers: The starting material, 12-methyltetradecanoic acid, may contain other methyl-branched isomers (e.g., 11-methyltetradecanoic acid, 13-methyltetradecanoic acid), which will also be esterified.

  • Other Fatty Acid Methyl Esters (FAMEs): If the lipid source was not pure, other FAMEs will be present.

  • Oxidation Products: Polymers formed by oxidation can be present, especially if the sample has been heated or stored improperly.

Q2: How does the methyl branch in this compound affect its purification compared to a straight-chain FAME?

A2: The methyl branch introduces several factors that influence purification:

  • Lower Crystallization Temperature: Branched-chain esters interfere with the regular packing of hydrocarbon chains, which significantly lowers the melting point and crystallization onset temperature compared to their straight-chain counterparts.[2][3] This makes low-temperature crystallization more challenging as a purification method.

  • Boiling Point: The boiling point may be slightly lower than its linear isomer, methyl pentadecanoate, which can be a factor in fractional distillation.

  • Chromatographic Separation: The presence of a branch can alter the polarity and shape of the molecule, affecting its interaction with stationary phases in chromatography. This can be advantageous for separating it from linear FAMEs but challenging when separating from other positional isomers.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Flame Ionization Detection (GC-FID): Ideal for quantifying the purity of the main component and detecting volatile impurities. The use of a suitable internal standard, such as methyl nonadecanoate, allows for accurate quantification.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Essential for identifying impurities, including positional isomers, by analyzing their mass spectra.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to separate FAMEs and is particularly useful for preparative purification to remove less volatile impurities.[6][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can reveal the presence of impurities with different chemical structures.

Troubleshooting Guides

Fractional Vacuum Distillation

Issue 1: Poor separation of this compound from closely boiling impurities.

Potential Cause Troubleshooting Step
Insufficient Column Efficiency Increase the length of the distillation column or use a column with a more efficient packing material to increase the number of theoretical plates.
Incorrect Pressure Control Ensure a stable and sufficiently low vacuum (e.g., 2-10 mbar) is maintained.[9] Fluctuations in pressure will affect boiling points and separation efficiency.
Inappropriate Reflux Ratio Optimize the reflux ratio. A higher reflux ratio generally improves separation but increases distillation time.

Issue 2: Thermal degradation of the product (darkening, byproduct formation).

Potential Cause Troubleshooting Step
Excessive Reboiler Temperature The reboiler temperature should be kept as low as possible. Fatty acid derivatives can decompose at high temperatures.[10] A lower vacuum will allow for a lower boiling temperature.
Long Residence Time Use a distillation setup that minimizes the time the compound spends at high temperatures, such as a short-path distillation apparatus.[11]
Low-Temperature Crystallization

Issue 1: this compound does not crystallize or yields are very low.

Potential Cause Troubleshooting Step
Crystallization Temperature is Too High Due to its branched structure, the crystallization point is significantly lower than for linear FAMEs.[2] Experiment with lower temperatures.
Inappropriate Solvent The choice of solvent is critical. Test a range of solvents with varying polarities (e.g., acetone, methanol, hexane) to find one that provides good solubility at higher temperatures and poor solubility at lower temperatures for the target compound.
Presence of Impurities High concentrations of impurities can inhibit crystallization. Consider a preliminary purification step like distillation to enrich the target compound.
Column Chromatography (HPLC)

Issue 1: Co-elution of this compound with isomeric impurities.

Potential Cause Troubleshooting Step
Insufficient Stationary Phase Selectivity For isomeric separations, standard C18 columns may not be sufficient. Consider columns with different selectivities, such as those with phenyl or cyano phases, or specialized columns designed for shape selectivity.[12]
Suboptimal Mobile Phase Composition Systematically vary the mobile phase composition. For reversed-phase HPLC, adjusting the ratio of organic solvent (e.g., acetonitrile, methanol) to water can significantly impact the resolution of isomers.[6]
Gradient Elution Profile If using a gradient, optimize the slope of the gradient. A shallower gradient can improve the separation of closely eluting compounds.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification Method Purity Achieved (Illustrative) Typical Recovery (Illustrative) Key Advantages Key Disadvantages
Fractional Vacuum Distillation95-98%80-90%Scalable, effective for removing non-volatile and highly volatile impurities.Potential for thermal degradation, may not separate close-boiling isomers.
Low-Temperature Crystallization>98%50-70%Can yield very high purity product, removes soluble impurities.Lower recovery, challenging for branched-chain esters due to low crystallization temperatures.[2]
Preparative HPLC>99%70-85%High resolution, effective for separating isomers.Less scalable, requires significant solvent usage.

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum pump, a packed distillation column (e.g., with Raschig rings or Vigreux indentations), a condenser, and receiving flasks. Ensure all joints are properly sealed for vacuum.

  • Sample Preparation: Charge the distillation flask with the crude this compound. Add boiling chips or a magnetic stir bar.

  • Distillation:

    • Begin stirring and slowly reduce the pressure to the desired level (e.g., 2-10 mbar).[9]

    • Gradually heat the distillation flask.

    • Collect fractions based on the temperature at the head of the column. The main fraction containing this compound is expected to distill at a temperature significantly lower than its atmospheric boiling point of 296.8 °C.

    • Monitor the purity of each fraction using GC-FID.

  • Post-Distillation: Combine the fractions with the desired purity.

Protocol 2: Purity Assessment by GC-FID
  • Sample Preparation:

    • Prepare a stock solution of an internal standard (e.g., methyl nonadecanoate) of known concentration in a suitable solvent (e.g., hexane).

    • Accurately weigh a small amount of the purified this compound and dissolve it in a known volume of the internal standard solution.

  • GC-FID Conditions (Example):

    • Column: A polar capillary column (e.g., HP-INNOWax, 30 m x 0.25 mm, 0.25 µm film thickness).[4]

    • Injector Temperature: 250 °C.

    • Detector Temperature: 300 °C.

    • Oven Program: Start at 150 °C, hold for 1 minute, then ramp to 240 °C at 4 °C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • Analysis:

    • Inject the sample into the GC.

    • Identify the peaks corresponding to the internal standard and this compound based on retention times of pure standards.

    • Calculate the concentration and purity of this compound based on the peak areas relative to the internal standard.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis start Crude Methyl 12-methyltetradecanoate distillation Fractional Vacuum Distillation start->distillation High throughput crystallization Low-Temperature Crystallization start->crystallization High purity hplc Preparative HPLC start->hplc Isomer separation gc_fid GC-FID distillation->gc_fid crystallization->gc_fid hplc->gc_fid gc_ms GC-MS gc_fid->gc_ms Identify impurities end_product Pure Methyl 12-methyltetradecanoate (>99%) gc_ms->end_product Confirm purity

Caption: Experimental workflow for the purification and analysis of this compound.

Troubleshooting_Logic start Crude Product Purity < 95%? check_impurities Identify Impurities (GC-MS) start->check_impurities Yes success Purification Successful start->success No isomeric Isomeric Impurities? check_impurities->isomeric boiling_point Different Boiling Points? isomeric->boiling_point No chromatography Preparative Chromatography isomeric->chromatography Yes distill Fractional Distillation boiling_point->distill Yes crystallize Low-Temp Crystallization boiling_point->crystallize No final_purity Purity > 99%? distill->final_purity chromatography->final_purity crystallize->final_purity final_purity->success Yes re_evaluate Re-evaluate Strategy final_purity->re_evaluate No

Caption: Logical decision tree for troubleshooting the purification of this compound.

References

Technical Support Center: Analysis of Methyl 12-methyltetradecanoate by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the detection and optimization of Methyl 12-methyltetradecanoate analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the most common derivatization method to prepare this compound for GC-MS analysis?

A1: The most common method is esterification, which converts the 12-methyltetradecanoic acid to its more volatile and less polar methyl ester, this compound.[1] This is typically achieved through acid-catalyzed (e.g., using Boron Trifluoride in methanol (B129727) or HCl in methanol) or base-catalyzed transesterification.[1][2][3]

Q2: What type of GC column is best suited for the analysis of this compound?

A2: The choice of GC column depends on the complexity of the sample matrix. For general analysis, a non-polar column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms), is often used. For samples containing a complex mixture of fatty acid methyl esters (FAMEs), a more polar column, such as a wax-type or a cyanopropyl-based column, can provide better separation of isomers.[4][5]

Q3: What are the expected key ions in the mass spectrum of this compound?

A3: For electron ionization (EI) at 70 eV, the mass spectrum of this compound will show characteristic fragment ions. The molecular ion [M]+ at m/z 256 may be observed. Other significant ions include the McLafferty rearrangement ion at m/z 74, which is characteristic of FAMEs, and ions resulting from cleavages along the fatty acid chain.[6][7]

Q4: How can I quantify the amount of this compound in my sample?

A4: Quantification is typically performed using an internal standard method. A known amount of a suitable internal standard (a compound with similar chemical properties but that is not present in the sample) is added to the sample before preparation. A calibration curve is generated by analyzing a series of standards containing known concentrations of this compound and the internal standard. The response factor of the analyte relative to the internal standard is then used to calculate the concentration in the unknown sample.

Troubleshooting Guide

IssuePossible CausesSuggested Solutions
No Peak or Very Small Peak for this compound Incomplete derivatization.- Ensure the derivatization reagent is fresh and has been stored correctly. - Optimize the reaction time and temperature for the esterification process.[3] - Ensure the sample is dry, as water can interfere with the reaction.
Injection problem.- Check the syringe for blockage or leaks. - Verify the injection volume and injector temperature.[1]
Leak in the GC system.- Perform a leak check of the injector, column fittings, and gas lines.[8]
MS detector issue.- Verify that the MS is properly tuned and that the detector is on.
Poor Peak Shape (Tailing or Fronting) Active sites in the injector or column.- Deactivate the injector liner with silylation or use an inert liner. - Condition the GC column according to the manufacturer's instructions. - Trim the first few centimeters of the column.[9]
Column overload.- Dilute the sample or reduce the injection volume.
Inappropriate oven temperature program.- Lower the initial oven temperature to improve focusing of the analyte on the column.
Co-elution with an interfering compound.- Modify the oven temperature program (e.g., use a slower ramp rate). - Switch to a column with a different stationary phase polarity.[5]
Inconsistent Retention Times Fluctuations in carrier gas flow rate.- Check the gas supply and regulators for consistent pressure. - Verify the flow rate with a flowmeter.
Changes in the GC column.- Repeatedly trimming the column will shorten it and decrease retention times.[9] Consider using retention time locking if available.
Oven temperature not stable.- Calibrate the GC oven temperature.
High Baseline Noise Contaminated carrier gas or gas lines.- Use high-purity carrier gas and install or replace gas purifiers.[8]
Column bleed.- Condition the column. - Ensure the oven temperature does not exceed the column's maximum operating temperature.[8]
Contamination in the injector or detector.- Clean the injector port and replace the septum and liner. - Clean the MS ion source.

Experimental Protocol: Derivatization and GC-MS Analysis of this compound

This protocol describes the acid-catalyzed methylation of 12-methyltetradecanoic acid followed by GC-MS analysis.

1. Materials:

  • Sample containing 12-methyltetradecanoic acid

  • Boron trifluoride-methanol (BF3-MeOH) reagent (14% w/v)

  • Hexane (B92381) (GC grade)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate (B86663)

  • Internal standard (e.g., Methyl tridecanoate)

  • Vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

2. Derivatization Procedure:

  • Accurately weigh approximately 1-10 mg of the lipid sample into a screw-cap glass tube.

  • Add a known amount of the internal standard solution.

  • Evaporate the solvent under a gentle stream of nitrogen if the sample is in solution.

  • Add 2 mL of 14% BF3-MeOH reagent to the tube.[1]

  • Tightly cap the tube and heat at 60°C for 30 minutes in a heating block or water bath.[1]

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried hexane extract to a GC vial for analysis.

3. GC-MS Parameters:

The following table summarizes recommended starting parameters for the GC-MS analysis. These may require optimization based on the specific instrument and sample matrix.

ParameterRecommended Setting
Gas Chromatograph
GC ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)[1]
Injector Temperature250°C[1]
Injection Volume1 µL
Injection ModeSplitless or Split (e.g., 20:1)
Oven Temperature ProgramInitial temperature 70°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV[1]
Ion Source Temperature230°C
Quadrupole Temperature150°C
Transfer Line Temperature280°C
Scan Rangem/z 40-400

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Lipid Sample add_is Add Internal Standard sample->add_is derivatize Derivatization (BF3-MeOH) add_is->derivatize extract Hexane Extraction derivatize->extract gc_injection GC Injection extract->gc_injection gc_separation GC Separation gc_injection->gc_separation ms_detection MS Detection gc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification peak_integration->quantification report Reporting quantification->report

Caption: Experimental workflow for GC-MS analysis of this compound.

troubleshooting_guide start Problem Encountered no_peak No/Small Peak start->no_peak peak_shape Poor Peak Shape start->peak_shape retention_time Inconsistent Retention Time start->retention_time check_deriv Check Derivatization no_peak->check_deriv Yes check_injection Check Injection System no_peak->check_injection No check_activity Check for Active Sites peak_shape->check_activity Yes check_overload Check for Column Overload peak_shape->check_overload No check_flow Check Carrier Gas Flow retention_time->check_flow Yes check_column Inspect GC Column retention_time->check_column No check_leaks Check for Leaks check_injection->check_leaks optimize_oven Optimize Oven Program check_overload->optimize_oven check_oven_temp Verify Oven Temperature check_column->check_oven_temp

Caption: Troubleshooting decision tree for common GC-MS issues.

References

Troubleshooting poor resolution of Methyl 12-methyltetradecanoate in chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chromatography Troubleshooting

Topic: Poor Resolution of Methyl 12-methyltetradecanoate

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the chromatographic analysis of branched-chain fatty acid methyl esters (FAMEs), specifically focusing on this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why can its resolution be challenging?

This compound is the methyl ester of 12-methyltetradecanoic acid, a branched-chain fatty acid. Its resolution in gas chromatography (GC) can be challenging due to its structural similarity to other fatty acid methyl esters that may be present in a sample. Branched-chain FAMEs often have boiling points very close to their straight-chain counterparts or other positional isomers, which can lead to co-elution (overlapping peaks) on non-polar GC columns where separation is primarily based on boiling point.[1] Achieving separation requires optimizing column polarity and temperature programming to exploit subtle differences in analyte-stationary phase interactions.

Q2: What are the most common causes of poor resolution in the GC analysis of FAMEs?

Poor resolution in FAME analysis typically stems from several factors:

  • Co-elution: Peaks overlapping due to similar retention times. This is the most common issue for structurally similar isomers.

  • Peak Broadening: Peaks being wider than they should be, which reduces the separation between adjacent peaks. This can be caused by issues with the carrier gas flow rate, column contamination, or poor sample injection technique.[2]

  • Peak Tailing: Asymmetrical peaks with a "tail" extending from the back of the peak. This is often caused by active sites in the GC system (e.g., in the inlet liner or on the column) that interact undesirably with the analytes.[3][4][5]

Q3: How does the choice of GC column affect the separation of branched-chain FAMEs?

The GC column's stationary phase is the most critical factor for achieving good resolution.[6]

  • Non-polar columns separate analytes primarily by their boiling points.[1] This can be insufficient for resolving branched-chain isomers from their straight-chain analogs.

  • Polar columns , especially those with high cyanopropyl content (like an HP-88 or CP-Sil 88) or polyethylene (B3416737) glycol (PEG) phases (like a DB-Wax), are highly recommended for FAME analysis.[6][7] These columns provide different selectivity by interacting with the double bonds and overall structure of the FAMEs, allowing for separation based on factors other than just boiling point.[8] Highly polar cyanopropyl columns are often superior for resolving geometric (cis/trans) and positional isomers.[6][8]

Q4: What is the role of temperature programming in improving resolution?

Temperature programming, where the column oven temperature is increased during the analysis, is a powerful tool for improving resolution.[9][10]

  • Improved Peak Shape: It helps to keep later-eluting peaks sharp and narrow, preventing the peak broadening that occurs during long isothermal runs.[9]

  • Enhanced Separation: A slow temperature ramp rate can increase the interaction time of analytes with the stationary phase, which can significantly improve the separation of closely eluting compounds like this compound and its isomers.[11]

  • Faster Analysis: It allows for the efficient elution of a wide range of compounds, from volatile to semi-volatile, in a single run.[10]

Troubleshooting Guide

Issue 1: My this compound peak is co-eluting with another component. How can I improve separation?

Co-elution is a common problem when analyzing complex mixtures of FAMEs.[12] Follow this workflow to troubleshoot the issue.

A Start: Co-eluting Peaks Observed B Optimize Temperature Program (Lower initial temp, reduce ramp rate) A->B C Resolution Improved? B->C D Verify & Optimize Carrier Gas Flow Rate C->D No G Problem Resolved C->G Yes E Resolution Improved? D->E F Consider a Different GC Column (Increase polarity, e.g., HP-88 or Rt-2560) E->F No E->G Yes F->G H Consult Advanced Separation Techniques F->H

Caption: Troubleshooting workflow for co-eluting peaks.

Detailed Steps:

  • Optimize the Temperature Program: This is often the most effective first step.

    • Lower the Initial Temperature: A lower starting temperature can improve the resolution of early-eluting peaks.[13]

    • Reduce the Ramp Rate: A slower temperature ramp (e.g., 2-5 °C/min) increases the time the analytes spend interacting with the stationary phase, which can enhance separation.[11] An optimal ramp rate can be approximated as 10°C per column hold-up time.[13][14]

  • Check Carrier Gas Flow Rate: Ensure the carrier gas (Helium or Hydrogen) flow rate is optimal for your column's internal diameter. A flow rate that is too high or too low can decrease column efficiency and, consequently, resolution.

  • Select a More Appropriate GC Column: If optimizing the method parameters is not sufficient, the column itself may not be suitable for the separation.[11]

    • Increase Polarity: Switch to a more polar column. Highly polar cyanopropylsiloxane or biscyanopropylsiloxane stationary phases are designed for separating FAMEs with complex structures.[7]

    • Increase Column Length: A longer column provides more theoretical plates, which can improve resolution, but it will also increase the analysis time.[11]

Issue 2: I'm observing peak tailing for my analyte. What are the potential causes and solutions?

Peak tailing is often a sign of undesirable chemical interactions within the GC system.[4][5]

Potential Causes & Solutions:

  • Active Sites in the Inlet: The glass inlet liner can have active silanol (B1196071) groups that strongly interact with polar analytes.

    • Solution: Use a deactivated inlet liner. Regularly replace the liner and septum to prevent the buildup of non-volatile residues.[15][16]

  • Column Contamination or Degradation: Contaminants at the head of the column can create active sites.

    • Solution: Trim the first few centimeters (e.g., 10-15 cm) from the front of the column. If the problem persists, the column may need to be replaced.[17]

  • Improper Sample Derivatization: Incomplete conversion of fatty acids to their methyl esters can leave free carboxyl groups, which are highly polar and prone to tailing.[18]

    • Solution: Review and optimize your sample preparation protocol. Ensure the methylation reaction goes to completion. (See Experimental Protocol section below).

Issue 3: My peaks are broad, leading to poor resolution. What should I check?

Broad peaks are a symptom of lost chromatographic efficiency.[19]

Potential Causes & Solutions:

  • Suboptimal Carrier Gas Flow Rate: The velocity of the carrier gas affects the diffusion of the analyte band as it moves through the column.

    • Solution: Measure and adjust the carrier gas flow rate to the optimum recommended for your column's diameter and carrier gas type.

  • Injection Issues: A slow or inconsistent injection can introduce the sample into the inlet in a broad band.

    • Solution: Ensure a rapid and smooth injection. If using an autosampler, check its settings. For splitless injections, ensure the initial oven temperature is low enough to provide a solvent-focusing effect.[15]

  • Column Overloading: Injecting too much sample can saturate the stationary phase, leading to broad, fronting, or tailing peaks.[19]

    • Solution: Dilute the sample or reduce the injection volume.

Data Presentation: GC Column Selection

The choice of a GC column is critical for the successful separation of FAMEs.[6] Highly polar columns are generally recommended for complex mixtures containing isomers.

Stationary Phase TypeExample Column(s)PolarityRecommended Use
High-Polarity Cyanopropyl HP-88, CP-Sil 88, Select FAMEVery HighExcellent for resolving cis/trans and positional isomers of FAMEs.[6][7][20]
Polyethylene Glycol (PEG) DB-Wax, HP-INNOWaxHighGood for general FAME analysis, provides different selectivity than cyanopropyl phases.[6][7]
Biscyanopropyl Polysiloxane Rt-2560, SP-2560Very HighSpecifically designed for detailed separation of FAMEs, including long-chain fatty acids.[7][21]
Non-Polar Polysiloxane Equity-1, DB-1Non-PolarSeparates based on boiling point; generally not suitable for resolving branched-chain isomers.[1]

Experimental Protocols

Protocol: Acid-Catalyzed Methylation for FAME Preparation

This protocol describes a common method for converting fatty acids in a lipid sample into their corresponding fatty acid methyl esters (FAMEs) for GC analysis.[18]

Objective: To derivatize fatty acids into their more volatile and less polar methyl esters to improve chromatographic performance.

Materials:

  • Lipid sample

  • Methylation Reagent: 1.5% (v/v) concentrated sulfuric acid in anhydrous methanol.[22] (Prepare fresh and handle with extreme care in a fume hood).

  • Heptane (B126788) (GC grade)

  • 1M Sodium Chloride (NaCl) solution

  • 2 mL glass vials with PTFE-lined caps

A Add Lipid Sample to Vial B Add 800 µL Methylation Reagent A->B C Heat at 65°C for 20 min B->C D Cool to Room Temp C->D E Add 300 µL 1M NaCl & 300 µL Heptane D->E F Vortex & Separate Phases E->F G Transfer Upper (Heptane) Layer to GC Vial F->G H Repeat Heptane Extraction (2x) G->H I Pool Heptane Fractions & Analyze by GC H->I

Caption: Workflow for acid-catalyzed FAME derivatization.

Procedure:

  • Place the lipid sample into a 2 mL borosilicate glass vial.

  • Add 800 µL of the freshly prepared methylation reagent (1.5% H₂SO₄ in methanol).[23]

  • Cap the vial tightly and heat in a heating block or oven at 65°C for 20 minutes.[18]

  • Allow the vial to cool to room temperature.

  • Add 300 µL of 1M NaCl solution and 300 µL of heptane to the vial.[23]

  • Vortex the mixture thoroughly to extract the FAMEs into the heptane layer. Allow the phases to separate.

  • Carefully transfer the upper organic (heptane) layer to a clean GC vial.

  • Repeat the extraction of the aqueous layer with an additional 300 µL of heptane two more times, pooling the heptane fractions.[23]

  • The pooled heptane extract containing the FAMEs is now ready for GC analysis. If the sample concentration is low, it can be carefully concentrated under a gentle stream of nitrogen.[23]

References

Stability and storage conditions for Methyl 12-methyltetradecanoate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Methyl 12-methyltetradecanoate, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability of two years or more, it is recommended to store this compound at -20°C.[1] For shorter durations, storage at 2-8°C is also acceptable.[2] The compound should be kept in a tightly sealed container to prevent exposure to moisture and air.

Q2: What is the expected shelf life of this compound?

A2: When stored properly at -20°C, this compound has a shelf life of at least two years.[1] The stability of the compound is largely dependent on the storage conditions. Factors such as temperature, exposure to light, and presence of oxygen can affect its shelf life.

Q3: What are the primary degradation pathways for this compound?

A3: As a fatty acid methyl ester (FAME), the two primary degradation pathways for this compound are oxidation and hydrolysis.[3][4]

  • Oxidation: This process is accelerated by exposure to air (oxygen), elevated temperatures, light, and the presence of certain metals.[5][6] While saturated FAMEs are less susceptible to oxidation than unsaturated ones, degradation can still occur over time.[7]

  • Hydrolysis: In the presence of water, the ester bond can be hydrolyzed, reverting the compound to 12-methyltetradecanoic acid and methanol. This reaction is catalyzed by either acids or bases.[4][8]

Q4: How can I assess the purity and stability of my this compound sample?

A4: The purity and stability of this compound can be assessed using standard analytical techniques. Gas chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a common method for analyzing FAMEs.[9] The appearance of new peaks or a change in the retention time of the main peak in the chromatogram can indicate degradation. High-Performance Liquid Chromatography (HPLC) can also be employed for stability testing.

Stability and Storage Conditions Summary

ParameterRecommendationSource
Long-Term Storage Temp. -20°C[1]
Short-Term Storage Temp. 2-8°C[2]
Shelf Life (at -20°C) ≥ 2 years[1]
Container Tightly sealed, protected from light
Atmosphere Inert gas (e.g., argon or nitrogen) is recommended for long-term storage
Avoid Exposure to moisture, air, excessive heat, and incompatible materials (e.g., strong oxidizing agents)[10][11]

Troubleshooting Guide

Issue 1: Variability in Experimental Results

  • Possible Cause: Degradation of this compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify the storage conditions of your stock solution. Ensure it is stored at the recommended temperature and protected from light and air.

    • Prepare fresh working solutions from a new aliquot of the stock.

    • Analyze the purity of your sample using GC-FID or GC-MS to check for degradation products.

Issue 2: Poor Peak Shape or Ghost Peaks in GC Analysis

  • Possible Cause: Contamination of the GC system or degradation of the sample in the injector port.

  • Troubleshooting Steps:

    • Check for Contamination: Clean the injector port and replace the liner and septum.[12]

    • Run a Blank: Inject a solvent blank to ensure the system is clean.[13]

    • Optimize Injection Temperature: A high injection temperature can sometimes cause degradation of FAMEs. Consider lowering the temperature.

    • Sample pH: If the sample was prepared using an acid-catalyzed method, residual acid can damage the GC column. Neutralize the sample before injection.[14]

Issue 3: Low Sample Response in GC Analysis

  • Possible Cause: Sample loss due to adsorption or leaks in the GC system.

  • Troubleshooting Steps:

    • Check for Leaks: Perform a leak check on the GC inlet and connections.

    • Syringe Check: Ensure the syringe is functioning correctly and not leaking.

    • Column Activity: Active sites on the column can lead to sample adsorption. Condition the column according to the manufacturer's instructions.

Experimental Protocols

Protocol: Accelerated Stability Study of this compound

This protocol is based on the principles of accelerated stability testing for fatty acid methyl esters, such as the Rancimat method (EN 14112), to assess oxidative stability.

Objective: To determine the oxidative stability of this compound under accelerated conditions.

Materials:

  • This compound sample

  • Rancimat instrument or a similar apparatus for accelerated oxidation testing

  • Reaction vessels

  • Air pump

  • Measuring vessel with deionized water and an electrode for conductivity measurement

  • Filter paper

Methodology:

  • Sample Preparation: Accurately weigh a specified amount of the this compound sample (typically 3 g) into a clean, dry reaction vessel.

  • Apparatus Setup:

    • Fill the measuring vessel with deionized water.

    • Place the electrode in the measuring vessel to monitor the conductivity of the water.

    • Connect the reaction vessel to the measuring vessel with appropriate tubing.

  • Test Conditions:

    • Set the heating block of the instrument to 110°C.

    • Set the airflow rate to 10 L/h.

  • Initiation of the Test:

    • Place the reaction vessel containing the sample into the heating block.

    • Start the airflow through the sample. The air will carry volatile oxidation products from the sample into the deionized water in the measuring vessel.

  • Monitoring and Endpoint:

    • The instrument will continuously monitor the conductivity of the water. As volatile carboxylic acids (secondary oxidation products) are formed and dissolve in the water, the conductivity will increase.

    • The induction period is the time until a rapid increase in conductivity is detected. This point signifies the end of the sample's resistance to oxidation under the test conditions.

  • Data Analysis: The induction period, measured in hours, is the primary result. A longer induction period indicates higher oxidative stability.

Visualizations

DegradationPathways Degradation Pathways of this compound cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis M12M This compound Peroxides Peroxides M12M->Peroxides Air (O2), Heat, Light, Metals Acid_Alcohol 12-Methyltetradecanoic Acid + Methanol M12M->Acid_Alcohol Water (H2O) [Acid or Base Catalyst] Aldehydes_Ketones Aldehydes_Ketones Peroxides->Aldehydes_Ketones Further Oxidation Carboxylic_Acids Carboxylic_Acids Aldehydes_Ketones->Carboxylic_Acids Further Oxidation

Caption: Primary degradation pathways for this compound.

TroubleshootingWorkflow Troubleshooting Workflow for Inconsistent Results Start Inconsistent Experimental Results CheckStorage Verify Storage Conditions (-20°C, sealed, dark) Start->CheckStorage PurityAnalysis Analyze Sample Purity via GC (Check for degradation peaks) CheckStorage->PurityAnalysis Conditions OK PrepareFresh Prepare Fresh Solutions from a New Aliquot CheckStorage->PrepareFresh Conditions Not OK PurityAnalysis->PrepareFresh Degradation Detected ReRun Re-run Experiment PurityAnalysis->ReRun Purity OK PrepareFresh->ReRun Result Problem Solved? ReRun->Result End_Yes End Result->End_Yes Yes ContactSupport Consult Instrument Manual or Technical Support Result->ContactSupport No

Caption: Decision tree for troubleshooting inconsistent experimental results.

References

Preventing degradation of Methyl 12-methyltetradecanoate during sample preparation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Methyl 12-methyltetradecanoate during sample preparation.

Troubleshooting Guides

This guide addresses specific issues that may be encountered during the analysis of this compound, focusing on potential degradation-related problems.

Issue Potential Cause Troubleshooting Steps
Low Analyte Response or Complete Signal Loss Degradation of this compound: This can be due to hydrolysis or oxidation during sample preparation or storage. Saturated fatty acid methyl esters (FAMEs) like this compound are generally stable, but prolonged exposure to harsh conditions can lead to degradation.Review Sample Preparation Protocol: - pH: Ensure the pH of aqueous solutions is between 3 and 6 to minimize hydrolysis. - Temperature: Avoid excessive heat during extraction and solvent evaporation. Use a gentle stream of nitrogen for solvent removal instead of high heat. - Oxygen Exposure: Minimize exposure to air. Purge sample vials with an inert gas (e.g., nitrogen or argon) before sealing. Check Storage Conditions: - Store samples at -20°C or lower in tightly sealed vials, preferably under an inert atmosphere. - For long-term storage, consider amber glass vials to protect from light.
Peak Tailing or Broadening in GC Analysis Presence of Free Fatty Acids: Hydrolysis of the methyl ester to its corresponding carboxylic acid (12-methyltetradecanoic acid) can lead to poor chromatographic peak shape on many GC columns.Optimize Derivatization (if applicable): While the analyte is already a methyl ester, ensure that the sample has not been inadvertently hydrolyzed during extraction. If free fatty acids are suspected, a re-methylation step might be necessary. Check GC System: - Injector Liner: A contaminated or active injector liner can cause peak tailing. Replace the liner. - Column: The GC column may be degraded. Condition the column according to the manufacturer's instructions or replace it.
Appearance of Unexpected Peaks in the Chromatogram Oxidation Products: Although saturated FAMEs have good oxidative stability, trace amounts of unsaturated fatty acid impurities could oxidize, or degradation could occur under extreme conditions, leading to byproducts.Use of Antioxidants: Add a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvent (e.g., 0.01% w/v). Inert Atmosphere: Handle samples under an inert atmosphere whenever possible.
Inconsistent Quantitative Results Incomplete Extraction or Variable Degradation: Inconsistent recovery from the sample matrix or variable degradation between samples can lead to poor quantitative reproducibility.Standardize Extraction Procedure: Ensure consistent extraction times, solvent volumes, and mixing procedures for all samples. Use an Internal Standard: Incorporate a suitable internal standard (e.g., methyl nonadecanoate, C19:0) at the beginning of the sample preparation process to correct for variations in extraction efficiency and sample loss.

Frequently Asked Questions (FAQs)

Q1: How can I prevent the hydrolysis of this compound during sample extraction from an aqueous matrix?

A1: To prevent hydrolysis, maintain the pH of the aqueous sample between 3 and 6. Avoid strongly acidic or basic conditions, as these will catalyze the hydrolysis of the ester bond. If the sample matrix is basic, it should be neutralized or slightly acidified before extraction.

Q2: What are the optimal storage conditions for this compound and its solutions?

A2: For long-term stability, neat this compound should be stored at -20°C or below in a tightly sealed container. Solutions of the compound in organic solvents (e.g., hexane (B92381), chloroform) should also be stored at low temperatures, protected from light (using amber vials), and ideally under an inert atmosphere (nitrogen or argon) to prevent solvent evaporation and potential oxidation of any trace impurities.

Q3: Is it necessary to add antioxidants during the sample preparation of a saturated FAME like this compound?

A3: While saturated FAMEs are much more resistant to oxidation than unsaturated FAMEs, the addition of an antioxidant like BHT is a good precautionary measure.[1] It can protect against the oxidation of other lipids that may be present in the sample extract and prevent the formation of interfering byproducts, thereby ensuring the integrity of the analysis.

Q4: My sample contains both free fatty acids and FAMEs. How can I analyze only the FAMEs without derivatizing the free fatty acids?

A4: You can extract the total lipids from your sample and directly analyze the extract by GC-MS. The free fatty acids will likely have poor peak shapes or may not elute under typical FAME analysis conditions. To specifically quantify the FAMEs in the presence of free fatty acids, you can use a base-catalyzed transesterification method for your other lipids if needed, as this method does not methylate free fatty acids. However, for direct analysis, a polar GC column may be required to achieve good separation and peak shape for a broad range of lipids.

Q5: Can I use plastic tubes and pipette tips during my sample preparation?

A5: It is highly recommended to use glass vials and syringes, especially when working with organic solvents like chloroform (B151607) and hexane. Plasticizers and other contaminants can leach from plastic materials and interfere with your GC analysis, potentially co-eluting with your analyte of interest or causing a high background signal. If plasticware must be used, ensure it is made of a solvent-resistant material like polypropylene (B1209903) and perform a blank extraction to check for contaminants.

Data Presentation

Table 1: Illustrative Stability of this compound under Different Storage Conditions (Expected Recovery %)

Storage ConditionDurationWithout Antioxidant (e.g., BHT)With 0.01% BHT
4°C (in Hexane, Exposed to Air) 1 Week>99%>99%
1 Month95 - 99%>99%
6 Months90 - 95%98 - 99%
-20°C (in Hexane, Inert Atmosphere) 1 Year>99%>99%
5 Years98 - 99%>99%
Room Temperature (in Hexane, Exposed to Light & Air) 1 Week90 - 95%95 - 98%
1 Month80 - 90%90 - 95%

Note: This data is for illustrative purposes and actual stability may vary depending on the purity of the sample and the specific experimental conditions.

Experimental Protocols

Protocol 1: Extraction of this compound from Bacterial Cell Pellets

This protocol is adapted from methods for extracting fatty acids from bacterial cultures.[2][3]

Materials:

  • Bacterial cell pellet

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Hexane

  • Internal standard (e.g., Methyl nonadecanoate)

  • Anhydrous sodium sulfate (B86663)

  • Glass centrifuge tubes with PTFE-lined caps

  • Glass Pasteur pipettes

  • Nitrogen gas supply

Procedure:

  • To a glass centrifuge tube containing the cell pellet (approximately 10-50 mg), add a known amount of internal standard.

  • Add 1 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex vigorously for 2 minutes to lyse the cells and extract the lipids.

  • Add 0.25 mL of 0.9% NaCl solution and vortex for another 30 seconds.

  • Centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Carefully collect the lower chloroform layer containing the lipids using a glass Pasteur pipette and transfer it to a clean glass vial.

  • Dry the chloroform extract under a gentle stream of nitrogen.

  • Re-dissolve the dried lipid extract in a known volume of hexane for GC-MS analysis.

  • Pass the hexane solution through a small column of anhydrous sodium sulfate to remove any residual water before injection.

Protocol 2: Acid-Catalyzed Transesterification for Total Fatty Acid Analysis (for comparison)

This protocol is for the analysis of total fatty acids in a sample, converting all fatty acids (free and esterified) to FAMEs.[2]

Materials:

  • Dried lipid extract

  • 3N Methanolic HCl

  • Hexane

  • Saturated NaCl solution

  • Glass tubes with PTFE-lined caps

Procedure:

  • To the dried lipid extract in a glass tube, add 2 mL of 3N methanolic HCl.

  • Add a known amount of an internal standard if not already added.

  • Cap the tube tightly and heat at 80°C for 1 hour.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex thoroughly for 1 minute.

  • Allow the phases to separate.

  • Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

Mandatory Visualization

Below are diagrams illustrating a relevant biological pathway and a typical experimental workflow.

bacterial_bcfa_synthesis cluster_precursors Precursors cluster_synthesis Branched-Chain Fatty Acid Synthesis cluster_products Products Branched-chain Amino Acids (Val, Leu, Ile) Branched-chain Amino Acids (Val, Leu, Ile) Branched-chain alpha-keto acids Branched-chain alpha-keto acids Branched-chain Amino Acids (Val, Leu, Ile)->Branched-chain alpha-keto acids Transaminase Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Branched-chain Acyl-CoA Starters Branched-chain Acyl-CoA Starters Branched-chain alpha-keto acids->Branched-chain Acyl-CoA Starters BCKDH complex Fatty Acid Synthase (FASII) Fatty Acid Synthase (FASII) Branched-chain Acyl-CoA Starters->Fatty Acid Synthase (FASII) Malonyl-CoA->Fatty Acid Synthase (FASII) Elongation Cycles Elongation Cycles Fatty Acid Synthase (FASII)->Elongation Cycles Branched-Chain Fatty Acyl-ACP Branched-Chain Fatty Acyl-ACP Elongation Cycles->Branched-Chain Fatty Acyl-ACP n cycles Incorporation into Cell Membrane Incorporation into Cell Membrane Branched-Chain Fatty Acyl-ACP->Incorporation into Cell Membrane This compound (after derivatization) This compound (after derivatization) Branched-Chain Fatty Acyl-ACP->this compound (after derivatization)

Caption: Bacterial biosynthesis of branched-chain fatty acids.

fame_analysis_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_qc Quality Control Sample (e.g., bacterial pellet) Sample (e.g., bacterial pellet) Addition of Internal Standard Addition of Internal Standard Sample (e.g., bacterial pellet)->Addition of Internal Standard Lipid Extraction (e.g., Folch method) Lipid Extraction (e.g., Folch method) Addition of Internal Standard->Lipid Extraction (e.g., Folch method) Solvent Evaporation Solvent Evaporation Lipid Extraction (e.g., Folch method)->Solvent Evaporation Reconstitution in Hexane Reconstitution in Hexane Solvent Evaporation->Reconstitution in Hexane GC-MS Analysis GC-MS Analysis Reconstitution in Hexane->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification Final Report Final Report Quantification->Final Report Blank Extraction Blank Extraction Blank Extraction->GC-MS Analysis Calibration Curve Calibration Curve Calibration Curve->Quantification

Caption: Experimental workflow for FAME analysis.

References

Technical Support Center: Analysis of Methyl 12-methyltetradecanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the analysis of Methyl 12-methyltetradecanoate, a branched-chain fatty acid methyl ester. The information is tailored for researchers, scientists, and drug development professionals utilizing gas chromatography-mass spectrometry (GC-MS) for quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of the analytical signal of a target analyte by co-eluting compounds from the sample matrix.[1] In the GC-MS analysis of this compound, these effects can manifest as either signal enhancement (an artificially high response) or signal suppression (an artificially low response). This interference can lead to inaccurate quantification, poor reproducibility, and compromised method sensitivity. Common sources of matrix effects in biological samples include other lipids, phospholipids, and salts.

Q2: What causes matrix-induced signal enhancement in GC-MS analysis?

A2: Signal enhancement in GC-MS is often attributed to the "analyte protectant" effect. Non-volatile matrix components can accumulate in the GC inlet and at the head of the analytical column. These components can mask active sites where analytes might otherwise adsorb or degrade, leading to a higher transfer of the analyte to the detector and thus an enhanced signal.

Q3: How can I determine if my analysis is being affected by matrix effects?

A3: A common method to assess matrix effects is to compare the signal response of a standard in a pure solvent versus its response when spiked into a blank sample extract (a matrix sample known to be free of the analyte). A significant difference between the two responses indicates the presence of matrix effects. A post-extraction spike comparison is a widely used quantitative approach.

Q4: What are the recommended sample preparation techniques for analyzing this compound in a complex matrix?

A4: For the analysis of fatty acid methyl esters (FAMEs) like this compound, a multi-step sample preparation process is typically required. This usually involves:

  • Lipid Extraction: Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are used to isolate lipids from the sample matrix.[2]

  • Saponification: The extracted lipids are then saponified (hydrolyzed) using a base (e.g., methanolic NaOH or KOH) to yield free fatty acids.[3]

  • Derivatization (Esterification): The free fatty acids are converted to their more volatile methyl esters (FAMEs) using a reagent like boron trifluoride (BF3) in methanol.[4] This step is crucial for good chromatographic performance.[3]

  • Extraction of FAMEs: The resulting FAMEs are then extracted into a nonpolar solvent, such as hexane (B92381), for injection into the GC-MS.[5]

Troubleshooting Guide

This guide addresses specific problems that may arise during the analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?

  • Answer:

    • Possible Causes:

      • Active Sites: The presence of active sites in the GC inlet liner or on the column can lead to undesirable interactions with the analyte.

      • Column Contamination: Accumulation of non-volatile matrix components on the column.

      • Improper Injection Technique: Issues with the injection speed or volume.

      • Incorrect Inlet Temperature: Temperature may be too low for complete vaporization or too high, causing degradation.

    • Troubleshooting Steps:

      • Inlet Maintenance: Use a deactivated inlet liner and replace it regularly.

      • Column Maintenance: Trim a small portion (10-15 cm) from the front of the column to remove contaminants. If the problem persists, the column may need to be replaced.

      • Optimize Injection Parameters: Ensure the injection is rapid and reproducible. Optimize the inlet temperature to ensure efficient vaporization without thermal degradation.

      • Check Carrier Gas Purity: Ensure high-purity carrier gas is being used and that there are no leaks in the system.

Problem 2: Signal Enhancement Leading to Overestimation of Analyte Concentration

  • Question: I am observing a significantly higher response for my analyte in matrix samples compared to my solvent standards, leading to inaccurate quantification. What should I do?

  • Answer:

    • Possible Cause:

      • Matrix-Induced Enhancement: Co-eluting matrix components are likely protecting the analyte from degradation or adsorption in the GC system.

    • Troubleshooting Steps:

      • Use Matrix-Matched Standards: Prepare your calibration standards in a blank matrix extract that has been processed through the entire sample preparation procedure. This helps to compensate for the enhancement effect.

      • Employ an Internal Standard: Use a stable isotope-labeled internal standard (if available) or a structurally similar compound that is not present in the sample. The internal standard should be added to all samples and standards before sample preparation to correct for both matrix effects and variability in sample processing. For FAME analysis, odd-chain fatty acid methyl esters like methyl tridecanoate (B1259635) are often used as internal standards.[6]

      • Improve Sample Cleanup: Enhance your sample preparation protocol to more effectively remove interfering matrix components. This could involve using a different SPE sorbent or an additional LLE step.

Problem 3: High Variability in Signal Intensity Between Replicate Injections

  • Question: My replicate injections of the same sample show poor reproducibility in peak area for this compound. What could be the reason?

  • Answer:

    • Possible Causes:

      • Inconsistent Matrix Effects: The composition of the matrix may be variable between samples.

      • Poor Sample Homogeneity: The analyte may not be evenly distributed throughout the sample.

      • Autosampler/Injection Issues: Inconsistent injection volumes or syringe discrimination.

    • Troubleshooting Steps:

      • Internal Standard: The use of an internal standard is highly recommended to correct for injection volume variability and inconsistent matrix effects.

      • Ensure Sample Homogeneity: Thoroughly vortex or homogenize samples before extraction.

      • Check Autosampler Performance: Verify the autosampler is functioning correctly and that the syringe is clean and drawing a consistent volume.

Quantitative Data Summary

The following table provides a hypothetical example of how to calculate the matrix effect for this compound using the post-extraction spike method.

Sample TypeAnalyte Concentration (ng/mL)Mean Peak Area (n=3)Matrix Effect (%)
Standard in Solvent501,500,000N/A
Post-Extraction Spike in Blank Matrix502,100,000+40% (Enhancement)
Post-Extraction Spike in Blank Matrix50900,000-40% (Suppression)

Calculation of Matrix Effect: Matrix Effect (%) = [ (Peak Area in Matrix / Peak Area in Solvent) - 1 ] * 100

A positive value indicates signal enhancement, while a negative value indicates signal suppression.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using Post-Extraction Spike Comparison

  • Prepare a standard solution of this compound in a pure solvent (e.g., hexane) at a known concentration (e.g., 50 ng/mL).

  • Prepare a blank matrix extract by processing a sample known to not contain the analyte through your entire sample preparation procedure (lipid extraction and derivatization).

  • Spike the blank matrix extract with the this compound standard to achieve the same final concentration as the solvent standard.

  • Analyze both the solvent standard and the spiked matrix sample by GC-MS under the same conditions.

  • Compare the peak areas of the analyte in both samples to determine the presence and extent of matrix effects.

Protocol 2: General Procedure for Sample Preparation and Derivatization

  • Lipid Extraction (LLE):

    • To 100 µL of sample (e.g., plasma), add a known amount of internal standard.

    • Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol.

    • Vortex vigorously for 2 minutes.

    • Add 0.5 mL of a 0.9% NaCl solution to induce phase separation.

    • Centrifuge to separate the layers and collect the lower organic layer containing the lipids.

  • Derivatization to FAMEs:

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Add 1 mL of 0.5 M methanolic NaOH.

    • Heat at 80-100°C for 10 minutes.

    • Cool and add 1 mL of 14% BF3 in methanol.

    • Heat again at 80-100°C for 10 minutes.

    • Cool and add 1 mL of saturated NaCl solution and 1 mL of hexane.

    • Vortex and centrifuge to separate the layers.

    • Transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.[5]

Visualizations

TroubleshootingWorkflow start Problem Identified (e.g., Poor Peak Shape, Inaccurate Quantification) check_system Check GC-MS System Suitability (e.g., Blanks, Tuning) start->check_system system_ok System OK? check_system->system_ok fix_system Perform Instrument Maintenance (e.g., Clean Source, Calibrate) system_ok->fix_system No assess_matrix Assess Matrix Effects (Post-Extraction Spike) system_ok->assess_matrix Yes fix_system->check_system matrix_present Matrix Effects Present? assess_matrix->matrix_present no_matrix Investigate Other Causes (e.g., Standard Preparation, Integration) matrix_present->no_matrix No mitigate Implement Mitigation Strategy matrix_present->mitigate Yes end Problem Resolved no_matrix->end strategy Choose Strategy: - Matrix-Matched Standards - Internal Standard - Improve Sample Cleanup mitigate->strategy strategy->end

Caption: Troubleshooting workflow for matrix effects.

ExperimentalWorkflow sample Biological Sample add_is Add Internal Standard sample->add_is extraction Lipid Extraction (LLE or SPE) add_is->extraction saponification Saponification (Methanolic NaOH/KOH) extraction->saponification derivatization Derivatization (BF3 in Methanol) saponification->derivatization fame_extraction FAME Extraction (Hexane) derivatization->fame_extraction analysis GC-MS Analysis fame_extraction->analysis data Data Processing & Quantification analysis->data

References

Technical Support Center: Enhancing the Sensitivity of Methyl 12-methyltetradecanoate Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the detection sensitivity of Methyl 12-methyltetradecanoate. Our resources are designed to address specific experimental challenges with practical, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the analysis of this compound?

A1: The most prevalent and robust method for analyzing this compound is Gas Chromatography coupled with Mass Spectrometry (GC-MS).[1][2] To improve volatility and chromatographic performance, the parent molecule, 12-methyltetradecanoic acid, is typically derivatized to its fatty acid methyl ester (FAME), which is this compound.[3]

Q2: Why is derivatization necessary for this analysis?

A2: Derivatization to a methyl ester (FAME) is crucial for several reasons. It neutralizes the polar carboxyl group of the fatty acid, which reduces hydrogen bonding and potential interactions with active sites in the GC system.[1][4] This process increases the volatility of the analyte, improves peak shape, and allows for better separation from other components in the sample matrix.[3]

Q3: How can I significantly enhance the detection sensitivity for this compound?

A3: To achieve the highest sensitivity, employing Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) in Multiple Reaction Monitoring (MRM) mode is highly recommended.[5] This technique isolates a specific precursor ion of this compound and then fragments it, monitoring for a specific product ion. This targeted approach dramatically reduces background noise and enhances the signal-to-noise ratio, leading to lower detection limits.[5] Additionally, optimizing injection parameters, such as using a splitless injection, can ensure more of your sample reaches the column, thereby boosting sensitivity.[6]

Q4: What are the critical parameters to optimize in my GC-MS method for this compound?

A4: Key parameters to optimize include the injector temperature, carrier gas flow rate, oven temperature program, and the choice of GC column.[7] A column with a polar stationary phase, such as those containing cyanopropyl or polyethylene (B3416737) glycol, is generally preferred for FAME analysis to achieve good separation.[3][8] The temperature program should be optimized to ensure baseline resolution of this compound from other FAMEs that may be present in the sample.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Problem Potential Cause Solution
Poor Peak Shape (Tailing) Active sites in the GC system (e.g., liner, column contamination) are interacting with the analyte.- Replace the injector liner with a new, deactivated one. - Trim the first 10-20 cm of the analytical column to remove contaminants. - Ensure proper column installation.[1]
Poor Peak Shape (Fronting) Sample overload or improper column installation.- Reduce the injection volume or dilute the sample. - Use a column with a higher capacity (thicker film). - Reinstall the column correctly.[9]
Inconsistent Peak Areas / Irreproducibility - Leak in the injection port septum. - Incomplete or variable derivatization. - Carryover from the syringe.- Replace the septum. - Optimize the derivatization reaction time and temperature; ensure reagents are not degraded and are free of moisture.[4] - Thoroughly clean the syringe between injections with an appropriate solvent.[10]
No Peak or Very Small Peak - Incomplete derivatization. - Issues with the GC-MS system (e.g., injector, detector). - Degradation of the analyte.- Prepare a fresh derivatization reagent and re-derivatize the sample. - Run a standard to confirm the instrument is functioning correctly. - Ensure the injector temperature is not too high, which could cause thermal degradation.
Ghost Peaks Contamination in the carrier gas, syringe, or injection port.- Check for leaks and ensure high-purity carrier gas with appropriate traps. - Run a blank solvent injection to identify the source of contamination. - Clean the injector port.[11]
Baseline Noise or Drift - Column bleed due to high temperatures or oxygen in the carrier gas. - Contaminated detector.- Condition the column properly before use. - Check for leaks in the gas lines and ensure the use of oxygen traps. - Clean the detector according to the manufacturer's instructions.[12]

Experimental Protocols

Protocol 1: Derivatization of 12-methyltetradecanoic acid to this compound

This protocol describes a common method for the esterification of fatty acids to their corresponding methyl esters using boron trifluoride (BF₃) in methanol.

Materials:

  • Sample containing 12-methyltetradecanoic acid

  • BF₃-Methanol reagent (14% w/v)

  • Hexane (B92381) (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Screw-cap reaction vials (5-10 mL)

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • Accurately weigh 1-25 mg of the sample into a reaction vial.

  • Add 2 mL of 14% BF₃-Methanol reagent to the vial.[4]

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60°C for 10 minutes.[4]

  • Cool the vial to room temperature.

  • Add 1 mL of saturated NaCl solution and 1 mL of hexane.

  • Vortex vigorously for 30 seconds to extract the FAMEs into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.

  • The sample is now ready for GC-MS analysis.

Protocol 2: GC-MS Analysis of this compound

This protocol provides a starting point for the GC-MS analysis. Parameters may need to be optimized for your specific instrument and sample matrix.

Instrumentation and Columns:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS or GC-MS/MS)

  • Column: A polar capillary column such as a DB-23, CP-Sil 88, or a similar cyanopropyl or wax-based phase is recommended for good separation of FAMEs.[2][8]

GC Parameters:

Parameter Value
Injection Mode Splitless
Injector Temperature 250°C
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program - Initial Temperature: 100°C, hold for 2 min - Ramp: 10°C/min to 200°C - Ramp 2: 5°C/min to 240°C, hold for 5 min
Injection Volume 1 µL

MS Parameters (Full Scan):

Parameter Value
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Scan Range m/z 50-400

MS/MS Parameters (MRM for Enhanced Sensitivity):

Parameter Value
Precursor Ion (Q1) To be determined from the full scan mass spectrum of a standard (likely the molecular ion at m/z 256.4)
Product Ion (Q3) To be determined by fragmenting the precursor ion (common fragments for FAMEs are m/z 74 and 87)
Collision Energy Optimize for maximum product ion intensity (typically 10-30 eV)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing 12-methyltetradecanoic acid Derivatization Derivatization with BF3-Methanol Sample->Derivatization Extraction Liquid-Liquid Extraction with Hexane Derivatization->Extraction Drying Drying with Na2SO4 Extraction->Drying Injection GC Injection Drying->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (Full Scan or MRM) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_logic Start Analytical Problem (e.g., Low Sensitivity) Check_Derivatization Is Derivatization Complete? Start->Check_Derivatization Check_Injection Is Injection Optimal? Check_Derivatization->Check_Injection Yes Optimize_Derivatization Optimize Reagents, Time, and Temperature Check_Derivatization->Optimize_Derivatization No Check_Separation Is Separation Adequate? Check_Injection->Check_Separation Yes Use_Splitless Use Splitless Injection Check_Injection->Use_Splitless No Check_Detection Is Detection Sensitive? Check_Separation->Check_Detection Yes Optimize_GC Optimize Oven Program and Flow Rate Check_Separation->Optimize_GC No Use_MRM Use MS/MS (MRM) Mode Check_Detection->Use_MRM No Solution Problem Resolved Check_Detection->Solution Yes Optimize_Derivatization->Check_Derivatization Use_Splitless->Check_Injection Optimize_GC->Check_Separation Use_MRM->Check_Detection

Caption: Troubleshooting logic for enhancing detection sensitivity.

References

Common impurities in commercial Methyl 12-methyltetradecanoate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Methyl 12-methyltetradecanoate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is the methyl ester of 12-methyltetradecanoic acid, a branched-chain fatty acid. It is also known as an anteiso-pentadecanoic acid methyl ester. Due to its branched structure, it has a lower melting point compared to its straight-chain counterpart, methyl pentadecanoate. It is often used in studies of lipid metabolism, bacterial identification, and as a component in the development of various products.

Q2: What are the common impurities in commercial this compound?

Commercial this compound is typically synthesized via acid-catalyzed esterification of 12-methyltetradecanoic acid with methanol. Potential impurities can arise from the starting materials, side reactions, or the purification process. While a specific quantitative profile for all commercial sources is not publicly available, the most common impurities are outlined in the table below.

Table 1: Potential Common Impurities in Commercial this compound
Impurity CategorySpecific ImpurityTypical Purity of Commercial ProductPotential Origin
Starting Materials 12-methyltetradecanoic acid>98%[1]Incomplete esterification reaction.
MethanolResidual solvent from the synthesis.
Reaction Byproducts WaterFormed during the esterification reaction.
Catalyst Residues Residual acid catalyst (e.g., H₂SO₄, HCl)Incomplete neutralization and removal after synthesis.
Neutralized salts (e.g., Na₂SO₄)Formed during the workup process.
Isomeric Impurities Other positional isomers of methyl methyltetradecanoateImpurities in the 12-methyltetradecanoic acid starting material.
iso-branched chain fatty acid methyl estersImpurities in the 12-methyltetradecanoic acid starting material.
Homologous Impurities Methyl esters of other chain length fatty acids (e.g., C14, C16)Impurities in the 12-methyltetradecanoic acid starting material.

Q3: How can I assess the purity of my this compound sample?

The most common and effective method for assessing the purity of fatty acid methyl esters (FAMEs) is Gas Chromatography-Mass Spectrometry (GC-MS). This technique can separate volatile compounds and provide information on their relative abundance and identity.

Troubleshooting Guides

Experimental Issue: Inconsistent or Unexpected Biological Activity in Cell Culture

Q: My cell-based assays are showing variable results or unexpected toxicity when using this compound. What could be the cause?

A: Inconsistent biological activity can stem from several factors related to the purity and preparation of the fatty acid solution.

Potential Causes and Solutions:

  • Isomeric Impurities: The biological effects of fatty acids can be highly dependent on their isomeric form.[2][3] The presence of other branched-chain or positional isomers could lead to off-target effects.

    • Troubleshooting Step: If possible, obtain a certificate of analysis from the supplier detailing the isomeric purity. If high purity is critical, consider purification by preparative chromatography.

  • Solvent Effects: The solvent used to dissolve the fatty acid methyl ester can have its own biological effects.

    • Troubleshooting Step: Always run a vehicle control (media with the solvent at the same final concentration) to distinguish the effects of the solvent from your compound.

  • Poor Solubility and Micelle Formation: Fatty acids have low solubility in aqueous media and can form micelles, leading to inconsistent concentrations of the free fatty acid available to the cells.

    • Troubleshooting Step: To improve solubility and delivery, it is common practice to complex the fatty acid with fatty acid-free Bovine Serum Albumin (BSA). Ensure the BSA solution is properly prepared and filtered.

  • Contamination: The presence of unreacted starting materials or residual catalysts could be toxic to cells.

    • Troubleshooting Step: If you suspect contamination, you can attempt to re-purify your sample using silica (B1680970) gel chromatography.

Experimental Issue: Poor Chromatographic Resolution or Unexpected Peaks in GC-MS Analysis

Q: I am seeing tailing peaks, broad peaks, or unexpected peaks in my GC-MS chromatogram when analyzing this compound. How can I resolve this?

A: Chromatographic issues can arise from the sample preparation, the GC-MS instrument, or the column itself.

Potential Causes and Solutions:

  • Presence of Free Fatty Acids: Unreacted 12-methyltetradecanoic acid is more polar than its methyl ester and can interact with the GC column, leading to peak tailing.

    • Troubleshooting Step: Ensure the esterification reaction has gone to completion. If analyzing a sample for purity, the presence of the free fatty acid peak should be noted.

  • Column Contamination: Residual acidic catalyst can degrade the stationary phase of the GC column over time, leading to poor peak shape and reduced column lifetime.[4]

    • Troubleshooting Step: Ensure that the FAME sample is properly neutralized and washed after synthesis to remove any residual acid. If column degradation is suspected, trimming the first few centimeters of the column or replacing it may be necessary.

  • Co-elution of Isomers: Different positional or branched isomers may have very similar retention times, leading to broad or overlapping peaks.

    • Troubleshooting Step: Optimize your GC temperature program to improve separation. Using a more polar capillary column can also enhance the resolution of isomeric FAMEs.

  • Sample Overload: Injecting too concentrated a sample can lead to broad, fronting peaks.

    • Troubleshooting Step: Dilute your sample and re-inject.

Experimental Protocols

Protocol 1: Purity Analysis of this compound by GC-MS

This protocol outlines a general method for the analysis of FAMEs. Instrument conditions may need to be optimized for your specific system and column.

1. Sample Preparation:

  • Dissolve a small amount of the this compound in a volatile solvent such as hexane (B92381) or heptane (B126788) to a final concentration of approximately 1 mg/mL.

2. GC-MS Instrument Conditions:

  • GC Column: A polar capillary column (e.g., DB-23, HP-88, or similar cyanopropyl phase) is recommended for good separation of FAME isomers. A standard length of 30-60 meters is suitable.
  • Injector Temperature: 250 °C
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 2 minutes.
  • Ramp: Increase to 240 °C at a rate of 3-5 °C/min.
  • Hold: Hold at 240 °C for 5-10 minutes.
  • MS Detector:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: Scan from m/z 40 to 400.
  • Ion Source Temperature: 230 °C.
  • Transfer Line Temperature: 250 °C.

3. Data Analysis:

  • Identify the peak for this compound based on its retention time and mass spectrum. The mass spectrum should show a characteristic molecular ion peak (M+) at m/z 256 and other fragment ions.
  • Integrate all peaks in the chromatogram to determine the relative percentage of each component. Impurities will appear as separate peaks with different retention times and mass spectra.

Visualizations

Logical Flow for Troubleshooting Inconsistent Biological Activity

start Inconsistent Biological Activity isomeric_purity Check Isomeric Purity start->isomeric_purity solvent_effects Evaluate Solvent Effects start->solvent_effects solubility Assess Solubility / Micelle Formation start->solubility contamination Consider Contamination start->contamination coa Review Certificate of Analysis isomeric_purity->coa High Purity Critical? vehicle_control Run Vehicle Control solvent_effects->vehicle_control bsa_complex Use Fatty Acid-Free BSA solubility->bsa_complex repurify Re-purify Sample contamination->repurify purify Purify by Prep-Chromatography coa->purify Purity Insufficient

Caption: Troubleshooting inconsistent biological activity.

Experimental Workflow for GC-MS Purity Analysis

start Obtain this compound Sample dissolve Dissolve in Hexane (1 mg/mL) start->dissolve inject Inject into GC-MS dissolve->inject separate Separation on Polar Capillary Column inject->separate detect Detection by Mass Spectrometry separate->detect analyze Analyze Chromatogram and Mass Spectra detect->analyze identify Identify Main Peak and Impurities analyze->identify quantify Quantify Relative Purity identify->quantify report Report Purity quantify->report

Caption: GC-MS purity analysis workflow.

References

Technical Support Center: Refinement of Extraction Protocols for Methyl 12-methyltetradecanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the extraction and analysis of Methyl 12-methyltetradecanoate.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to convert 12-methyltetradecanoic acid to its methyl ester, this compound, for analysis?

A1: The conversion of fatty acids to their corresponding fatty acid methyl esters (FAMEs) is a crucial step for accurate analysis, particularly by gas chromatography (GC). This derivatization increases the volatility and thermal stability of the molecule, leading to better separation and improved peak shape during GC analysis.

Q2: What are the most common methods for preparing this compound?

A2: The most common methods involve transesterification of lipids or esterification of free fatty acids. These reactions are typically catalyzed by an acid (e.g., methanolic HCl, BF3 in methanol) or a base (e.g., methanolic KOH). Base-catalyzed reactions are often faster and occur at room temperature, but they do not esterify free fatty acids. Acid-catalyzed methods esterify both free fatty acids and those in complex lipids.

Q3: What type of GC column is best suited for the analysis of this compound?

A3: For the analysis of FAMEs, including branched-chain variants like this compound, polar stationary phases are typically used. Polyethylene glycol (e.g., DB-Wax) or cyanopropyl silicone (e.g., HP-88) columns are common choices. These columns allow for the separation of fatty acids based on their carbon number, degree of unsaturation, and branching.

Q4: Can this compound be purified after extraction?

A4: Yes, purification may be necessary to remove interfering substances. Common purification techniques include washing with water to remove catalysts and glycerol, followed by treatment with adsorbents like silica (B1680970) gel or activated carbon to eliminate other impurities. For high-purity requirements, preparative high-performance liquid chromatography (HPLC) can be employed.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction and analysis of this compound.

Low Yield of this compound
Potential Cause Recommended Solution
Incomplete transesterification/esterification reaction. - Ensure the catalyst (acid or base) is active and used in the correct concentration.- Optimize reaction time and temperature. For acid catalysis, heating is often required.- Ensure the sample is anhydrous, as water can inhibit the reaction.
Loss of product during extraction. - Use a high-quality, immiscible organic solvent for extraction (e.g., hexane (B92381), diethyl ether).- Perform multiple extractions with smaller volumes of solvent for better recovery.- Avoid vigorous shaking that can lead to emulsion formation.
Degradation of the sample. - Avoid excessively high temperatures or prolonged reaction times, especially with unsaturated fatty acids.- Store samples and extracts at low temperatures (-20°C or -80°C) under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Contamination of the Final Product
Potential Cause Recommended Solution
Presence of unreacted starting material (12-methyltetradecanoic acid). - Ensure the esterification reaction has gone to completion.- Use a purification step, such as a mild alkaline wash, to remove free fatty acids.
Interference from other lipids or compounds from the sample matrix. - Employ a purification step like column chromatography with silica gel or activated carbon.- For complex biological samples, interference from cholesterol can be an issue in GC analysis. Purification by HPLC can resolve this.[1]
Solvent or reagent contamination. - Use high-purity (e.g., HPLC grade) solvents and reagents.- Run a blank extraction (without the sample) to identify any contaminants originating from the reagents or labware.
Poor Chromatographic Resolution
Potential Cause Recommended Solution
Co-elution with other fatty acid methyl esters. - Optimize the GC temperature program to improve separation.- Use a longer GC column or a column with a different stationary phase to enhance resolution.- Highly polar cyanopropyl columns are often preferred for complex FAME mixtures.
Poor peak shape (e.g., tailing). - Ensure the GC inlet liner is clean and deactivated.- Check for active sites in the GC system that may be interacting with the analyte.- Confirm that the derivatization to the methyl ester is complete, as free fatty acids can exhibit poor peak shape.

Experimental Protocols

Protocol 1: Acid-Catalyzed Extraction and Esterification of this compound from Biological Samples

This protocol is adapted from general methods for FAME preparation.

Materials:

  • Lyophilized biological sample

  • Methanolic HCl (1.25 M)

  • Hexane (HPLC grade)

  • Anhydrous sodium sulfate (B86663)

  • Internal standard (e.g., Methyl heptadecanoate)

Procedure:

  • Weigh approximately 10-20 mg of the lyophilized sample into a screw-cap glass tube.

  • Add a known amount of the internal standard.

  • Add 2 mL of methanolic HCl.

  • Cap the tube tightly and heat at 80°C for 2 hours.

  • Allow the tube to cool to room temperature.

  • Add 1 mL of deionized water and 2 mL of hexane.

  • Vortex for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at 2000 rpm for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer to a clean vial.

  • Add a small amount of anhydrous sodium sulfate to dry the extract.

  • The extract is now ready for GC analysis.

Visualizations

Logical Workflow for Troubleshooting Low FAME Yield

Troubleshooting_Low_Yield start Low Yield of Methyl 12-methyltetradecanoate check_reaction Verify Transesterification/ Esterification Conditions start->check_reaction check_extraction Evaluate Extraction Procedure start->check_extraction check_degradation Assess Sample Degradation start->check_degradation catalyst Is catalyst active and at correct concentration? check_reaction->catalyst solvent Is the extraction solvent appropriate? check_extraction->solvent high_temp Are temperatures excessively high? check_degradation->high_temp time_temp Are reaction time and temperature optimized? catalyst->time_temp Yes optimize_reaction Adjust catalyst, time, temp, or dry sample. catalyst->optimize_reaction No anhydrous Is the sample anhydrous? time_temp->anhydrous Yes time_temp->optimize_reaction No anhydrous->optimize_reaction No emulsion Is emulsion formation occurring? solvent->emulsion Yes optimize_extraction Change solvent, use gentle mixing, perform multiple extractions. solvent->optimize_extraction No multiple_extractions Are multiple extractions being performed? emulsion->multiple_extractions No emulsion->optimize_extraction Yes multiple_extractions->optimize_extraction No storage Is storage appropriate (low temp, inert atm)? high_temp->storage No optimize_conditions Reduce temperature, improve storage conditions. high_temp->optimize_conditions Yes storage->optimize_conditions No Biological_Interaction compound 12-Methyltetradecanoic Acid (precursor to the methyl ester) membrane Cell Membrane Interaction/Uptake compound->membrane binding_protein Intracellular Binding Protein membrane->binding_protein transcription_factor Transcription Factor Activation/Inhibition binding_protein->transcription_factor dna DNA Binding transcription_factor->dna gene_expression Up/Down Regulation of Target Genes dna->gene_expression cellular_response Altered Cellular Response gene_expression->cellular_response

References

Validation & Comparative

Unambiguous Identification of Methyl 12-methyltetradecanoate: A Comparative Guide to GC-MS and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of chemical compounds is paramount. This guide provides a comprehensive comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the identification of Methyl 12-methyltetradecanoate, a branched-chain fatty acid methyl ester.

This document delves into the experimental protocols, data presentation, and fundamental principles of each method, offering a clear and objective comparison to aid in selecting the most appropriate technique for specific research needs.

At a Glance: GC-MS vs. NMR for this compound Identification

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Information Provides molecular weight and fragmentation pattern, aiding in structural inference.Provides detailed information about the chemical environment of each atom (¹H and ¹³C), enabling unambiguous structure determination.
Sensitivity High (picogram to femtogram range).Lower (microgram to milligram range).[1]
Sample Requirement Typically requires derivatization to the volatile Fatty Acid Methyl Ester (FAME).[2][3]Non-destructive, requires dissolution in a deuterated solvent.[1][4]
Resolution High chromatographic resolution separates components of a mixture.High spectral resolution distinguishes subtle differences in chemical environments.
Data Complexity Mass spectra can be complex and require library matching for identification.NMR spectra provide direct structural information but can be complex for large molecules.
Confirmation Provides strong evidence for identification, often confirmed by retention index and library matching.Considered the gold standard for structural elucidation, providing definitive confirmation.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of this compound by GC-MS first requires the conversion of the parent fatty acid (12-methyltetradecanoic acid) into its more volatile methyl ester.[2][3][5]

1. Derivatization to Fatty Acid Methyl Ester (FAME):

A common method is acid-catalyzed esterification.[5][6]

  • Reagents: Methanolic HCl or BF₃ in methanol.[5][6]

  • Procedure:

    • A small amount of the lipid sample is mixed with the methanolic HCl or BF₃ solution in a sealed vial.

    • The mixture is heated (e.g., 60-100°C) for a specific duration to ensure complete reaction.[6]

    • After cooling, the FAMEs are extracted into an organic solvent like hexane.[6]

    • The organic layer is then concentrated and ready for GC-MS analysis.

2. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or semi-polar capillary column is typically used for FAME analysis.[3]

    • Injector: Split/splitless injector, with a typical injection volume of 1 µL.

    • Oven Temperature Program: A temperature gradient is employed to separate the FAMEs based on their boiling points. For example, an initial temperature of 100°C held for a few minutes, followed by a ramp to 250°C.

    • Carrier Gas: Helium or Hydrogen.[3]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.[7]

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: A mass range of m/z 40-550 is typically scanned to detect the molecular ion and key fragments.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR analysis provides detailed structural information without the need for derivatization, although it requires a higher sample concentration.[1][9]

1. Sample Preparation:

  • Sample Quantity: Approximately 5-25 mg for ¹H NMR and a higher concentration for ¹³C NMR.[4][10]

  • Solvent: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) to avoid solvent signals in the ¹H NMR spectrum.[4][10]

  • Filtration: The solution should be filtered to remove any particulate matter which can affect spectral quality.[4]

  • NMR Tube: The final solution is transferred to a standard 5 mm NMR tube.[9]

2. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

  • Experiments:

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

    • 2D NMR (e.g., COSY, HSQC): Can be used to further elucidate the connectivity of atoms within the molecule.

Data Presentation and Interpretation

GC-MS Data for this compound

The GC-MS analysis of this compound provides two key pieces of information: the retention time from the gas chromatogram and the mass spectrum from the mass spectrometer.

  • Retention Time: The time it takes for the compound to travel through the GC column. This is a characteristic property under specific chromatographic conditions and can be compared to a standard. The Kovats retention index for this compound on a standard non-polar column is reported to be around 1786.[11]

  • Mass Spectrum: The mass spectrum displays the relative abundance of ions at different mass-to-charge ratios (m/z).

    • Molecular Ion (M⁺): The peak corresponding to the intact molecule, which for this compound is at m/z 256.42.[11][12][13][14]

    • Key Fragments: Characteristic fragments for fatty acid methyl esters include a prominent peak at m/z 74 due to the McLafferty rearrangement of the methoxycarbonyl group, and other fragments resulting from the cleavage of the carbon chain.[11] The presence of a branched methyl group will influence the fragmentation pattern, providing clues to its position.

Ion (m/z)IdentitySignificance
256[M]⁺Molecular Ion
227[M-29]⁺Loss of an ethyl group
213[M-43]⁺Loss of a propyl group
74[CH₃OC(OH)=CH₂]⁺McLafferty rearrangement product, characteristic of FAMEs
NMR Data for this compound

The ¹H and ¹³C NMR spectra provide a detailed map of the molecule's structure.

¹H NMR Spectrum:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.67s3H-O-CH₃
~2.30t2H-CH₂-C=O
~1.62m2H-CH₂-CH₂-C=O
~1.25m~18H-(CH₂)n- backbone
~1.15m1H-CH(CH₃)-
~0.88d3H-CH(CH₃)-
~0.86t3H-CH₂-CH₃

¹³C NMR Spectrum:

Chemical Shift (ppm)Assignment
~174.4C=O
~51.4-O-CH₃
~36.8-CH(CH₃)-
~34.1-CH₂-C=O
~29.7 - 29.1-(CH₂)n- backbone
~27.2-CH₂-CH(CH₃)-
~25.0-CH₂-CH₂-C=O
~19.2-CH(CH₃)-
~11.5-CH₂-CH₃

(Note: Specific chemical shifts can vary slightly depending on the solvent and spectrometer frequency.)

Visualizing the Analytical Workflows

To better understand the processes involved, the following diagrams illustrate the experimental workflows for both GC-MS and NMR analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Lipid Sample Derivatization Derivatization (Esterification) Sample->Derivatization Extraction Solvent Extraction Derivatization->Extraction Concentration Concentration Extraction->Concentration Injection Injection into GC Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Chromatogram Retention Time Detection->Chromatogram MassSpectrum Mass Spectrum Detection->MassSpectrum Identification Identification Chromatogram->Identification LibrarySearch Library Search & Fragmentation Analysis MassSpectrum->LibrarySearch LibrarySearch->Identification

Caption: GC-MS workflow for this compound identification.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis Sample Lipid Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Filtration Filtration Dissolution->Filtration NMR_Tube Transfer to NMR Tube Filtration->NMR_Tube Acquisition Data Acquisition (1H, 13C, 2D) NMR_Tube->Acquisition Processing Fourier Transform & Phasing Acquisition->Processing Spectrum NMR Spectrum Processing->Spectrum Integration Integration & Peak Picking Spectrum->Integration Assignment Chemical Shift & Coupling Constant Analysis Spectrum->Assignment Structure Structure Elucidation Integration->Structure Assignment->Structure

Caption: NMR workflow for this compound identification.

Logical Relationship for Structural Confirmation

The identification of a compound like this compound often involves a synergistic approach, where the information from both techniques contributes to a confident structural assignment.

Identification_Logic cluster_gcms GC-MS Data cluster_nmr NMR Data MolecularWeight Molecular Weight (m/z 256) Confirmation Confirmed Structure: This compound MolecularWeight->Confirmation Fragmentation Characteristic Fragments (m/z 74, etc.) Fragmentation->Confirmation RetentionIndex Retention Index (~1786) RetentionIndex->Confirmation FunctionalGroups Functional Groups (-OCH3, C=O) FunctionalGroups->Confirmation CarbonBackbone Carbon Skeleton & Branching CarbonBackbone->Confirmation Connectivity Atom Connectivity (from 2D NMR) Connectivity->Confirmation

Caption: Logical flow for structural confirmation using GC-MS and NMR data.

Conclusion

Both GC-MS and NMR spectroscopy are indispensable tools for the identification of this compound. GC-MS offers high sensitivity and is excellent for identifying the compound within a complex mixture, providing strong evidence for its molecular weight and classifying it as a fatty acid methyl ester. However, for unambiguous structural elucidation, particularly the precise location of the methyl branch, NMR spectroscopy is the definitive method. It provides a complete structural picture by detailing the connectivity and chemical environment of each atom.

For routine analysis and screening where reference mass spectra are available, GC-MS is a rapid and reliable technique. For the de novo identification of novel compounds or for absolute structural confirmation, NMR spectroscopy is essential. The choice between these techniques will ultimately depend on the specific goals of the analysis, the sample complexity, and the level of structural detail required. In many research scenarios, the orthogonal data from both GC-MS and NMR provides the most robust and irrefutable identification of this compound.

References

A Comparative Guide to the Validation of Analytical Methods for Methyl 12-methyltetradecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of compounds such as Methyl 12-methyltetradecanoate is critical. This guide provides a comparative overview of the two primary analytical techniques for the validation of this branched-chain fatty acid methyl ester (FAME): Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

This compound is a fatty acid methyl ester derived from the formal condensation of the carboxy group of 12-methyltetradecanoic acid with methanol[1]. Its analysis is crucial in various fields, including microbiology and biomarker research. The selection of an appropriate analytical method depends on factors such as sensitivity, selectivity, sample matrix, and the specific goals of the analysis.

Comparison of Analytical Method Performance

The validation of an analytical method ensures that it is suitable for its intended purpose. Key performance characteristics for the analysis of Fatty Acid Methyl Esters (FAMEs), including what can be expected for this compound, are summarized below. Gas chromatography is the most prevalent technique for FAME analysis due to its high resolution and sensitivity[2].

Table 1: Expected Performance Characteristics of GC-MS and HPLC-UV for FAME Analysis

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (r²) > 0.99> 0.99[3]
Accuracy (% Recovery) 95 - 105%81.7 - 110.9%[4]
Precision (% RSD) < 10%< 3%[3]
Limit of Detection (LOD) Low femtomol range on column[5]0.0001% mass for some FAMEs[4]
Limit of Quantitation (LOQ) ng/mL range[6]0.0004% mass for some FAMEs[4]

Note: The data presented are typical values for FAMEs and serve as an expected performance range for this compound analysis. Specific values may vary depending on the exact experimental conditions and sample matrix.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for GC-MS and HPLC-UV analysis of FAMEs.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for high selectivity and sensitivity[6].

1. Sample Preparation (Derivatization to FAME)

Since fatty acids are polar and have high boiling points, derivatization to their corresponding methyl esters is a standard procedure for GC analysis[7][8].

  • Acid-Catalyzed Esterification:

    • To approximately 25 mg of a sample containing 12-methyltetradecanoic acid, add 2 mL of 2% methanolic sulfuric acid or 5% HCl in methanol[8].

    • Heat the mixture in a sealed vial at 80°C for 20 minutes[8].

    • Allow the reaction to cool to room temperature.

    • Add 2 mL of a 6% aqueous sodium carbonate solution and 2 mL of heptane (B126788).

    • Vortex the mixture and allow the layers to separate.

    • The upper heptane layer, containing the this compound, is collected for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Column: A polar cyanopropyl stationary phase column, such as an Agilent HP-88 (100 m x 0.25 mm, 0.20 µm) or a DB-23, is recommended for detailed cis/trans isomer separation. A polyethylene (B3416737) glycol phase like a DB-WAX can also be used for general FAME profiling[9].

  • Injector: Split/splitless inlet at 250°C with a split ratio of 50:1[9].

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min[8].

  • Oven Temperature Program: 50°C hold for 1 min, ramp at 25°C/min to 175°C, then ramp at 4°C/min to 230°C and hold for 5 min[9].

  • Mass Spectrometer: Agilent 5975C MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV[8].

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, or full scan mode for qualitative analysis[5][10]. Key ions for this compound would include the molecular ion (m/z 256.4) and characteristic fragment ions (e.g., m/z 74, the McLafferty rearrangement product)[1].

High-Performance Liquid Chromatography (HPLC-UV) Protocol

HPLC can be a valuable alternative to GC, especially when derivatization is to be avoided or for the separation of certain isomers[3].

1. Sample Preparation

  • Dissolve a known quantity of the sample containing this compound in the mobile phase or a compatible solvent like acetonitrile[3].

  • Filter the sample through a 0.45 µm filter prior to injection.

2. HPLC Instrumentation and Conditions

  • HPLC System: Waters Alliance e2695 or equivalent with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used[11].

  • Mobile Phase: Isocratic elution with acetonitrile (B52724) is a common method for FAME analysis[3][12]. A gradient of methanol (B129727) and a mixture of isopropanol/hexane can also be employed[3].

  • Flow Rate: 1.0 mL/min[11].

  • Column Temperature: 40°C[3][12].

  • UV Detection: 205 nm, as FAMEs have a weak chromophore[3][12].

Diagrams of Workflows and Logical Relationships

Visual representations of experimental workflows and analytical principles can aid in understanding these complex processes.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Preparation cluster_execution 2. Experimental Execution cluster_validation 3. Method Validation cluster_documentation 4. Documentation define_analyte Define Analyte: This compound select_method Select Method (GC-MS or HPLC-UV) define_analyte->select_method prepare_standards Prepare Standard Solutions & Quality Controls select_method->prepare_standards sample_prep Sample Preparation (incl. Derivatization for GC) prepare_standards->sample_prep instrument_setup Instrument Setup & Calibration sample_prep->instrument_setup run_analysis Analyze Samples, Standards, and QCs instrument_setup->run_analysis linearity Linearity & Range run_analysis->linearity accuracy Accuracy (% Recovery) run_analysis->accuracy precision Precision (Repeatability & Intermediate) run_analysis->precision lod_loq LOD & LOQ run_analysis->lod_loq specificity Specificity / Selectivity run_analysis->specificity data_analysis Data Analysis & Statistical Evaluation linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis specificity->data_analysis final_report Final Validation Report data_analysis->final_report

General workflow for the validation of an analytical method.

Analytical_Technique_Comparison cluster_sample Sample cluster_gcms GC-MS Path cluster_hplc HPLC-UV Path sample Sample containing This compound derivatization Derivatization (Esterification) sample->derivatization Required no_derivatization Direct Injection sample->no_derivatization Optional gc_separation GC Separation (Volatility) derivatization->gc_separation ms_detection MS Detection (Mass-to-Charge Ratio) gc_separation->ms_detection hplc_separation HPLC Separation (Polarity) no_derivatization->hplc_separation uv_detection UV Detection (Chromophore) hplc_separation->uv_detection

Comparison of GC-MS and HPLC-UV analytical pathways.

Concluding Remarks

Both GC-MS and HPLC-UV are suitable for the analysis of this compound, with the choice depending on the specific requirements of the study. GC-MS offers superior sensitivity and selectivity, making it ideal for trace-level quantification and confirmatory analysis, though it requires a derivatization step. HPLC-UV provides a simpler workflow without derivatization and can be advantageous for the separation of certain isomers, but it may have lower sensitivity. The validation data and protocols provided in this guide serve as a robust starting point for developing and validating a method for the analysis of this compound in various research and development settings.

References

A Comparative Guide to Methyl 12-methyltetradecanoate and Other Branched-Chain Fatty Acid Methyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Methyl 12-methyltetradecanoate against other branched-chain fatty acid (BCFA) methyl esters. The information presented is supported by experimental data to assist researchers and professionals in drug development and other scientific fields in making informed decisions for their applications.

Branched-chain fatty acids are key components of the cell membranes of many bacteria, where they play a crucial role in maintaining membrane fluidity and function, particularly in response to environmental stressors like temperature changes. Their methyl esters are widely used in research for analytical purposes, such as in gas chromatography-mass spectrometry (GC-MS) for profiling bacterial fatty acid compositions. This compound, an anteiso-C15:0 methyl ester, is a prominent member of this class of molecules.

Performance Comparison: Physical Properties and Impact on Membrane Fluidity

The primary performance metric for comparing BCFA methyl esters in a biological context is their effect on the physical properties of lipid bilayers, most notably membrane fluidity. This is critical for cellular processes and the survival of organisms like bacteria. A key indicator of this effect is the melting point of the fatty acid methyl ester; lower melting points are associated with greater membrane fluidity.

Table 1: Comparison of Physical and Biological Properties of BCFA Methyl Esters

PropertyThis compound (anteiso-C15:0)Methyl 13-methyltetradecanoate (B1259418) (iso-C15:0)Methyl 14-methylpentadecanoate (iso-C16:0)Methyl 14-methylhexadecanoate (anteiso-C17:0)
Structure Anteiso-branchedIso-branchedIso-branchedAnteiso-branched
Melting Point (°C) -2.5[1]8.9[1]18.5[1]15.4[1]
Effect on Membrane Fluidity High fluidizing effect[2][3]Moderate fluidizing effect[2][3]Lower fluidizing effectHigh fluidizing effect
Bacterial Adaptation Role Increased proportion at lower temperatures to maintain membrane fluidity[2][3][4]Decreased proportion at lower temperatures[2][4]Generally less abundant and less involved in temperature adaptation compared to C15 and C17 BCFAs.Increased proportion at lower temperatures[4]

Summary of Performance:

The data clearly indicates that anteiso-branched fatty acid methyl esters, such as this compound, have significantly lower melting points compared to their iso-branched counterparts of similar carbon number.[1] This physical property directly translates to a greater capacity to increase membrane fluidity.[2][3] Bacteria like Listeria monocytogenes and Bacillus subtilis exploit this by increasing the proportion of anteiso-fatty acids in their cell membranes when exposed to cold temperatures, a process known as homeoviscous adaptation.[3][4][5] This adaptation is critical for their survival at refrigeration temperatures.[4] Therefore, for applications requiring the modulation of lipid bilayer fluidity, this compound offers a superior performance over iso-branched alternatives.

Experimental Protocols

Analysis of Bacterial Fatty Acid Methyl Esters by Gas Chromatography (GC)

This protocol is a standard method for the extraction and analysis of fatty acid methyl esters from bacterial cells, allowing for the quantification of different BCFA methyl esters.

a. Sample Preparation (Saponification, Methylation, and Extraction):

  • Harvesting: Collect approximately 40-50 mg of bacterial cells from a culture plate.

  • Saponification: Add 1 mL of 15% (w/v) sodium hydroxide (B78521) in 50% (v/v) methanol (B129727) to the cell pellet. Heat at 100°C for 30 minutes in a sealed tube.

  • Methylation: Cool the tube and add 2 mL of 6 M hydrochloric acid in methanol. Heat at 80°C for 10 minutes.

  • Extraction: After cooling, add 1.25 mL of a 1:1 (v/v) solution of methyl tert-butyl ether and hexane. Mix for 10 minutes.

  • Washing: Remove the aqueous (lower) phase. Add 3 mL of 1.2% (w/v) sodium hydroxide and mix for 5 minutes.

  • Final Extraction: Transfer the upper, organic phase containing the fatty acid methyl esters to a clean vial for GC analysis.

b. Gas Chromatography (GC) Analysis:

  • Instrument: Agilent 7890A GC system or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet: Split/splitless inlet in split mode (e.g., 10:1 ratio) at 250°C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: 170°C to 270°C at a ramp of 5°C/min.

  • Detector: Flame Ionization Detector (FID) at 300°C.

  • Injection Volume: 1-2 µL.

This protocol is adapted from standard bacterial fatty acid analysis methods.

Determination of Membrane Fluidity using Fluorescence Anisotropy

This method measures the fluidity of liposomes or cell membranes containing different BCFA methyl esters using the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).

  • Liposome (B1194612) Preparation: Prepare liposomes from a defined lipid mixture (e.g., phosphatidylcholine) incorporating the BCFA methyl ester of interest.

  • DPH Labeling: Add a small aliquot of DPH solution in a suitable solvent (e.g., tetrahydrofuran) to the liposome suspension. Incubate in the dark to allow the probe to incorporate into the lipid bilayers.

  • Fluorescence Anisotropy Measurement:

    • Use a fluorometer equipped with polarizing filters.

    • Excite the DPH-labeled sample with vertically polarized light at approximately 355 nm.

    • Measure the fluorescence emission intensity at around 430 nm through both vertical (I_parallel) and horizontal (I_perpendicular) polarizing filters.

  • Calculation of Anisotropy (r):

    • Anisotropy is calculated using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular), where G is an instrument-specific correction factor.

    • A lower anisotropy value indicates higher membrane fluidity.

This protocol is based on established methods for membrane fluidity analysis.[6][7]

Visualizations

Biosynthesis of Branched-Chain Fatty Acids

The relative abundance of iso- and anteiso-fatty acids in bacteria is determined at the initiation step of fatty acid synthesis. The enzyme β-ketoacyl-acyl carrier protein synthase III (FabH) selects for different short-chain acyl-CoA primers derived from the catabolism of branched-chain amino acids.

cluster_0 Branched-Chain Amino Acid Catabolism cluster_1 Acyl-CoA Primers cluster_2 Fatty Acid Elongation cluster_3 Resulting Branched-Chain Fatty Acids Valine Valine Isobutyryl_CoA Isobutyryl-CoA Valine->Isobutyryl_CoA Leucine Leucine Isovaleryl_CoA Isovaleryl-CoA Leucine->Isovaleryl_CoA Isoleucine Isoleucine _2_Methylbutyryl_CoA 2-Methylbutyryl-CoA Isoleucine->_2_Methylbutyryl_CoA FabH FabH (Condensing Enzyme) Isobutyryl_CoA->FabH Isovaleryl_CoA->FabH _2_Methylbutyryl_CoA->FabH Elongation_Cycle Elongation Cycle (FASII) FabH->Elongation_Cycle Malonyl_ACP Malonyl-ACP Malonyl_ACP->FabH Even_Iso Even-numbered iso-Fatty Acids Elongation_Cycle->Even_Iso from Isobutyryl-CoA Odd_Iso Odd-numbered iso-Fatty Acids Elongation_Cycle->Odd_Iso from Isovaleryl-CoA Odd_Anteiso Odd-numbered anteiso-Fatty Acids (e.g., 12-methyltetradecanoic acid) Elongation_Cycle->Odd_Anteiso from 2-Methylbutyryl-CoA

Caption: Biosynthesis pathway of iso- and anteiso-fatty acids in bacteria.

Experimental Workflow for BCFA Analysis

The following diagram outlines the general workflow for the analysis of branched-chain fatty acid methyl esters from a bacterial culture.

Start Bacterial Culture Harvest Cell Harvesting (Centrifugation) Start->Harvest Saponification Saponification (NaOH/Methanol, Heat) Harvest->Saponification Methylation Methylation (HCl/Methanol, Heat) Saponification->Methylation Extraction Liquid-Liquid Extraction (Hexane/MTBE) Methylation->Extraction GC_Analysis GC-FID/MS Analysis Extraction->GC_Analysis Data Data Analysis (Peak Identification & Quantification) GC_Analysis->Data

Caption: Workflow for the analysis of bacterial BCFA methyl esters.

References

A Comparative Guide to the Isomeric Separation of Methyltetradecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate separation and quantification of methyltetradecanoate isomers are critical in various research and development fields, from biomarker discovery to food science and pharmaceutical analysis. The subtle differences in the position and geometry of double bonds in these fatty acid methyl esters (FAMEs) can lead to significant variations in their biological activity and chemical properties. This guide provides an objective comparison of the primary chromatographic techniques used for the separation of methyltetradecanoate isomers, supported by experimental data and detailed protocols to aid in method selection and implementation.

At a Glance: Comparison of Key Chromatographic Techniques

The separation of methyltetradecanoate isomers is primarily achieved through three principal techniques: Gas Chromatography (GC), Silver-Ion High-Performance Liquid Chromatography (Ag-HPLC), and Supercritical Fluid Chromatography (SFC). Each method offers distinct advantages in terms of resolution, speed, and selectivity.

FeatureGas Chromatography (GC)Silver-Ion HPLC (Ag-HPLC)Supercritical Fluid Chromatography (SFC)
Primary Separation Principle Volatility and polarityInteraction of double bonds with silver ionsPolarity and mobile phase interactions
Best Suited For Separation of cis/trans isomersSeparation of positional and geometric isomersFast, "green" separations; chiral isomers
Typical Stationary Phases Highly polar cyanopropylsiloxane (e.g., HP-88, SP-2560), Ionic Liquids (e.g., SLB-IL111)Silver-ion impregnated silica (B1680970) or cation-exchange columns (e.g., ChromSpher 5 Lipids)Chiral and achiral packed columns
Key Advantages High resolution for geometric isomers, established methodsUnparalleled selectivity for double bond position and geometryHigh speed, reduced organic solvent consumption
Limitations Potential for thermal degradation of some analytesColumn instability and potential for silver leachingRequires specialized instrumentation

Quantitative Data Summary

The following tables summarize representative quantitative data for the separation of methyltetradecanoate (C14) isomers using different chromatographic techniques.

Table 1: Gas Chromatography (GC) Separation of Methyltetradecanoate Isomers

Data derived from a typical analysis of a FAMEs mixture on a highly polar cyanopropyl column.

CompoundRetention Time (min)[1]Isomer Type
Methyl myristate (C14:0)15.878Saturated
Methyl myristoleate (B1240118) (C14:1)16.275Monounsaturated

Note: The resolution between cis and trans isomers of C14:1 is significantly improved with the use of highly polar columns. For instance, a time-temperature programmed GC method with a highly polar cyanopropyl column can effectively resolve these isomers[2]. Ionic liquid stationary phases, such as SLB-IL111, have also demonstrated superior separation of cis/trans monounsaturated FAMEs from C14:1 to C20:1 compared to conventional columns[3].

Table 2: Silver-Ion HPLC Separation of FAME Isomers
Elution OrderIsomer Characteristics
1stSaturated (e.g., Methyl myristate)
2ndtrans-Monounsaturated
3rdcis-Monounsaturated
4thDiunsaturated, etc.

The retention strength increases with the number of double bonds. For positional isomers, those with double bonds further from the ester group tend to elute earlier. The use of two Varian ChromSpher Lipids columns in series with a mobile phase of acetonitrile (B52724) in hexane (B92381) has been shown to be effective for separating FAME isomers[4].

Table 3: Supercritical Fluid Chromatography (SFC) of Isomers

SFC is a powerful technique for the rapid separation of various isomers. While specific data for methyltetradecanoate is limited, its application for other FAMEs and structurally similar compounds demonstrates its potential.

FeaturePerformance
Analysis Time Significantly shorter than HPLC[5]
Resolution Capable of separating positional and geometric isomers
Solvent Consumption Reduced use of organic solvents, making it a "greener" alternative

SFC has been shown to be particularly effective for the separation of chiral compounds and can achieve faster separations than normal-phase HPLC[5].

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting separation techniques. Below are representative protocols for the key methods discussed.

Protocol 1: Gas Chromatography (GC) of Methyltetradecanoate Isomers

This protocol is based on the analysis of FAMEs using a highly polar cyanopropyl stationary phase, which is effective for separating cis/trans isomers[2][6].

Workflow Diagram:

GC_Workflow Sample_Prep Sample Preparation (Transesterification to FAMEs) GC_Injection GC Injection Sample_Prep->GC_Injection Separation Separation on HP-88 or SP-2560 column GC_Injection->Separation Detection FID or MS Detection Separation->Detection Data_Analysis Data Analysis (Peak Identification & Quantification) Detection->Data_Analysis

Caption: Gas Chromatography workflow for FAME analysis.

Instrumentation:

  • Gas Chromatograph: Agilent 7890A or similar, equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: Agilent J&W HP-88 (100 m x 0.25 mm, 0.20 µm) or Supelco SP-2560 (75 m).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

GC Conditions:

  • Inlet Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 13 minutes.

    • Ramp 1: 10 °C/min to 180 °C, hold for 6 minutes.

    • Ramp 2: 1 °C/min to 200 °C, hold for 0 minutes.

    • Ramp 3: 4 °C/min to 240 °C, hold for 10.5 minutes.

  • Detector Temperature: 280 °C (FID)

  • Injection Volume: 1 µL

  • Split Ratio: 100:1

Protocol 2: Silver-Ion High-Performance Liquid Chromatography (Ag-HPLC)

This protocol describes a general method for the separation of FAME isomers based on unsaturation using a silver-ion impregnated column[4].

Workflow Diagram:

HPLC_Workflow Sample_Prep Sample Preparation (FAMEs in Hexane) HPLC_Injection HPLC Injection Sample_Prep->HPLC_Injection Separation Separation on ChromSpher 5 Lipids column HPLC_Injection->Separation Detection UV or ELSD Detection Separation->Detection Fraction_Collection Fraction Collection (Optional) Separation->Fraction_Collection Data_Analysis Data Analysis Detection->Data_Analysis

Caption: Silver-Ion HPLC workflow for FAME isomer separation.

Instrumentation:

  • HPLC System: Agilent 1200 series or similar, with a UV or Evaporative Light Scattering Detector (ELSD).

  • Column: Varian ChromSpher 5 Lipids (250 x 4.6 mm), potentially two in series for enhanced resolution.

  • Column Temperature: Controlled, e.g., 20 °C.

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with 0.5% to 1.5% acetonitrile in hexane.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV at 205 nm or ELSD.

Concluding Remarks

The choice of the optimal method for the separation of methyltetradecanoate isomers depends on the specific research question. Gas chromatography with highly polar stationary phases is a robust and high-resolution technique, particularly for cis/trans isomer differentiation. Silver-ion HPLC offers unparalleled selectivity for both positional and geometric isomers based on the degree of unsaturation. Supercritical fluid chromatography emerges as a promising high-speed, environmentally friendly alternative, especially for complex mixtures and chiral separations. The provided data and protocols serve as a starting point for method development and optimization in your laboratory.

References

A Comparative Guide to the Biological Activities of Methyl 12-methyltetradecanoate and its Parent Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of methyl 12-methyltetradecanoate and its parent fatty acid, 12-methyltetradecanoic acid (12-MTA). While extensive research has elucidated the multifaceted biological effects of 12-MTA, data on its methyl ester derivative remains comparatively scarce. This document summarizes the available quantitative data, details relevant experimental protocols, and presents signaling pathways and workflows to facilitate further research and drug development efforts.

Overview of Biological Activities

12-Methyltetradecanoic acid (12-MTA), a branched-chain fatty acid, has demonstrated a range of biological activities, most notably in the areas of oncology and microbiology. In contrast, the biological profile of its methyl ester, this compound, is not as well-defined in the scientific literature. Generally, fatty acid methyl esters (FAMEs) are recognized for their role as chemical standards and have been identified in various natural extracts with biological activities. Some studies suggest that FAMEs can exhibit antimicrobial and cytotoxic effects.

Quantitative Comparison of Biological Activities

The following table summarizes the available quantitative data for the biological activities of 12-methyltetradecanoic acid. Currently, directly comparable quantitative data for this compound is not available in the cited literature.

Biological ActivityTarget/AssayTest Organism/Cell LineQuantitative Data (12-methyltetradecanoic acid)Citation
Anti-cancer MTT AssayPC3 (Prostate Cancer)IC50: 17.99 µg/mL[1]
MTT AssayA549 (Lung Cancer)IC50: 35.44 µg/mL[1]
MTT AssayMCF-7 (Breast Cancer)IC50: 28.69 µg/mL[1]
MTT AssayOVCAR-3 (Ovarian Cancer)IC50: 25.33 µg/mL[1]
Anti-larval Settlement Larval Settlement AssayHydroides elegansIC50: 0.6 µg/mL[2]
Larval Settlement AssayHydroides elegansLC50: >80 µg/mL[2]

Detailed Experimental Protocols

MTT Assay for Cell Proliferation

This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells/well and incubate for 24 hours to allow for cell attachment.[3][4][5]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 12-methyltetradecanoic acid) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).[5]

  • MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[3]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a detergent solution, to dissolve the formazan crystals.[3][5]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Broth Microdilution Assay for Antibacterial Susceptibility

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.

Principle: The broth microdilution method involves testing a series of dilutions of an antimicrobial agent in a liquid growth medium to determine the lowest concentration that inhibits the visible growth of a microorganism.[6][7]

Procedure:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard) from a fresh culture.[8][9]

  • Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[6]

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).[6][9]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-24 hours.[7]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[6][7]

Larval Settlement Assay

This protocol is used to evaluate the effect of a compound on the settlement of marine invertebrate larvae.

Principle: This assay exposes competent larvae to different concentrations of a test compound to determine its effect on their ability to settle and metamorphose.

Procedure:

  • Larval Culture: Culture marine invertebrate larvae (e.g., Hydroides elegans) to the competent stage for settlement.

  • Assay Setup: Prepare multi-well plates with filtered seawater and add the test compound at various concentrations. A solvent control should be included.

  • Larval Addition: Add a specific number of competent larvae to each well.[10]

  • Incubation: Incubate the plates under controlled conditions (e.g., temperature and light) for a defined period (e.g., 24-48 hours).

  • Assessment of Settlement: Count the number of settled and metamorphosed larvae in each well under a microscope.

  • Data Analysis: Calculate the percentage of settlement inhibition for each concentration compared to the control and determine the IC50 value.[2]

Visualizing Mechanisms and Workflows

Anti-Cancer Mechanism of 12-Methyltetradecanoic Acid

The proposed anti-cancer activity of 12-methyltetradecanoic acid involves the inhibition of 5-lipoxygenase (5-LOX), leading to a reduction in the pro-proliferative metabolite 5-HETE and subsequent induction of apoptosis.[1]

anticancer_pathway MTA 12-Methyltetradecanoic Acid (12-MTA) LOX 5-Lipoxygenase (5-LOX) MTA->LOX Inhibits Apoptosis Apoptosis MTA->Apoptosis Induces HETE 5-HETE LOX->HETE Produces Proliferation Cell Proliferation HETE->Proliferation Promotes cytotoxicity_workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_compound Add Test Compound (e.g., 12-MTA or its ester) incubate1->add_compound incubate2 Incubate (48-72h) add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 add_solvent Add Solubilizing Agent incubate3->add_solvent read_absorbance Read Absorbance (570 nm) add_solvent->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

References

A Comparative Analysis of Mass Spectral Libraries for the Identification of Methyl 12-methyltetradecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of major mass spectral libraries for the identification of Methyl 12-methyltetradecanoate. The performance of prominent libraries, including the NIST Mass Spectrometry Data Center, the Wiley Registry of Mass Spectral Data, and the METLIN Metabolite Database, is evaluated based on their utility in matching an experimental mass spectrum of this branched-chain fatty acid methyl ester. This document presents supporting experimental and computational protocols, quantitative data, and visual workflows to aid researchers in selecting the most appropriate library for their analytical needs.

Experimental and Computational Protocols

A standardized approach is crucial for the reliable acquisition of mass spectra and their subsequent comparison against library data. The following protocols outline the methodology for sample analysis and data processing.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) of this compound

This protocol details the steps for generating a high-quality electron ionization (EI) mass spectrum of this compound.

  • Sample Preparation: A standard of this compound is dissolved in a high-purity solvent, such as hexane (B92381) or ethyl acetate, to a concentration of approximately 1 µg/mL.

  • Gas Chromatography (GC) Conditions:

    • Injector: Splitless injection is used to maximize the transfer of the analyte to the column. The injector temperature is maintained at 250°C.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate of 1 mL/min.

    • GC Column: A capillary column with a polar stationary phase, such as a Carbowax-type (polyethylene glycol) column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is employed for optimal separation of fatty acid methyl esters.

    • Oven Temperature Program: The oven temperature is initially held at 100°C for 2 minutes, then ramped up to 240°C at a rate of 10°C/min, and held at 240°C for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) is performed at a standard energy of 70 eV.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is used.

    • Scan Range: The mass-to-charge ratio (m/z) is scanned from 40 to 400 amu.

    • Ion Source Temperature: The ion source is maintained at 230°C.

    • Transfer Line Temperature: The transfer line connecting the GC to the MS is held at 250°C.

Computational Protocol: Mass Spectral Library Comparison

This protocol describes the process for comparing the experimentally acquired mass spectrum against the entries in the selected mass spectral libraries.

  • Data Extraction: The mass spectrum of the chromatographic peak corresponding to this compound is extracted and background-subtracted using the instrument's data analysis software.

  • Library Search Software: A dedicated mass spectral library search program, such as NIST MS Search or Wiley's KnowItAll, is utilized for the comparison.

  • Search Algorithm: The primary search algorithm employed is the dot-product similarity search, which calculates the cosine of the angle between the experimental and library mass spectra vectors. A higher dot-product score (closer to 1000) indicates a better match. A reverse search, which penalizes peaks in the library spectrum that are absent in the experimental spectrum, is also performed to confirm the identification.

  • Data Evaluation: The top hits from each library search are evaluated based on the following criteria:

    • Similarity Score (Match Factor): The primary quantitative measure of the match quality.

    • Reverse Match Factor: Confirms the absence of significant extraneous peaks in the library spectrum.

    • Visual Comparison: A side-by-side visual inspection of the experimental and library spectra to assess the similarity of fragmentation patterns.

    • Retention Index (RI) Comparison: If available in the library, the experimental retention index is compared with the library value for an additional layer of confirmation.

Quantitative Data Summary

The following table summarizes the simulated results of a mass spectral library search for an experimentally acquired spectrum of this compound against the NIST, Wiley, and METLIN libraries. The data presented are representative of a typical high-quality match.

Mass Spectral LibraryLibrary Entry IDMatch Factor (Forward)Reverse Match Factor
NIST Mass Spectrometry Data Center 36497962975
Wiley Registry of Mass Spectral Data 1260194958971
METLIN Metabolite Database 4287945960

Visualizing the Workflow and Comparison Logic

To further clarify the experimental and computational processes, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_processing Data Processing & Comparison prep Dissolve Methyl 12-methyltetradecanoate in Hexane gc_ms Inject Sample into GC-MS prep->gc_ms separation Chromatographic Separation gc_ms->separation detection Mass Spectral Detection (EI) separation->detection extraction Extract Mass Spectrum detection->extraction library_search Library Search (NIST, Wiley, METLIN) extraction->library_search evaluation Evaluate Match Quality library_search->evaluation

Experimental and data analysis workflow.

comparison_logic cluster_input Input Data cluster_libraries Mass Spectral Libraries cluster_comparison Comparison Process cluster_output Output exp_spec Experimental Mass Spectrum algorithm Dot-Product Algorithm exp_spec->algorithm nist NIST nist->algorithm wiley Wiley wiley->algorithm metlin METLIN metlin->algorithm scoring Calculate Similarity Score algorithm->scoring results Ranked Library Hits scoring->results

Logic of the mass spectral library comparison.

Conclusion

All three major mass spectral libraries—NIST, Wiley, and METLIN—contain high-quality reference spectra for this compound and can be effectively used for its identification. The NIST and Wiley libraries generally provide slightly higher match factors in this simulated comparison, which may be attributed to their extensive curation and focus on GC-MS data. METLIN, while also providing a good match, is a valuable resource particularly for its focus on metabolomics and its inclusion of a broad range of endogenous and exogenous compounds. The choice of library will ultimately depend on the specific research application, available software, and the need for supplementary information such as retention indices and biological context. For routine identification of fatty acid methyl esters, both the NIST and Wiley libraries are excellent choices. For researchers in the field of metabolomics, the METLIN database offers a wealth of additional curated information.

Cross-Validation of Methyl 12-methyltetradecanoate as a Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Methyl 12-methyltetradecanoate as a potential biomarker. Due to the limited number of direct cross-validation studies for this specific compound, this guide draws upon existing research on its unesterified form, 12-methyltetradecanoic acid, and the broader class of branched-chain fatty acids (BCFAs). The information is intended to provide a framework for researchers interested in exploring its potential and to highlight the current gaps in knowledge.

Introduction to this compound

This compound is the methyl ester of 12-methyltetradecanoic acid, a branched-chain fatty acid.[1] It has been identified in various natural sources, including certain microorganisms and plants.[2] While research on this compound as a biomarker is in its nascent stages, its parent fatty acid, 12-methyltetradecanoic acid, has been investigated for its biological activities, particularly in the context of cancer research.[3]

Comparative Analysis: this compound vs. Alternative Biomarkers

Direct comparative performance data for this compound against established biomarkers is currently unavailable in published literature. However, we can position it within the emerging class of BCFAs and compare its theoretical potential to other biomarkers in relevant therapeutic areas.

Table 1: Hypothetical Comparison of this compound with Other Biomarker Classes
Biomarker ClassPotential AdvantagesPotential LimitationsCurrent Validation Status
This compound Specificity to certain metabolic or microbial processes. Potential link to anti-inflammatory and anti-proliferative pathways.Lack of clinical validation. Limited understanding of its metabolism and distribution. Analytical methods not standardized for clinical use.Pre-clinical/Investigational
Other Branched-Chain Fatty Acids (e.g., iso-C15:0, anteiso-C15:0) Associated with metabolic health, with some studies showing inverse correlations with insulin (B600854) resistance and obesity.[4]Can be influenced by diet, particularly dairy and ruminant meat consumption.[4]Emerging/Observational
Established Protein Biomarkers (e.g., PSA, CA-125) Clinically validated for specific cancers. Widely used in diagnostics and monitoring.Can have low specificity, leading to false positives. Levels can be affected by non-cancerous conditions.Well-Established
Metabolomic Profiles Provides a comprehensive snapshot of physiological state. Can identify novel biomarker candidates.Complex data analysis required. High inter-individual variability.Investigational/Research

Potential Signaling Pathway Involvement

Research on the unesterified form, 12-methyltetradecanoic acid, has suggested its involvement in the inhibition of the 5-lipoxygenase (5-LOX) pathway, which is implicated in inflammation and cell proliferation.[3] This provides a plausible mechanism of action that could be explored for its potential as a biomarker in diseases where this pathway is dysregulated.

G Hypothesized Signaling Pathway of 12-Methyltetradecanoic Acid cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AA Arachidonic Acid LOX5 5-Lipoxygenase (5-LOX) AA->LOX5 Metabolized by LTA4 Leukotriene A4 LOX5->LTA4 LTB4 Leukotriene B4 LTA4->LTB4 Inflammation Inflammation LTB4->Inflammation Proliferation Cell Proliferation LTB4->Proliferation MTA 12-Methyltetradecanoic Acid MTA->LOX5 Inhibits

Hypothesized inhibition of the 5-lipoxygenase pathway by 12-methyltetradecanoic acid.

Experimental Protocols

While a specific, validated protocol for the cross-validation of this compound as a biomarker does not exist, a general workflow can be proposed based on standard methods for fatty acid analysis.

General Workflow for Comparative Analysis

The following diagram outlines a typical workflow for a study aimed at cross-validating a novel biomarker like this compound against an established one.

G General Workflow for Biomarker Cross-Validation Sample Biological Sample Collection (e.g., Plasma, Serum, Tissue) Extraction Lipid Extraction Sample->Extraction Derivatization Fatty Acid Methyl Ester (FAME) Derivatization Extraction->Derivatization Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis Quant_MTA Quantification of This compound Analysis->Quant_MTA Quant_Comp Quantification of Comparative Biomarker Analysis->Quant_Comp Data Statistical Analysis (e.g., ROC curves, Correlation) Quant_MTA->Data Quant_Comp->Data Validation Performance Evaluation (Sensitivity, Specificity) Data->Validation

A generalized workflow for the cross-validation of a novel lipid biomarker.

Detailed Methodologies

1. Sample Preparation:

  • Objective: To extract total lipids from the biological matrix.

  • Protocol: A modified Folch or Bligh-Dyer extraction method is commonly used.

    • Homogenize the biological sample (e.g., 100 µL of plasma) with a chloroform:methanol solvent mixture (2:1, v/v).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • Objective: To convert fatty acids to their more volatile methyl esters for gas chromatography analysis.

  • Protocol:

    • Resuspend the dried lipid extract in a known volume of toluene.

    • Add a methanol-sulfuric acid solution (e.g., 2% H₂SO₄ in methanol).

    • Incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 1 hour) to allow for transesterification.

    • Stop the reaction by adding a saturated sodium chloride solution.

    • Extract the FAMEs with an organic solvent like hexane (B92381).

    • Collect the hexane layer and dry it under nitrogen.

    • Reconstitute the FAMEs in a suitable solvent for injection into the GC-MS.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Objective: To separate, identify, and quantify this compound and other fatty acid methyl esters.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Typical Parameters:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Splitless or split injection.

    • Temperature Program: An optimized temperature gradient to ensure separation of FAMEs.

    • MS Detection: Electron ionization (EI) with scanning in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

  • Quantification: An internal standard (e.g., a non-naturally occurring odd-chain or deuterated fatty acid methyl ester) should be added at the beginning of the sample preparation to correct for extraction losses and instrumental variability. A calibration curve with known concentrations of a certified this compound standard is necessary for absolute quantification.

Future Directions and Conclusion

The exploration of this compound as a biomarker is still in its early stages. While its parent compound shows interesting biological activity, robust clinical validation is required. Future research should focus on:

  • Developing and validating sensitive and specific analytical methods for the quantification of this compound in various human biological matrices.

  • Conducting large-scale observational studies to associate levels of this compound with specific disease states.

  • Performing mechanistic studies to elucidate the precise biological role and signaling pathways of this molecule.

  • Undertaking direct cross-validation studies comparing its diagnostic and prognostic performance against established biomarkers in well-defined patient cohorts.

References

Safety Operating Guide

Proper Disposal of Methyl 12-methyltetradecanoate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of Methyl 12-methyltetradecanoate, a fatty acid methyl ester.

Immediate Safety and Handling Precautions

According to safety data sheets for similar compounds and general chemical safety principles, this compound is considered a low-toxicity compound.[1] However, it is crucial to avoid direct contact and prolonged inhalation.[1] The substance is not classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2]

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate protective gloves to prevent skin exposure.

  • Eye Protection: Use safety glasses or goggles.

  • Clothing: Wear a lab coat or other protective clothing.

In case of a spill, soak up the material with an inert absorbent material such as sand, silica (B1680970) gel, or universal binder and place it in a suitable, closed container for disposal.[3]

Quantitative Data Summary

While a specific Safety Data Sheet (SDS) for this compound was not retrieved in the search, the following table summarizes relevant physical and chemical properties gathered from various sources. This information is critical for assessing its behavior and potential hazards.

PropertyValueSource
Molecular Formula C16H32O2[2][4]
Molecular Weight 256.42 g/mol [2][4]
Appearance Colorless liquid[1]
Solubility Insoluble in water; Soluble in organic solvents like alcohol, ether, and chloroform[1]
Boiling Point 296.8 °C at 760 mmHg[5]
Flash Point 134.7 °C[5]
Density 0.864 g/cm³[5]

Step-by-Step Disposal Procedure

The proper disposal of this compound should be carried out in accordance with local, state, and federal regulations. The following is a general procedural guide:

  • Waste Identification and Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Storage:

    • Store the waste container in a cool, well-ventilated area away from heat sources and direct sunlight.[6]

    • Keep the container tightly closed when not in use.[6]

  • Disposal Request:

    • Contact your institution's EHS office to schedule a pickup for hazardous waste.

    • Provide them with the full chemical name and quantity of the waste.

  • Transportation and Final Disposal:

    • The EHS office will arrange for a licensed hazardous waste disposal company to transport and dispose of the chemical in compliance with all regulations.

    • It is important to avoid discharging this compound into the environment as it may be toxic to aquatic organisms.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Disposal Process a Identify Waste This compound b Use Designated, Labeled, and Sealed Container a->b Collect c Store in Cool, Well-Ventilated Area b->c Store Securely d Keep Container Closed c->d e Contact Environmental Health & Safety (EHS) d->e Request Disposal f Schedule Waste Pickup e->f g Licensed Disposal Company Transports and Disposes f->g

Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl 12-methyltetradecanoate

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for laboratory professionals on the safe handling, personal protective equipment (PPE), and disposal of Methyl 12-methyltetradecanoate.

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedural guidance is based on available safety data for structurally similar compounds and general laboratory safety principles, due to the absence of a specific Safety Data Sheet (SDS) for this compound.

Operational Plan for Safe Handling

A systematic approach is critical to ensure safety when handling this compound.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the container is properly labeled with the chemical name, concentration, and any hazard warnings.

  • Ensure that the quantity received matches the order.

2. Storage:

  • Store in a cool, dry, and well-ventilated area.[1]

  • Keep containers tightly closed when not in use.[2]

  • Store away from strong oxidizing agents, strong acids, and strong bases.[3]

  • Recommended storage temperature is 2-8°C.[4][5]

3. Use and Handling:

  • Handle in a well-ventilated area, preferably within a chemical fume hood, to prevent the formation of vapor.[2][3]

  • Avoid direct contact with skin and eyes.[2][5]

  • Do not breathe mist, vapors, or spray.

  • Wash hands thoroughly after handling.[3]

  • Avoid eating, drinking, or smoking in the work area.[3]

4. Spill Response:

  • In case of a small spill, absorb the material with an inert absorbent such as sand, silica (B1680970) gel, or universal binder.[6]

  • For larger spills, contain the spill and prevent it from entering drains or waterways.[7]

  • Collect the absorbed material and spilled substance into a suitable, closed container for disposal.

  • Ensure adequate ventilation during cleanup.

  • Wear appropriate PPE during the cleanup process.

Personal Protective Equipment (PPE)

While this compound is not currently classified as hazardous under the Globally Harmonized System (GHS), a cautious approach is recommended due to the limited availability of specific toxicity data.[8] Standard laboratory PPE should be worn to minimize exposure.

Protection TypeRecommended EquipmentJustification & Notes
Eye/Face Protection Safety glasses or chemical gogglesRecommended to prevent eye contact from splashes or aerosols.[2][3]
Skin Protection Nitrile glovesProvides a barrier against potential skin contact and contamination.[2]
Laboratory coatStandard practice to protect skin and personal clothing from accidental spills.[2][3]
Respiratory Protection Not generally required for normal use with adequate ventilationMay be necessary if aerosols are generated or in enclosed spaces with poor ventilation.[2][3]

Chemical and Physical Properties

The following table summarizes the known physical and chemical properties of this compound and the related compound, Methyl tetradecanoate.

PropertyThis compoundMethyl tetradecanoate
Molecular Formula C16H32O2[8][9]C15H30O2
Molecular Weight 256.42 g/mol [8][9]242.40 g/mol
Appearance Colorless liquid[5]Light yellow liquid[6]
Boiling Point 296.8 °C at 760 mmHg[4]323 °C at 760 mmHg[6]
Flash Point 134.7 °C[4]> 110 °C[6]
Density 0.864 g/cm³[4]0.863 g/cm³
Solubility in Water Insoluble[5]Insoluble[6]

Toxicity and Hazard Information

Limited specific toxicity data is available for this compound. The information below for related compounds is provided for context.

HazardInformation
GHS Classification This compound: Not Classified (by one company)[8]
Methyl tetradecanoate: Causes skin irritation[3]
Acute Toxicity Methyl tetradecanoate: LD50 Oral (Rat) > 2 g/kg[6]
Ecotoxicity Methyl tetradecanoate: LC50 Fish (Brachydanio rerio) = 1700 mg/L, 96h[3][6]

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all waste containing this compound, including contaminated consumables (e.g., gloves, absorbent materials), in a dedicated, properly labeled, and sealed waste container.

  • Do not mix with other waste streams unless compatible.

2. Waste Storage:

  • Store the waste container in a designated secondary containment area that is cool, dry, and well-ventilated.

  • Keep the waste container closed when not in use.

3. Waste Disposal:

  • Dispose of the chemical waste through a licensed and approved hazardous waste disposal company.

  • Follow all local, state, and federal regulations for chemical waste disposal.

  • The product is not classified as hazardous waste, but local regulations should be considered.[1]

Visual Guides

The following diagrams illustrate the workflows for PPE selection and chemical disposal.

PPE_Workflow cluster_ppe PPE Selection Guide start Start: Handling Methyl 12-methyltetradecanoate assess_task Assess Task: - Potential for splash? - Potential for aerosol generation? - Adequacy of ventilation? start->assess_task select_ppe Select Appropriate PPE assess_task->select_ppe wear_ppe Wear PPE Correctly select_ppe->wear_ppe eye_protection Eye/Face Protection Safety glasses or goggles select_ppe->eye_protection skin_protection Skin Protection Nitrile gloves and Lab coat select_ppe->skin_protection respiratory_protection Respiratory Protection Not normally required (Consider if aerosols are generated) select_ppe->respiratory_protection handling_procedure Perform Handling Procedure wear_ppe->handling_procedure remove_ppe Remove and Dispose of PPE Properly handling_procedure->remove_ppe end End remove_ppe->end

Caption: Workflow for PPE Selection and Use.

Disposal_Workflow start Start: Generation of This compound Waste collect_waste Collect waste in a dedicated, labeled container start->collect_waste segregate_waste Segregate from incompatible waste streams collect_waste->segregate_waste store_waste Store waste container in a designated secondary containment area segregate_waste->store_waste waste_pickup Arrange for pickup by a licensed waste disposal company store_waste->waste_pickup documentation Complete all necessary waste disposal documentation waste_pickup->documentation end End: Proper Disposal documentation->end

Caption: Chemical Waste Disposal Workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.